4-Amino-5,6-dichloropyrimidine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
5,6-dichloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c5-2-3(6)8-1-9-4(2)7/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTJUVRUUBNZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640045 | |
| Record name | 5,6-Dichloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310400-38-5 | |
| Record name | 5,6-Dichloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dichloro-pyrimidin-4-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Amino-5,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 4-Amino-5,6-dichloropyrimidine, a key intermediate in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical research.
Core Chemical Properties
This compound is a substituted pyrimidine with the molecular formula C₄H₃Cl₂N₃.[1] It is recognized for its role as a versatile building block in the synthesis of pharmaceuticals, particularly antiviral and anticancer agents, as well as in the development of herbicides and fungicides.[2][3] The compound typically appears as a white to orange or green powder or crystal.[2] It is slightly soluble in water and should be stored in a cool, dry place away from oxidizing agents.[1][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃Cl₂N₃ | [1][4] |
| Molecular Weight | 163.99 g/mol | [1][4] |
| CAS Number | 310400-38-5 | [1][5] |
| Appearance | White to orange to green powder to crystal | [2][5] |
| Solubility | Slightly soluble in water | [1][4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. Due to a lack of readily available experimental spectra for the 5,6-dichloro isomer, the following tables include both available experimental data and predicted data based on the analysis of similar pyrimidine derivatives.
Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound.[1] The key absorption bands are expected to correspond to the various functional groups present in the molecule.
Table 2: ATR-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |
| ~1640 | Strong | N-H bending (scissoring) |
| ~1570 | Strong | C=N stretching (pyrimidine ring) |
| ~1450 | Strong | C=C stretching (pyrimidine ring) |
| ~1250 | Medium | C-N stretching |
| ~800 | Strong | C-Cl stretching |
Note: The assignments are based on typical values for the functional groups present and are consistent with spectra of similar aminodichloropyrimidine compounds.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for this compound is not currently available in the public domain. The following tables provide predicted chemical shifts.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0 - 7.5 | Broad Singlet | 2H | -NH₂ |
| ~8.2 | Singlet | 1H | H-2 |
Note: Predicted values are based on the analysis of similar pyrimidine derivatives. The chemical shift of the amino protons can be broad and may vary with solvent and concentration.[7]
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C-4 |
| ~155 | C-2 |
| ~145 | C-6 |
| ~118 | C-5 |
Note: Predicted values are based on the analysis of structurally related compounds.[8][9]
Mass Spectrometry (MS)
Experimental mass spectrometry data for this compound is limited. The predicted fragmentation pattern would be a key identifier.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 163 | High | [M]⁺ (with ³⁵Cl, ³⁵Cl) |
| 165 | Moderate | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) |
| 167 | Low | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |
| 128 | Moderate | [M-Cl]⁺ |
Note: The isotopic pattern of the molecular ion is a critical identifier for compounds containing two chlorine atoms.[6]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducible research.
Synthesis of this compound (General Adapted Method)
Materials and Equipment:
-
4,6-Dichloro-5-nitropyrimidine
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethyl acetate (EA)
-
Parr hydrogenation reactor
-
Diatomaceous earth
-
Standard laboratory glassware and filtration apparatus
Protocol:
-
In a Parr hydrogenation reactor, dissolve 4,6-dichloro-5-nitropyrimidine (4.48 mmol) in ethyl acetate (20 mL).
-
Add 10% Pd/C catalyst (0.05 g) to the solution.
-
Replace the air in the reactor with nitrogen three times.
-
Carry out the hydrogenation reaction at room temperature and atmospheric pressure.
-
Upon completion of the reaction (monitor by TLC), filter the reaction mixture through a diatomaceous earth filter to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the target product, this compound.
Spectroscopic Analysis Protocols
The following are generalized protocols for obtaining the spectroscopic data.
NMR Spectroscopy:
-
Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[6]
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient. Use 16 or more scans for a good signal-to-noise ratio.[6]
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence with a spectral width of 0-200 ppm. A significantly higher number of scans (e.g., 1024 or more) is required.[6]
ATR-IR Spectroscopy:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the powdered sample onto the center of the crystal.
-
Apply pressure to ensure good contact.
-
Collect the spectrum.[6]
Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a stock solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at approximately 1 mg/mL. Perform serial dilutions to the µg/mL range.[6]
-
GC-MS Analysis: Use a non-polar or medium-polarity capillary column. The ionization mode is typically Electron Ionization (EI) at 70 eV.[6]
Visualized Workflows
General Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a pyrimidine derivative like this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Role as a Synthetic Intermediate
This compound is a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.
Caption: Synthetic utility of this compound as an intermediate.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. This compound | 310400-38-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13C NMR [m.chemicalbook.com]
- 9. 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR spectrum [chemicalbook.com]
- 10. 5-Amino-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-Aminouracil
An In-depth Technical Guide to the Synthesis and Application of 4-Amino-2,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4-amino-2,6-dichloropyrimidine from 4-aminouracil. It includes a detailed experimental protocol, quantitative data, and visualizations of the synthetic workflow. Furthermore, it explores the significance of the 4-amino-2,6-dichloropyrimidine scaffold as a privileged structure in medicinal chemistry, with a focus on its application in the development of kinase inhibitors targeting critical cancer signaling pathways.
The conversion of 4-aminouracil to 4-amino-2,6-dichloropyrimidine is a crucial chlorination reaction. This process replaces the hydroxyl groups of the tautomeric form of 4-aminouracil with chlorine atoms, yielding a versatile intermediate for further chemical modification. The most common method employs phosphorus oxychloride (POCl₃) as both the chlorinating agent and solvent, with a tertiary amine like N,N-diethylaniline acting as an HCl scavenger.[1]
Caption: Reaction scheme for the synthesis of 4-amino-2,6-dichloropyrimidine.
Quantitative Data Summary
The synthesis of 4-amino-2,6-dichloropyrimidine from 4-aminouracil is noted to be a challenging reaction, with reported yields being modest.[2] The data presented below is compiled from various chemical suppliers and literature reports.[1][3]
| Parameter | Value | Reference(s) |
| Starting Material | 4-Aminouracil | [1] |
| Final Product | 4-Amino-2,6-dichloropyrimidine | [1] |
| Molecular Formula | C₄H₃Cl₂N₃ | [1] |
| Molecular Weight | 163.99 g/mol | [1] |
| Reported Yield | 27% | [1][3] |
| Melting Point | 258-272 °C | [1][3] |
| Appearance | White to pale brown/yellow crystalline powder | [1] |
Detailed Experimental Protocol
This protocol is based on the procedure described by Smith and Christensen.[3]
Materials and Equipment:
-
4-aminouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-diethylaniline
-
Ethyl acetate
-
Methanol
-
Diethyl ether
-
Ice
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
-
Sublimation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar. Add 4-aminouracil to the flask.
-
Addition of Reagents: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask, followed by the addition of N,N-diethylaniline. The tertiary amine acts as a scavenger for the HCl generated during the reaction.[1]
-
Reaction Conditions: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using a suitable method like Thin-Layer Chromatography (TLC). A multi-hour reflux is typical for this chlorination.[1]
-
Work-up - Quenching: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; ensure it is performed in a well-ventilated fume hood.[1][3]
-
Work-up - Neutralization and Extraction: Once the excess phosphorus oxychloride is hydrolyzed, neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.[1][3] Transfer the mixture to a separatory funnel and extract the product multiple times with diethyl ether.[3]
-
Isolation of Crude Product: Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.[3] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude solid product.
-
Purification: The crude material can be further purified. One effective method involves extracting the dried crude solid with boiling ethyl acetate. The combined ethyl acetate extracts are then evaporated, and the resulting residue is purified by sublimation at 180-190 °C under vacuum (50 mm Hg) to yield the pure 4-amino-2,6-dichloropyrimidine.[3]
Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of 4-amino-2,6-dichloropyrimidine.
Application in Drug Development: A Scaffold for Kinase Inhibitors
The 4-amino-2,6-dichloropyrimidine structure is a highly valued scaffold in medicinal chemistry. The two chlorine atoms are excellent leaving groups, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This enables the synthesis of large libraries of compounds with diverse functionalities, which is essential for structure-activity relationship (SAR) studies in drug discovery.[4] This scaffold is particularly prominent in the design of inhibitors for protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.
Case Study: PIM Kinase Inhibition
The PIM kinases (PIM-1, PIM-2, PIM-3) are a family of serine/threonine kinases that play a crucial role in cancer cell survival and proliferation.[5] They are downstream effectors in several signaling pathways and act by phosphorylating and regulating proteins involved in apoptosis and cell cycle progression, such as BAD and 4EBP1.[6] PIM kinase inhibitors based on the pyrimidine scaffold can block these pro-survival signals.
Caption: Simplified PIM kinase signaling pathway and point of inhibition.
Case Study: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways.[7] These pathways are fundamental for cell growth, proliferation, and survival. Mutations that lead to the constitutive activation of EGFR are common drivers in various cancers, particularly non-small cell lung cancer.[8][9] 2,4-Diaminopyrimidine derivatives, synthesized from the 4-amino-2,6-dichloropyrimidine scaffold, are a well-established class of EGFR inhibitors.[8]
Caption: Simplified EGFR signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. nbinno.com [nbinno.com]
- 5. A small-molecule inhibitor of PIM kinases as a potential treatment for urothelial carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Amino-5,6-dichloropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-5,6-dichloropyrimidine (CAS No: 310400-38-5), a vital heterocyclic intermediate in the synthesis of novel therapeutic agents and other advanced materials. This document details available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for its characterization.
Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for this compound. Due to the limited availability of public experimental NMR data for this specific isomer, the ¹H and ¹³C NMR data presented are predicted values based on established spectroscopic principles and comparative analysis with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data is predicted. Experimental verification is recommended.
¹H NMR (Predicted)
The ¹H NMR spectrum of this compound is expected to be simple, featuring two main signals. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and chlorine atoms, and the electron-donating effect of the amino group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.25 | Singlet | 1H | H-2 |
| ~5.5 - 6.5 | Broad Singlet | 2H | -NH₂ |
Justification for Prediction: The proton at the C-2 position is flanked by two electronegative nitrogen atoms, leading to a significant downfield shift, predicted to be around 8.25 ppm. The amino protons will appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The exact position of the amino proton signal is highly dependent on the solvent, concentration, and temperature.
¹³C NMR (Predicted)
The ¹³C NMR spectrum is predicted based on the substituent effects on the pyrimidine ring. The carbon atoms attached to chlorine and nitrogen will be significantly deshielded.
| Chemical Shift (δ) ppm | Assignment |
| ~158.5 | C-4 |
| ~155.0 | C-2 |
| ~148.0 | C-6 |
| ~118.0 | C-5 |
Justification for Prediction: The C-4 carbon, bonded to the amino group and adjacent to a nitrogen and a chlorinated carbon, is expected to be highly deshielded. The C-2 and C-6 carbons, each bonded to two nitrogen atoms (C-2) or a nitrogen and a chlorine atom (C-6), will also appear significantly downfield. The C-5 carbon, bonded to a chlorine and the amino-bearing carbon, is expected to be the most shielded of the ring carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Amino-4,6-dichloropyrimidine is available from the NIST Chemistry WebBook and shows characteristic absorption bands for the amino group and the dichloropyrimidine core.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450, ~3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |
| ~1630 | Strong | N-H bending (scissoring) |
| ~1570 | Strong | C=N stretching (pyrimidine ring) |
| ~1450 | Strong | C=C stretching (pyrimidine ring) |
| ~1280 | Medium | C-N stretching |
| ~800 | Strong | C-Cl stretching |
| ~750 | Strong | Ring bending |
Mass Spectrometry (MS)
The mass spectrum of 5-Amino-4,6-dichloropyrimidine is characterized by a distinct isotopic pattern for the molecular ion due to the presence of two chlorine atoms.[1]
| m/z | Relative Intensity (%) | Assignment |
| 163 | High | [M]⁺ (with ³⁵Cl, ³⁵Cl) |
| 165 | Moderate | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) |
| 167 | Low | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |
| 128 | Moderate | [M-Cl]⁺ |
| 101 | Moderate | [M-Cl, HCN]⁺ |
Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
2.1.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. The choice of solvent is crucial as the compound has limited solubility in less polar organic solvents.
-
Transfer the solution to a 5 mm NMR tube.
2.1.2. ¹H NMR Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.
-
Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.
2.1.3. ¹³C NMR Acquisition
-
Tune the probe for ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally appropriate.
-
Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of powdered this compound onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
2.2.2. Data Acquisition
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
2.3.1. Sample Preparation
-
Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare working solutions in the µg/mL range.
2.3.2. GC-MS Analysis
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode, temperature set to ~250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
References
4-Amino-5,6-dichloropyrimidine: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a foundational heterocyclic motif in medicinal chemistry, present in a vast array of biologically active compounds and approved pharmaceuticals. Among its many derivatives, 4-amino-5,6-dichloropyrimidine has emerged as a particularly valuable and versatile scaffold. Its unique electronic properties and multiple reactive sites allow for extensive chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries targeting a range of therapeutic areas.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the this compound scaffold, with a focus on its role in the development of kinase inhibitors for oncology.
Core Chemical Properties
The this compound scaffold possesses a unique combination of functional groups that govern its reactivity and utility as a building block in medicinal chemistry. The electron-withdrawing nature of the two chlorine atoms and the pyrimidine ring nitrogens makes the C4, C5, and C6 positions susceptible to nucleophilic attack, while the amino group at C4 provides a key vector for building out molecular complexity.
| Property | Value | Reference |
| CAS Number | 310400-38-5 | [1] |
| Molecular Formula | C₄H₃Cl₂N₃ | [1] |
| Molecular Weight | 163.99 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1][3] |
| Solubility | Slightly soluble in water | [3] |
| IUPAC Name | 5,6-dichloropyrimidin-4-amine | [3] |
Synthesis and Functionalization
The synthesis of derivatives based on the this compound scaffold typically involves a two-stage process: formation of the core heterocyclic system and subsequent functionalization.
2.1. Scaffold Synthesis
A common method for generating the dichloropyrimidine core is through the chlorination of a corresponding dihydroxypyrimidine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction is often a key step in preparing the scaffold for further derivatization.[4][5]
2.2. Scaffold Functionalization: Nucleophilic Aromatic Substitution (SNAr)
The primary method for elaborating the this compound core is through Nucleophilic Aromatic Substitution (SNAr) reactions.[4] The chlorine atoms on the pyrimidine ring are excellent leaving groups, readily displaced by a variety of nucleophiles. This allows for the regioselective introduction of different functional groups, which is crucial for tuning the pharmacological properties of the final compounds. Amines, thiols, and alcohols are common nucleophiles used in this context.[4][6]
Applications in Drug Discovery: A Focus on Kinase Inhibition
The this compound scaffold is a "privileged structure" for developing kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the target kinase.
3.1. PIM Kinase Inhibition
One of the most promising applications of this scaffold is in the development of inhibitors for the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases. PIM kinases (PIM-1, PIM-2, and PIM-3) are key regulators of cell survival, proliferation, and apoptosis. Their overexpression is linked to poor prognosis in various hematological and solid tumors, making them attractive targets for anticancer therapies.[7][8][9] Derivatives of the aminopyrimidine scaffold have shown potent, low-nanomolar inhibition of PIM kinases.[7]
3.2. Biological Activity of Aminopyrimidine Derivatives
The versatility of the scaffold allows for the development of potent inhibitors against various cancer cell lines. The table below summarizes the activity of representative compounds derived from aminopyrimidine scaffolds, highlighting their potential in oncology.
| Compound Class | Target | Assay | Activity (IC₅₀) | Target Cancer Type | Reference |
| Pyrido[2,3-d]pyrimidine Derivative | PIM-1 Kinase | Kinase Inhibition | 11.4 nM | Breast Cancer | [8][9] |
| Pyrido[2,3-d]pyrimidine Derivative | PIM-1 Kinase | Kinase Inhibition | 17.2 nM | Breast Cancer | [8][9] |
| Pyrido[2,3-d]pyrimidine Derivative | MCF-7 Cells | Cytotoxicity (MTT) | 0.57 µM | Breast Cancer | [8][9] |
| Pyrido[2,3-d]pyrimidine Derivative | HepG2 Cells | Cytotoxicity (MTT) | 0.99 µM | Liver Cancer | [8][9] |
| 2-Thiopyrimidine Derivative | PI3Kδ | Kinase Inhibition | 0.0034 µM | Leukemia | [10] |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Production | In Vitro Assay | 2 µM | Anti-inflammatory | [5] |
Key Experimental Protocols
Reproducibility is paramount in drug discovery. The following sections detail standardized protocols for assessing the biological activity of compounds derived from the this compound scaffold.
4.1. General Protocol for SNAr Amination Reaction
This protocol describes a general method for the functionalization of the dichloropyrimidine core with an amine.
-
Reaction Setup : To a solution of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) in ethanol (5.0 mL), add the desired amine (1 mmol) and triethylamine (1 mmol).[4]
-
Heating : Heat the reaction mixture under reflux for 3 hours.[4]
-
Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]
-
Isolation : Upon completion, cool the reaction mixture. If a solid precipitates, isolate it by filtration.
-
Purification : Recrystallize the solid product from a suitable solvent, such as ethanol, to yield the purified derivative.[4]
4.2. Protocol for In Vitro Kinase Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of a specific protein kinase.[7]
-
Plate Preparation : Add the kinase, a suitable substrate, and the test compound (at various concentrations) to the wells of a 384-well plate.
-
Reaction Initiation : Initiate the kinase reaction by adding a solution of Adenosine Triphosphate (ATP).
-
Incubation : Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).[7]
-
Detection : Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a commercial detection kit, following the manufacturer's instructions.[7] The signal is typically measured using a plate reader.
-
Data Analysis : Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
4.3. Protocol for MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cultured cells.[7][11]
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀/IC₅₀ value.
Conclusion and Future Outlook
The this compound scaffold is a proven and highly effective starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability, coupled with its ability to form key interactions with biological targets like kinases, ensures its continued relevance in drug discovery. Future work will likely focus on exploring novel substitutions and creating more complex, three-dimensional structures to target previously "undruggable" proteins and overcome mechanisms of drug resistance. The development of new synthetic methodologies will further expand the chemical space accessible from this versatile core, promising new breakthroughs in the treatment of cancer and other diseases.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel bioactive pyrido[2,3- d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
The Cornerstone of Heterocyclic Chemistry: A Technical Guide to 4-Amino-5,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of heterocyclic chemistry and drug discovery, 4-Amino-5,6-dichloropyrimidine stands out as a pivotal building block. Its unique electronic properties and multiple reactive sites make it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of its synthesis, reactivity, and applications, supported by experimental data and protocols to empower researchers in their scientific endeavors.
Core Properties and Spectroscopic Data
This compound is a crystalline solid that serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antiviral and anticancer agents.[1] Its reactivity is largely governed by the electron-deficient nature of the pyrimidine ring, further influenced by the presence of an amino group and two chloro substituents.
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₃Cl₂N₃ |
| Molecular Weight | 163.99 g/mol |
| Appearance | White to orange to green powder/crystal |
| CAS Number | 310400-38-5 |
| Purity | ≥ 98% (GC) |
While comprehensive, experimentally verified spectroscopic data for this compound is not abundantly available in the public domain, data for its isomer, 4-Amino-2,6-dichloropyrimidine, provides a valuable comparative reference. The key distinguishing features would arise from the different substitution pattern on the pyrimidine ring.
Table 2: Comparative Spectroscopic Data
| Spectroscopic Technique | 4-Amino-2,6-dichloropyrimidine (Isomer for Comparison) | Notes and Expected Data for this compound |
| ¹H NMR | ~6.5-7.0 ppm (br s, 2H, -NH₂), ~6.3 ppm (s, 1H, H-5)[2] | A single proton signal for H-2 would be expected. The chemical shift of the amino protons will be broad and variable depending on solvent and concentration. |
| ¹³C NMR | ~163 ppm (C-4), ~158 ppm (C-2, C-6), ~103 ppm (C-5)[2] | The chemical shifts for C-4, C-5, and C-6 will be influenced by the adjacent chloro and amino groups. C-2 will also have a distinct chemical shift. |
| IR Spectroscopy (cm⁻¹) | ~3400-3200 (N-H stretch), ~1650 (N-H bend), ~1570 (C=N/C=C stretch), ~800-700 (C-Cl stretch)[3] | Similar characteristic bands for the amino group and pyrimidine ring are expected. |
| Mass Spectrometry (EI) | m/z 163/165/167 (M⁺), fragments from loss of Cl, HCN.[3] | The molecular ion peak with the characteristic isotopic pattern for two chlorine atoms will be a key identifier. |
Synthesis of this compound
The primary and most efficient route for the synthesis of this compound involves the reduction of a nitro precursor.
Experimental Protocol: Synthesis via Hydrogenation
This protocol details the synthesis of this compound from 4,6-dichloro-5-nitropyrimidine.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Materials and Equipment:
-
4,6-dichloro-5-nitropyrimidine
-
10% Palladium on activated carbon (Pd/C)
-
Ethyl acetate (EA)
-
Parr hydrogenation apparatus
-
Diatomaceous earth (Celite)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 4,6-dichloro-5-nitropyrimidine (4.48 mmol) in ethyl acetate (20 mL) in a Parr hydrogenation reactor, add 10% Pd/C catalyst (0.05 g).[4]
-
Replace the air in the reactor with nitrogen three times.[4]
-
Carry out the hydrogenation reaction at room temperature under atmospheric pressure for 4 hours.[4]
-
Upon completion of the reaction, filter the reaction solution through a pad of diatomaceous earth to remove the Pd/C catalyst.[4]
-
Concentrate the filtrate under reduced pressure to yield the target product, 4,6-dichloro-5-aminopyrimidine.[4]
Reactivity and Applications in Heterocyclic Synthesis
The two chlorine atoms at positions 4 and 6 of this compound are susceptible to nucleophilic aromatic substitution (SₙAr), making it a versatile precursor for a wide range of derivatives. The general order of reactivity for nucleophilic attack on the pyrimidine ring is C4(6) > C2 > C5.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atoms can be displaced by various nucleophiles, such as amines, to introduce diverse functionalities. This is a cornerstone of its utility in medicinal chemistry.
General Workflow for Nucleophilic Aromatic Substitution
Caption: General workflow for SₙAr reactions.
Table 3: Representative Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines
| Starting Material | Nucleophile | Conditions | Product | Yield |
| 4,6-Dichloropyrimidine | Adamantane-containing amines | K₂CO₃, DMF, 140°C | Mono-aminated pyrimidine | 60-99% |
| 4-Amino-2,6-dichloropyrimidine | Aniline derivatives | 2-Methoxyethanol, reflux | Mono-aminated pyrimidine | Not specified |
Palladium-Catalyzed Cross-Coupling Reactions
This compound is also a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds and introduce aryl or heteroaryl substituents.
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Table 4: Representative Suzuki-Miyaura Coupling Reactions on Dichloropyrimidines
| Starting Material | Boronic Acid | Catalyst/Base/Solvent | Product | Yield |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl-boronic acids | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Moderate to good |
| 2,4-Dichloropyrimidines | Aryl and heteroaryl boronic acids | Pd(PPh₃)₄ / K₂CO₃ / Various | C4-substituted pyrimidines | Good to excellent |
Synthesis of Fused Heterocycles: Purine Analogs
A significant application of 4-amino-5,6-disubstituted pyrimidines is in the synthesis of purine analogs, which are ubiquitous in medicinal chemistry. The Traube purine synthesis is a classical method for constructing the purine ring system from a 4,5-diaminopyrimidine precursor.
Role in Drug Discovery and Medicinal Chemistry
Derivatives of aminopyrimidines are extensively explored as inhibitors of various protein kinases, which are crucial targets in cancer therapy. The pyrimidine scaffold often serves as a hinge-binding motif in the ATP-binding pocket of kinases.
Kinase Inhibition
Table 5: Anticancer Activity of Related Aminopyrimidine Derivatives
| Compound Class | Target Cell Line | IC₅₀ (µM) |
| 4-Amino-5,6-biaryl-furo[2,3-d]pyrimidines | Lck kinase | Potent, non-selective inhibition |
| 2,4-Diamino-6-substituted pyrimidines | Various cancer cell lines | EC₅₀ values in the low micromolar range |
| 4-Substituted 5,6,7,8-tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidines | MCF-7 breast cancer | 7.45 - 8.80 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of pyrimidine derivatives against a target kinase.
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials and Equipment:
-
Recombinant target kinase
-
Kinase buffer
-
ATP
-
Peptide substrate
-
Test pyrimidine derivatives
-
Reference inhibitor
-
Assay plates (e.g., 384-well)
-
Luminometer or appropriate plate reader
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor in DMSO.
-
Reaction Setup: In an assay plate, add the kinase buffer, the kinase enzyme, and the test compound or reference inhibitor.[4]
-
Pre-incubation: Incubate the plate at room temperature to allow for binding between the inhibitor and the kinase.[4]
-
Reaction Initiation: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.[4]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[4]
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection kit according to the manufacturer's protocol. This typically involves a luciferase/luciferin-based reaction to quantify the generated ADP.[4]
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
This technical guide underscores the significance of this compound as a versatile and valuable building block in heterocyclic chemistry. Its reactivity and synthetic potential continue to be harnessed by researchers to develop novel compounds with a wide range of therapeutic applications.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. 5-Amino-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-4,6-dichloropyrimidine(56-05-3) 1H NMR [m.chemicalbook.com]
The Chloropyrimidine Core: A Privileged Scaffold in Medicinal Chemistry's Evolution
An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is woven into the very fabric of life as a key component of nucleobases.[1][2][3] Its inherent ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems has made it a cornerstone of medicinal chemistry.[4] Within this vast chemical space, the introduction of a chlorine atom onto the pyrimidine ring gives rise to chloropyrimidines, a class of compounds whose reactivity and structural versatility have been instrumental in the development of a wide array of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and history of chloropyrimidines in medicinal chemistry, from their early rational design as antimetabolites to their modern application as highly specific covalent inhibitors. We will delve into the key synthetic milestones, present quantitative biological data, detail seminal experimental protocols, and visualize the intricate signaling pathways modulated by these remarkable molecules.
Historical Perspective: The Dawn of Rational Drug Design
The story of chloropyrimidines in medicine is intrinsically linked to the pioneering work of Nobel laureates Gertrude Elion and George Hitchings. In the 1940s and 50s, they championed a revolutionary approach to drug discovery: rational drug design.[4][5][6][7] Instead of the prevailing trial-and-error methods, they hypothesized that by creating molecules that mimic the natural building blocks of nucleic acids (pyrimidines and purines), they could selectively interfere with the metabolic pathways of rapidly proliferating cells, such as those of pathogens and cancer.[5][8] This "antimetabolite theory" laid the groundwork for the development of some of the most important chemotherapeutic agents of the 20th century.
One of the earliest and most significant successes of this approach was the synthesis of the 2,4-diaminopyrimidine, pyrimethamine , in 1952 by Elion.[9][10] This compound, which features a chlorophenyl substituent, was designed as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid pathway necessary for DNA synthesis.[9][11] The remarkable selectivity of pyrimethamine for the parasitic DHFR over the human enzyme made it a highly effective antimalarial drug, sold under the brand name Daraprim.[9][10][11]
The versatility of the chloropyrimidine scaffold was further demonstrated in the synthesis of other notable drugs. For instance, 2,4,6-trichloropyrimidine , synthesized from barbituric acid, serves as a key intermediate in the production of minoxidil , a potent vasodilator later repurposed for the treatment of alopecia.[7][12] Additionally, chloropyrimidine intermediates have been utilized in the synthesis of the widely used anticancer drug 5-fluorouracil (5-FU) , further cementing the importance of this chemical class in oncology.[13]
Key Chloropyrimidine-Containing Drugs and Intermediates: A Quantitative Overview
The following tables summarize key quantitative data for historically significant and modern drugs that are either chloropyrimidines themselves or are synthesized from chloropyrimidine intermediates.
| Compound | Class | Target | IC50 / Ki | Organism/Cell Line | Reference |
| Pyrimethamine | Diaminopyrimidine Antifolate | Dihydrofolate Reductase (DHFR) | IC50: 15.4 nM (mean for susceptible strains) | Plasmodium falciparum (in vitro) | [14] |
| Pyrimethamine | Diaminopyrimidine Antifolate | Dihydrofolate Reductase (DHFR) | IC50: 9,440 nM (mean for resistant strains) | Plasmodium falciparum (in vitro) | [14] |
| Pyrimethamine | Diaminopyrimidine Antifolate | Dihydrofolate Reductase (DHFR) | IC50: 52 µM | Human DHFR (enzymatic assay) | [15] |
| Methotrexate | Antifolate | Dihydrofolate Reductase (DHFR) | IC50: 0.12 µM | Human DHFR (enzymatic assay) | [15] |
| 5-Fluorouracil | Pyrimidine Analogue | Thymidylate Synthase | ID50: 1 x 10⁻⁶ M | L1210 mouse leukemia cells | [13] |
| Minoxidil | Vasodilator | KATP channels | - | - | [12] |
Table 1: Quantitative Bioactivity of Key Historical Drugs
| Compound | Class | Target | pIC50 | Assay Type | Reference |
| Compound 1 | 2,5-Dichloropyrimidine | MSK1 CTKD | 6.7 | Biochemical Cascade Assay | [16][17] |
| Compound 14 | Monochloropyrimidine | MSK1 CTKD | >6.7 | Biochemical Cascade Assay | [16] |
| Compound 20 | Pyrrolopyrimidine | MSK1 CTKD | ~7.7 | Biochemical Cascade Assay | [16] |
| Compound 22 | Pyrrolopyrimidine | MSK1 CTKD | ~8.7 | Biochemical Cascade Assay | [16] |
Table 2: Quantitative Bioactivity of Modern Chloropyrimidine-Based Covalent Kinase Inhibitors
Experimental Protocols
Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid
This protocol is based on historical methods for the synthesis of 2,4,6-trichloropyrimidine, a key intermediate in the production of various pharmaceuticals.[1][18][19]
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) or Phosphorus trichloride (PCl₃) and Chlorine (Cl₂)
-
Dimethylaniline (catalyst, optional)
-
Reaction flask with reflux condenser and stirring mechanism
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a reaction flask, a mixture of barbituric acid and an excess of phosphorus oxychloride is prepared. A catalytic amount of dimethylaniline can be added.
-
The mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for several hours.
-
After the initial reaction, phosphorus pentachloride is added to the mixture. Alternatively, phosphorus trichloride can be added, followed by the slow introduction of chlorine gas.
-
The reaction mixture is then heated to a lower temperature (e.g., 75 °C) for an additional period to complete the chlorination.
-
The excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The resulting crude 2,4,6-trichloropyrimidine is then purified by vacuum distillation.
In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds like pyrimethamine against DHFR.[11]
Materials:
-
Purified DHFR enzyme (from the target organism)
-
Dihydrofolate (DHF) as the substrate
-
NADPH as a cofactor
-
Test inhibitor (e.g., pyrimethamine) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer at a physiological pH)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in a cuvette.
-
Add a specific concentration of the test inhibitor to the cuvette and incubate for a short period to allow for binding to the enzyme.
-
Initiate the enzymatic reaction by adding DHF to the cuvette.
-
Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP⁺.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
Perform the assay with a range of inhibitor concentrations to generate a dose-response curve.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of chloropyrimidine compounds against a target kinase, such as MSK1.[8][20][21][22][23]
Materials:
-
Purified kinase (e.g., MSK1)
-
Kinase substrate (a peptide or protein that is a known substrate for the kinase)
-
ATP (adenosine triphosphate)
-
Test inhibitor dissolved in DMSO
-
Kinase assay buffer (containing MgCl₂, DTT, etc.)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
In the wells of a microplate, add the test inhibitor at various concentrations.
-
Add the purified kinase to each well and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., room temperature or 30 °C).
-
Stop the kinase reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the detection reagent, which measures the amount of ADP produced (an indicator of kinase activity).
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Characterization of Covalent Inhibitors
For covalent inhibitors, it's crucial to determine the kinetic parameters of covalent bond formation, k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate).[5][11][14][24][25]
Materials:
-
Purified enzyme
-
Covalent inhibitor
-
Mass spectrometer (for intact protein analysis) or a continuous/discontinuous activity assay setup
Procedure (using a discontinuous assay):
-
Incubate the enzyme with various concentrations of the covalent inhibitor for different periods.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into an assay solution containing the substrate to measure the remaining enzyme activity.
-
Plot the natural logarithm of the percentage of remaining enzyme activity against the incubation time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the k_inact (the Vmax of the plot) and K_I (the Km of the plot).
Signaling Pathways and Mechanisms of Action
DHFR Inhibition by Pyrimethamine
Pyrimethamine exerts its antiparasitic effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway. This pathway is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of purines and pyrimidines, the building blocks of DNA. By blocking this pathway, pyrimethamine prevents the parasite from replicating its DNA and, consequently, from multiplying.
Caption: Dihydrofolate Reductase (DHFR) inhibition by pyrimethamine.
Covalent Inhibition of MSK1 by Chloropyrimidines
More recently, chloropyrimidines have emerged as "warheads" for targeted covalent inhibitors, particularly in the field of kinase drug discovery.[16][17][26][27] These compounds possess a reactive chloropyrimidine moiety that can form a covalent bond with a nucleophilic residue, typically a cysteine, in the active site of the target protein. This irreversible binding leads to potent and sustained inhibition.
A notable example is the development of 2,5-dichloropyrimidine-based covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and Stress-activated protein Kinase 1 (MSK1).[16] MSK1 is a nuclear kinase activated by the ERK and p38 MAPK signaling pathways and is implicated in inflammatory diseases and cancer.[28][29][30]
Caption: Covalent inhibition of MSK1 by a chloropyrimidine derivative.
ERK and p38 MAPK Signaling Pathways Leading to MSK1 Activation
The activation of MSK1 is a downstream event of two major mitogen-activated protein kinase (MAPK) signaling cascades: the ERK pathway and the p38 MAPK pathway. These pathways are initiated by various extracellular stimuli, including growth factors and cellular stress.
References
- 1. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 3. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sulfonamide-diaminopyrimidine story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Minoxidil - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. The development of the diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 16. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 19. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
- 21. protocols.io [protocols.io]
- 22. bmglabtech.com [bmglabtech.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. scispace.com [scispace.com]
- 25. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. MSK1 and Nuclear Receptors Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Strategic Utility of 4-Amino-5,6-dichloropyrimidine as a Precursor for Purine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of purines utilizing 4-amino-5,6-dichloropyrimidine as a key precursor. This versatile building block offers a strategic entry point to a diverse range of purine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules. This document outlines the core synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the practical application of this methodology in a research and development setting.
Introduction: The Importance of Purine Scaffolds and the Role of this compound
Purines, consisting of a fused pyrimidine and imidazole ring system, are fundamental heterocyclic compounds in nature, forming the backbone of nucleic acids (adenine and guanine) and participating in a myriad of cellular processes.[1][2] Synthetic purine analogs are integral to the development of therapeutics for a wide range of diseases, including cancer, viral infections, and inflammatory conditions.
The strategic selection of starting materials is paramount for the efficient and divergent synthesis of purine libraries. This compound serves as an ideal precursor due to the presence of key functional groups that can be sequentially manipulated to construct the purine core and introduce molecular diversity. The amino group at the 4-position and the chloro substituents at the 5- and 6-positions provide reactive handles for the formation of the imidazole ring and subsequent functionalization.
Core Synthetic Strategy: The Traube Purine Synthesis
The primary and most effective method for converting 4,5-diaminopyrimidines to purines is the Traube purine synthesis.[3][4][5] This classical yet highly relevant reaction involves the introduction of a one-carbon unit to bridge the two amino groups at the C4 and C5 positions of the pyrimidine ring, thereby forming the imidazole moiety.
The general workflow for the synthesis of purines from this compound via a modified Traube approach can be summarized as follows:
-
Formylation of the 5-amino group: The initial step involves the formylation of the 5-amino group of a 4,5-diaminopyrimidine derivative. In the context of starting with this compound, this typically involves a preliminary step to introduce an amino group at the 5-position or direct formylation of the existing amino group, which can then facilitate the subsequent cyclization.
-
Cyclization to form the purine ring: The formylated intermediate undergoes cyclization, often under heating, to yield the purine ring system. This step is a critical ring-closing reaction that forms the imidazole portion of the purine.
The versatility of this approach allows for the synthesis of a wide array of purine derivatives by varying the one-carbon source and by subsequent modification of the chloro-substituents on the purine ring.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of a key intermediate, N-(4,6-dichloro-5-aminopyrimidinyl)formamide, and its subsequent cyclization to form a dichloropurine.
Synthesis of 4-Amino-2,6-dichloropyrimidine (A Precursor to the Starting Material)
While this guide focuses on this compound, the synthesis of the related 4-amino-2,6-dichloropyrimidine from 4-aminouracil is a relevant precursor synthesis that demonstrates the chlorination process.[6]
Materials and Equipment:
-
4-aminouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-diethylaniline
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Add 4-aminouracil to the flask.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask, followed by the addition of N,N-diethylaniline.[6]
-
Heat the reaction mixture to reflux with constant stirring. A multi-hour reflux is typically required.[6]
-
Monitor the reaction progress using a suitable method (e.g., TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to crushed ice or ice-water with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral or slightly basic.
-
Filter the resulting precipitate using a Büchner funnel and wash the solid residue with cold water.
-
To remove residual water, wash the solid with a mixture of methanol and diethyl ether.[6]
-
Dry the crude product at 100°C for 4 hours.[6]
-
The crude product can be further purified by extraction with boiling ethyl acetate, followed by evaporation of the solvent and sublimation.[7]
Synthesis of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide (Key Intermediate)
This protocol describes the formylation of a diaminodichloropyrimidine, a crucial step in preparing the precursor for cyclization.
Materials:
-
2,5-diamino-4,6-dichloropyrimidine
-
98% Formic acid
-
Water
Procedure:
-
Mix 2,5-diamino-4,6-dichloropyrimidine (0.01 mol, 2.0 g) with water (0.25 mol, 4.55 mL) at room temperature and stir.
-
Slowly add 98% formic acid (0.4 mol, 18.27 g, 14.97 mL) to the reaction mixture.
-
Heat the mixture to a specified temperature (e.g., 70-105°C) and maintain for a period of 4-8 hours.
-
After the reaction, cool the mixture and add ice water.
-
Adjust the pH to 7-9 with an alkaline solution (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide.
Cyclization to 2,6-Dichloropurine
This procedure is adapted from a synthesis of 2,6-dichloropurine from a diaminodichloropyrimidine precursor, which is a close analog to the cyclization of the formylated intermediate.[8]
Materials:
-
4,5-Diamino-2,6-dichloropyrimidine (as a model for the formylated intermediate)
-
Triethyl orthoformate
-
Methanesulfonic acid (catalytic amount)
-
Acetonitrile
-
Ethanol
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-diamino-2,6-dichloropyrimidine in acetonitrile.[8]
-
Add triethyl orthoformate to the suspension.[8]
-
Carefully add a catalytic amount of methanesulfonic acid to the reaction mixture.[8]
-
Heat the mixture to 90°C and maintain this temperature with stirring.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[8]
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.[8]
-
Dissolve the crude product in hot ethanol.
-
Add activated charcoal and heat the solution at reflux for a short period.
-
Filter the hot solution to remove the activated charcoal.
-
Allow the filtrate to cool to induce crystallization of the 2,6-dichloro-9H-purine product.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.[8]
Quantitative Data
The following tables summarize key quantitative data associated with the synthesis of the precursor and the final purine product.
Table 1: Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-Aminouracil [6]
| Parameter | Value |
| Starting Material | 4-aminouracil |
| Final Product | 4-Amino-2,6-dichloropyrimidine |
| Molecular Formula | C₄H₃Cl₂N₃ |
| Molecular Weight | 163.99 g/mol |
| Reported Yield | 27% |
| Melting Point | 258-267 °C |
| Appearance | White to pale brown powder or crystalline powder |
Table 2: Properties of 5-Amino-4,6-dichloropyrimidine
| Property | Value |
| Molecular Formula | C₄H₃Cl₂N₃ |
| Molecular Weight | 163.99 g/mol |
| Melting Point | 145-148 °C |
| Appearance | Liquid (at room temperature) |
| Solubility (95% ethanol) | 50 mg/mL, clear to slightly hazy, colorless to faintly yellow |
Table 3: Synthesis of 6-Chloropurine from Acetylhypoxanthine [9]
| Parameter | Value |
| Starting Material | Acetylhypoxanthine |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |
| Catalyst | Tertiary amine (e.g., N,N-diethylaniline) |
| Reaction Temperature | 70-105 °C |
| Reaction Time | 4-8 hours |
| Final Product | 6-Chloropurine |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and experimental workflows.
References
- 1. youtube.com [youtube.com]
- 2. columbia.edu [columbia.edu]
- 3. Traube Purine Synthesis [drugfuture.com]
- 4. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. benchchem.com [benchchem.com]
- 9. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Amino-5,6-dichloropyrimidine: Physicochemical Properties and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Amino-5,6-dichloropyrimidine, a key heterocyclic intermediate in the development of novel therapeutic agents and agrochemicals. This document details its known physicochemical properties, outlines general experimental protocols for its synthesis and characterization, and illustrates its role as a scaffold in the generation of bioactive molecules.
Core Physicochemical Characteristics
This compound is a substituted pyrimidine with the molecular formula C₄H₃Cl₂N₃.[1] Its structure, featuring a pyrimidine ring with an amino group and two chlorine atoms, makes it a versatile building block for organic synthesis.[2] The presence of reactive chlorine atoms allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₃Cl₂N₃ | [1] |
| Molecular Weight | 163.99 g/mol | [1] |
| Appearance | White to orange to green powder to crystal | [3] |
| Solubility | Slightly soluble in water | [1] |
| CAS Number | 310400-38-5 | [1][3] |
Table 2: Physicochemical Properties of Isomers of Amino-dichloropyrimidine
| Isomer | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 5-Amino-4,6-dichloropyrimidine | 145-148 | Not available | Soluble in 95% ethanol (50 mg/mL)[4] |
| 4-Amino-2,6-dichloropyrimidine | 254 | Not available | Soluble in Dimethylformamide |
| 2-Amino-4,6-dichloropyrimidine | 221 | 348.5 | Not available |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While a complete set of spectra for this specific isomer is not publicly available, an Attenuated Total Reflectance Infrared (ATR-IR) spectrum has been reported. General characteristics expected for NMR and Mass Spectrometry are described based on its structure and data from its isomers.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would likely show a signal for the amino protons and a singlet for the proton on the pyrimidine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the pyrimidine ring nitrogens.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the four carbon atoms of the pyrimidine ring. The carbons attached to the chlorine atoms and the amino group would show characteristic chemical shifts.
Mass Spectrometry (MS): The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic for a compound containing two chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the pyrimidine ring.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, established methods for the synthesis of its isomers and related pyrimidine derivatives can be adapted.
General Synthesis Protocol (by analogy to isomer synthesis): A common route to amino-dichloropyrimidines involves the chlorination of a corresponding dihydroxypyrimidine precursor using a chlorinating agent like phosphorus oxychloride. The starting material, an aminodihydroxypyrimidine, can often be synthesized through the condensation of a suitable three-carbon precursor with urea or a related compound. The reaction conditions, such as temperature and reaction time, would need to be optimized for the specific synthesis of this compound.
General Purification Protocol: Purification of the crude product can typically be achieved through recrystallization from an appropriate solvent or by column chromatography on silica gel. The choice of solvent for recrystallization would depend on the solubility of the compound and impurities.
General Spectroscopic Analysis Protocol:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra can be acquired using a standard NMR spectrometer. The sample would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
IR Spectroscopy: IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer, often employing the KBr pellet or ATR technique.
-
Mass Spectrometry: Mass spectra can be obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI), coupled with a suitable mass analyzer.
Role in the Synthesis of Bioactive Molecules
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the fields of oncology and virology.[1][2] The pyrimidine scaffold is a common feature in many kinase inhibitors, where it can mimic the purine ring of ATP and bind to the kinase active site.
The diagram below illustrates the general workflow from this compound to a potential kinase inhibitor and its subsequent action on a simplified signaling pathway.
Caption: Synthetic utility of this compound in developing kinase inhibitors.
This diagram illustrates a common drug discovery workflow where this compound serves as a starting material. Through various chemical modifications, it can be converted into a bioactive molecule, such as a kinase inhibitor. This inhibitor can then modulate cellular signaling pathways by blocking the activity of a specific protein kinase, thereby affecting cellular responses like proliferation and survival, which are often dysregulated in diseases like cancer.
Conclusion
This compound is a chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its key physicochemical properties and reactive nature make it an attractive starting point for the synthesis of diverse and complex molecules. While detailed characterization data for this specific isomer is somewhat limited in publicly available literature, the information on its isomers provides a strong basis for its use in synthetic chemistry. The versatility of the pyrimidine scaffold, particularly in the development of kinase inhibitors, underscores the importance of this compound as a valuable tool for researchers and scientists in drug discovery and development.
References
Navigating the Physicochemical Landscape of 4-Amino-5,6-dichloropyrimidine: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of 4-Amino-5,6-dichloropyrimidine, a key intermediate in the synthesis of various biologically active molecules.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, offering critical data and experimental protocols to inform handling, formulation, and analytical method development.
Core Physicochemical Properties
This compound is a solid, appearing as a white to off-white crystalline powder.[2] Its utility as a synthetic building block is largely influenced by its solubility in various solvent systems and its stability under diverse environmental conditions.
Solubility Profile
The solubility of a compound is a critical parameter for its application in synthesis, formulation, and biological assays. While extensive quantitative data for this compound is not widely available in the public domain, a combination of qualitative information and data from closely related isomers provides a useful solubility profile.
Qualitative Solubility:
This compound is described as being slightly soluble in water.[2]
Quantitative Solubility Data:
Quantitative solubility data for this compound is limited. However, data for structurally similar aminodichloropyrimidines can provide valuable insights for solvent selection and experimental design.
| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Method/Notes |
| 5-Amino-4,6-dichloropyrimidine | 95% Ethanol | Not Specified | 50 | Clear to slightly hazy, colorless to faintly yellow solution.[3] |
| 4-Amino-2,6-dichloropyrimidine | Dimethylformamide (DMF) | Not Specified | Soluble | - |
| 4-Amino-2,6-dichloropyrimidine | Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | Requires sonication for dissolution.[4] |
Stability Profile
Understanding the chemical stability of this compound is essential for ensuring its integrity during storage, handling, and in its end-use applications.
General Storage Recommendations:
For optimal stability, this compound should be stored in a cool, dry place in a tightly sealed container, with adequate ventilation and away from oxidizing agents.[2]
Forced Degradation Studies:
Forced degradation studies are crucial for identifying potential degradation products and pathways, which is a regulatory requirement for drug development and helps in the development of stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.
Expected Stability Behavior (based on related compounds):
-
pH Stability: Pyrimidine derivatives are often susceptible to hydrolysis under both acidic and basic conditions. It is anticipated that this compound may degrade under strong acidic or alkaline conditions.[4]
-
Thermal Stability: The thermal stability of related aminodichloropyrimidines suggests that this compound is likely to be stable at ambient temperatures in its solid form.[4]
-
Photostability: As with many nitrogen-containing heterocyclic compounds, there is a potential for photosensitivity. Storage in the dark is recommended to prevent photodegradation.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining reliable solubility and stability data. The following sections outline standardized methodologies that can be adapted for this compound.
Solubility Determination (Shake-Flask Method)
This protocol describes a common method for determining the equilibrium solubility of a compound in various solvents.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, DMF)
-
Sealed vials (e.g., screw-cap glass vials with PTFE septa)
-
Constant temperature shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated quantification method
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vials in a constant temperature shaker or water bath and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed at the same temperature to permit the settling of excess solid.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or mol/L.
Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound under various stress conditions.
Objective: To identify potential degradation products and degradation pathways of this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Stock solution of the compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M and 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M and 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3% and 30%)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stressed Samples:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a specified period.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Incubate at a controlled temperature (e.g., 60°C) for a specified period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature or a slightly elevated temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80-105°C) for a set duration. Also, heat the stock solution.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from the stress conditions.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector is invaluable for the identification of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Identify and characterize any significant degradation products.
-
Determine the degradation pathway(s).
-
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound. While specific quantitative data for this compound is sparse, the provided information on related compounds and the detailed experimental protocols offer a solid foundation for researchers. The successful application of this compound in research and development hinges on a thorough understanding of its physicochemical properties. The methodologies outlined herein will enable the generation of robust and reliable data, facilitating its effective use in the synthesis of novel pharmaceuticals and agrochemicals.
References
An In-depth Technical Guide to 4-Amino-5,6-dichloropyrimidine and Its Isomers
A comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and biological significance of 4-Amino-5,6-dichloropyrimidine and its closely related, well-studied isomers.
Introduction
This compound is a substituted pyrimidine with the CAS number 310400-38-5. While it is recognized as a valuable chemical intermediate, detailed public-domain information regarding its synthesis, spectral characterization, and biological activity is limited. However, its isomers, particularly those with chloro- and amino- substitutions at different positions on the pyrimidine ring, are extensively studied and utilized in medicinal chemistry and agrochemical research. These compounds serve as crucial scaffolds for the development of a wide array of biologically active molecules, including kinase inhibitors, antiviral agents, and herbicides.[1][2]
This guide provides the fundamental details for this compound and presents an in-depth technical overview of a closely related, well-characterized isomer, 2-amino-4,6-dichloropyrimidine, for which extensive experimental data is available. This comparative approach offers valuable insights into the general characteristics of aminodichloropyrimidines.
Physicochemical Properties
This compound
| Property | Value |
| CAS Number | 310400-38-5 |
| Molecular Formula | C₄H₃Cl₂N₃ |
| Molecular Weight | 163.99 g/mol |
| IUPAC Name | 5,6-dichloropyrimidin-4-amine |
| Appearance | White to orange to green powder/crystal |
| Solubility | Slightly soluble in water. |
Isomer: 2-Amino-4,6-dichloropyrimidine
| Property | Value |
| CAS Number | 56-05-3 |
| Molecular Formula | C₄H₃Cl₂N₃ |
| Molecular Weight | 163.99 g/mol |
| IUPAC Name | 4,6-dichloropyrimidin-2-amine |
| Appearance | White to pale brown powder or crystalline powder |
| Melting Point | 258-267 °C |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Spectroscopic Data for 2-Amino-4,6-dichloropyrimidine
The following tables summarize the key spectroscopic data for the structural elucidation of 2-amino-4,6-dichloropyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~6.5-7.0 | Broad Singlet | -NH₂ |
| ¹H | ~6.3 | Singlet | H-5 |
| ¹³C | ~163 | - | C-4 |
| ¹³C | ~158 | - | C-2, C-6 |
| ¹³C | ~103 | - | C-5 |
| Note: Predicted values based on the analysis of structurally related compounds.[3] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |
| ~1640 | Strong | N-H bending (scissoring) |
| ~1570 | Strong | C=N stretching (pyrimidine ring) |
| ~1450 | Strong | C=C stretching (pyrimidine ring) |
| Data obtained using KBr pellet technique.[3][4] |
Mass Spectrometry (MS)
| Technique | m/z Values | Interpretation |
| Electron Ionization (EI) | 163/165/167 | Molecular ion peak (M⁺) showing the characteristic isotopic pattern for two chlorine atoms. |
| EI | - | Fragments resulting from the loss of Cl and HCN. |
Experimental Protocols
Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines
This protocol describes a general two-step synthesis for 5-substituted 2-amino-4,6-dichloropyrimidines, which are derivatives of the 2-amino-4,6-dichloro isomer.
Step 1: Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines
A modified condensation reaction of a monosubstituted malonic acid diester with guanidine in the presence of excess sodium ethoxide is performed.[5]
Step 2: Chlorination to 5-Substituted 2-Amino-4,6-dichloropyrimidines
The 2-amino-4,6-dihydroxypyrimidine intermediate is converted to the corresponding dichloropyrimidine using a Vilsmeier-Haack-Arnold reagent, followed by deprotection.[5]
Detailed Protocol for Chlorination:
-
Dry the starting 5-substituted 2-amino-4,6-dihydroxypyrimidine in a vacuum oven at 80°C for 24 hours.
-
Suspend the dried pyrimidine (10 mmol) under an inert atmosphere in a 2 M solution of the Vilsmeier-Haack-Arnold reagent (80 mmol, 40 mL) in chloroform.
-
Heat the reaction mixture and monitor for completion.
-
Upon completion, perform a work-up to deprotect the (dimethylamino)methylene groups and isolate the crude product.
-
Purify the product by recrystallization or column chromatography.
Caption: General synthetic pathway for 5-substituted 2-amino-4,6-dichloropyrimidines.
Spectroscopic Analysis Workflow
NMR Spectroscopy:
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[3]
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence, with a sufficient number of scans to achieve a good signal-to-noise ratio.[3]
IR Spectroscopy (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the powdered sample onto the crystal.
-
Apply pressure to ensure good contact.
-
Collect the spectrum.[3]
Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the compound from any impurities.
-
MS Analysis: Analyze the eluting compound using an electron ionization (EI) source at 70 eV.[3]
Caption: A logical workflow for the structural confirmation of aminodichloropyrimidines.
Biological Significance and Applications
Kinase Inhibition
Many pyrimidine derivatives are known to function as kinase inhibitors, which are crucial in cancer therapy. For instance, derivatives of 4,6-diaminopyrimidine have been shown to block the epidermal growth factor receptor (EGFR), a key target in lung cancer treatment.[6] The general mechanism involves the pyrimidine scaffold acting as a hinge-binder in the ATP-binding pocket of the kinase, thereby inhibiting its activity and downstream signaling.
Caption: Conceptual diagram of kinase inhibition by aminodichloropyrimidine derivatives.
Antiviral and Anti-inflammatory Activity
Derivatives of 2-amino-4,6-dichloropyrimidine have been evaluated for their antiviral properties against a range of viruses, although with limited success for simple derivatives.[7] Additionally, 5-substituted 2-amino-4,6-dichloropyrimidines have demonstrated potent inhibitory effects on immune-activated nitric oxide (NO) production, suggesting potential anti-inflammatory applications.[5] The most effective compound in one study was 5-fluoro-2-amino-4,6-dichloropyrimidine, with an IC₅₀ of 2 µM.[5]
Conclusion
This compound and its isomers represent a class of compounds with significant potential in chemical synthesis and drug discovery. While detailed information on this compound itself is sparse, the extensive research on related isomers provides a solid foundation for understanding their chemical behavior and biological potential. The versatility of the aminodichloropyrimidine scaffold ensures its continued importance as a building block for novel therapeutic agents and agrochemicals. Further research into the specific properties and applications of this compound is warranted to fully explore its potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. s3.smu.edu [s3.smu.edu]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Synthetic Versatility of 4-Amino-5,6-dichloropyrimidine: A Technical Guide to Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] Among the various pyrimidine building blocks, 4-Amino-5,6-dichloropyrimidine stands out as a versatile and highly reactive intermediate for the synthesis of a diverse array of substituted pyrimidines.[2] Its two reactive chlorine atoms, activated by the electron-withdrawing nature of the pyrimidine ring, provide handles for selective functionalization through a variety of modern synthetic methodologies. This technical guide provides an in-depth overview of the key synthetic transformations of this compound, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Core Synthetic Transformations
The reactivity of the chlorine atoms at the C4 and C6 positions of the pyrimidine ring allows for a range of substitution reactions. The primary synthetic routes to novel pyrimidine derivatives from this compound include Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental method for the functionalization of halopyrimidines. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of the chloro substituents.[3]
Amination: The introduction of amino groups is a common strategy to modulate the biological activity of pyrimidine derivatives. This can be achieved through both catalyst-free and palladium-catalyzed (Buchwald-Hartwig) methods.
-
Catalyst-Free Amination: Under thermal conditions, this compound can react with various amines to yield mono- or di-substituted products. The regioselectivity can often be controlled by stoichiometry and reaction conditions.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed C-N bond-forming reaction allows for the coupling of a wide range of amines with aryl halides under milder conditions than traditional methods.[4][5][6] Careful selection of ligands and bases is crucial for achieving high yields and regioselectivity.[7]
Alkoxylation and Thiolation: Similarly, alkoxides and thiolates can displace the chlorine atoms to introduce ether and thioether functionalities, respectively. These reactions often proceed under basic conditions.
Experimental Protocols
The following are generalized protocols for key reactions involving dichloropyrimidine derivatives, which can be adapted for this compound.
Protocol 1: General Procedure for Catalyst-Free Nucleophilic Aromatic Substitution (Amination)
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, EtOH), add the desired amine (1.0-2.2 eq) and a base (e.g., K₂CO₃, Et₃N) (2.0-4.0 eq).
-
Heat the reaction mixture at a specified temperature (e.g., reflux) for a designated time (e.g., 3-24 h), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 eq).
-
Add this compound (1.0 eq) and the amine (1.1-1.5 eq).
-
Add anhydrous solvent (e.g., toluene, dioxane) and stir the mixture at a specified temperature (e.g., 80-110 °C) for the required time, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the aminated product.[7]
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 eq).[8][9]
-
Add a solvent system (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC.[8]
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 4: General Procedure for Sonogashira Cross-Coupling
-
To a flask purged with an inert gas, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%).
-
Add a solvent (e.g., DMF, Et₃N) followed by the terminal alkyne (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the alkynylpyrimidine.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of substituted pyrimidines from dichloropyrimidine precursors.
Table 1: Nucleophilic Aromatic Substitution (Amination) of Dichloropyrimidines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Adamantane-containing amine | K₂CO₃ | DMF | 140 | - | 60-99 | [10] |
| Indoline | - | EtOH | RT | 1 | 60 | [3] |
| Various amines | Et₃N | EtOH | Reflux | 3 | - | [3] |
Table 2: Palladium-Catalyzed Cross-Coupling of Dichloropyrimidines
| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60-85 | [8][9] |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | RT | - | |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Ligand | NaOtBu | Toluene | 100 | - | [7] |
Biological Relevance and Signaling Pathways
Substituted pyrimidines derived from this compound are of significant interest in drug discovery due to their wide range of biological activities.[1] Many of these compounds function as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases such as cancer.[11][12]
One such critical pathway is the PI3K/AKT/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[13] Inhibitors of PI3K (phosphoinositide 3-kinase) are actively being pursued as anticancer therapeutics.[13][14]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of substituted pyrimidines.
Experimental and Synthetic Workflows
The synthesis of a library of substituted pyrimidines for structure-activity relationship (SAR) studies typically follows a structured workflow. This involves the sequential or parallel modification of the this compound core.
Caption: A general workflow for the synthesis and evaluation of a substituted pyrimidine library.
The development of potent and selective kinase inhibitors often relies on understanding the structure-activity relationships of a series of synthesized compounds.
Caption: A logical diagram illustrating a hypothetical structure-activity relationship (SAR) analysis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of substituted pyrimidines. The strategic application of modern synthetic methods, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the efficient construction of diverse molecular architectures. The resulting compounds are of significant interest to the pharmaceutical and agrochemical industries, particularly in the development of novel kinase inhibitors and other biologically active agents. This guide provides a foundational understanding of the synthetic utility of this compound and serves as a practical resource for researchers in the field.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Protocols for 4-Amino-5,6-dichloropyrimidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies utilizing 4-Amino-5,6-dichloropyrimidine and its structural isomers as versatile scaffolds in the synthesis of biologically active molecules, particularly kinase inhibitors and purine analogs. The strategic placement of amino and chloro groups on the pyrimidine ring offers multiple reaction sites for structural modification, enabling the generation of diverse chemical libraries for drug discovery programs.
Application in Kinase Inhibitor Synthesis
The pyrimidine core is a well-established privileged structure in medicinal chemistry, mimicking the purine ring of ATP and enabling competitive inhibition of kinases.[1][2] this compound serves as a key starting material for the synthesis of potent inhibitors of various kinases, including Aurora kinases and Epidermal Growth Factor Receptor (EGFR), which are critical targets in oncology.[2][3][4] The synthetic strategies primarily involve sequential nucleophilic aromatic substitution (SNAr) reactions and palladium-catalyzed cross-coupling reactions to introduce diverse functionalities at the chloro-positions, thereby modulating potency and selectivity.[2]
Application in Purine Analog Synthesis
Purine analogs are another important class of therapeutic agents with applications as anticancer, antiviral, and immunosuppressive drugs.[2] this compound can be elaborated into functionalized diaminopyrimidines, which are key precursors for the construction of the purine ring system. The Traube purine synthesis, which involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon source like formic acid or triethyl orthoformate, is a widely employed method.[5][6]
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diaminopyrimidine-based Aurora Kinase Inhibitors
This protocol outlines a general two-step synthesis of 2,4-diaminopyrimidine derivatives, which have shown promise as Aurora kinase inhibitors, starting from a dichloropyrimidine precursor.[2][3]
Step 1: First Amination (Nucleophilic Aromatic Substitution)
-
Dissolve 2,4-dichloro-5-bromopyrimidine (1.0 eq) in a suitable solvent such as isopropanol or THF.
-
Add the first amine (e.g., cyclopentylamine, 1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq).[2]
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 2: Second Amination
-
To the reaction mixture from Step 1, add the second amine (e.g., 4-amino-N-(1-methylpiperidin-4-yl)benzamide, 1.2 eq).[2]
-
Heat the reaction mixture to reflux for 24 hours.[2]
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final 2,4-diaminopyrimidine derivative.
Protocol 2: Synthesis of Dianilinopyrimidine-based EGFR Inhibitors
This protocol describes the synthesis of dianilinopyrimidine derivatives as EGFR inhibitors, involving sequential SNAr reactions.[7]
Step 1: First Nucleophilic Aromatic Substitution
-
To a solution of 2,4,5-trichloropyrimidine (1.0 eq) in DMF, add the first aniline derivative (1.2 eq) and DIPEA (1.0 eq).
-
Stir the mixture at 80 °C for 12 hours.[7]
-
Monitor the reaction by TLC.
-
After completion, extract the product with ethyl acetate and wash with saturated brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the intermediate by silica gel column chromatography.
Step 2: Second Nucleophilic Aromatic Substitution
-
Dissolve the intermediate from Step 1 in DMF.
-
Add the second aniline derivative (1.2 eq) and DIPEA (1.0 eq).
-
Stir the mixture at 80 °C for 12 hours.[7]
-
Perform an aqueous workup and extraction with ethyl acetate.
-
Dry, concentrate, and purify the final product by column chromatography.
Protocol 3: Synthesis of 2,6-Disubstituted Purine Analogs
This protocol details a two-step synthesis of purine analogs starting from a diaminodichloropyrimidine, involving cyclization to form the purine core followed by nucleophilic substitution.[5]
Step 1: Synthesis of 2,6-Dichloro-9H-purine
-
Suspend 4,5-diamino-2,6-dichloropyrimidine in acetonitrile in a round-bottom flask equipped with a reflux condenser.
-
Add triethyl orthoformate to the suspension.
-
Carefully add a catalytic amount of methanesulfonic acid.
-
Heat the mixture to 90°C with stirring and monitor by TLC.[5]
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the crude product in hot ethanol, treat with activated charcoal, and filter while hot.
-
Allow the filtrate to cool to induce crystallization of 2,6-dichloro-9H-purine.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.[5]
Step 2: Nucleophilic Aromatic Substitution
-
Dissolve 2,6-dichloro-9H-purine in a suitable solvent (e.g., ethanol).
-
Add the desired nucleophile (e.g., an amine or alcohol, 1.1 equivalents).[5]
-
Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature and time will depend on the nucleophile's reactivity.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and purify the product by recrystallization or column chromatography.
Data Presentation
Table 1: Biological Activity of Synthesized Kinase Inhibitors
| Compound ID | Target Kinase | Starting Material | IC50 (nM) | Reference |
| CYC116 | Aurora A | 2,4-Dichloropyrimidine derivative | 8 | [8] |
| CYC116 | Aurora B | 2,4-Dichloropyrimidine derivative | 9.2 | [8] |
| Compound 22 | CDK7 | 2,4-Dichloropyrimidine derivative | 7.21 | [9] |
| Compound 4c | EGFRwt | 2,4,5-Trichloropyrimidine | >10,000 | [7] |
| Compound 4c (Cellular) | A549 (Lung Cancer) | 2,4,5-Trichloropyrimidine | 560 | [7] |
| Compound 13 | Aurora A | 2,4,6-Trichloropyrimidine | < 200 (cellular) | [10] |
| Osimertinib | EGFRwt | Pyrimidine-based | ~15 | [4] |
| Osimertinib | EGFRT790M | Pyrimidine-based | ~1 | [4] |
| Compound A12 | FAK | 2,4,5-Trichloropyrimidine | 130 (A549 cells) | [11] |
Table 2: Synthesis Yields of Purine Analogs and Intermediates
| Product | Starting Material | Reagents | Yield (%) | Reference |
| 2,6-Dichloro-9H-purine | 4,5-Diamino-2,6-dichloropyrimidine | Triethyl orthoformate, Methanesulfonic acid | Not specified | [5] |
| Guanine | 2,5,6-Triaminopyrimidin-4-ol | 90% Formic acid | 65-75 | [6] |
Visualizations
Caption: General experimental workflow for synthesizing bioactive compounds.
Caption: Simplified EGFR signaling pathway and point of inhibition.[1][4][12][13][14]
Caption: Role of Aurora kinases in mitosis and therapeutic intervention.[2][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-5,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5,6-dichloropyrimidine is a versatile heterocyclic building block in medicinal chemistry and drug discovery. The presence of two reactive chlorine atoms on the pyrimidine ring, activated by the electron-withdrawing nature of the nitrogen atoms, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile and regioselective introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of substituted pyrimidines for biological screening. These derivatives are key intermediates in the synthesis of compounds with potential therapeutic applications, including kinase inhibitors and other targeted therapies.
This document provides detailed application notes and experimental protocols for performing SNAr reactions on this compound with various nucleophiles, particularly amines.
Regioselectivity
The nucleophilic aromatic substitution on this compound typically occurs regioselectively. The C6 position is generally more susceptible to nucleophilic attack than the C5 position. This preference is attributed to the electronic effects of the pyrimidine ring nitrogens and the amino group. The two ring nitrogens create a more electron-deficient environment at the C4 and C6 positions, making them more electrophilic.
Application Notes
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of the this compound core. This reaction allows for the introduction of various substituents, significantly expanding the accessible chemical space for drug discovery programs.
Key Applications:
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors. By displacing the chlorine atoms with various amine nucleophiles, novel compounds can be synthesized and screened for their inhibitory activity against a range of kinases.
-
Antiviral and Anticancer Agents: Substituted pyrimidines have demonstrated a broad spectrum of biological activities. The SNAr reaction provides a straightforward method to generate analogues with potential as antiviral or anticancer agents.
-
Molecular Probes: Functionalized pyrimidines can be designed as molecular probes to study biological pathways and enzyme mechanisms.
Reaction Parameters:
-
Nucleophiles: A wide variety of nucleophiles can be employed, with amines (primary and secondary, aliphatic and aromatic) being the most common. Alkoxides and thiols can also be used.
-
Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), as well as alcohols like ethanol (EtOH) and isopropanol (IPA), are frequently used.
-
Bases: An organic or inorganic base is often required to neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃).
-
Temperature: Reactions are typically conducted at elevated temperatures, ranging from room temperature to reflux, depending on the reactivity of the nucleophile.
Experimental Protocols
The following protocols are generalized procedures for the monosubstitution of this compound with amine nucleophiles. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: General Procedure for Amination using Triethylamine in Ethanol
This protocol is adapted from procedures used for structurally similar 2-amino-4,6-dichloropyrimidine derivatives.[1]
Materials:
-
This compound
-
Amine (aliphatic, cyclic, aromatic, or benzylic)
-
Triethylamine (TEA)
-
Ethanol (EtOH)
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (5.0 mL), add the desired amine (1.0-1.2 mmol) and triethylamine (1.0-1.2 mmol).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from 3 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for SNAr reactions on related dichloropyrimidine systems, which can serve as a guide for expected outcomes with this compound.
Table 1: Monoamination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines [2]
| Entry | Amine | Product | Yield (%) |
| 1 | Adamantan-1-amine | 4-Chloro-6-(adamantan-1-ylamino)pyrimidine | 95 |
| 2 | 1-(Adamantan-1-yl)methanamine | 4-((Adamantan-1-ylmethyl)amino)-6-chloropyrimidine | 76 |
| 3 | N-(Adamantan-1-yl)-N-methylamine | 4-Chloro-6-((adamantan-1-yl)(methyl)amino)pyrimidine | 65 |
Reaction Conditions: 4,6-Dichloropyrimidine (1 equiv.), Amine (1.2 equiv.), K₂CO₃ (4 equiv.), DMF, 140 °C.
Table 2: Amination of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [1]
| Entry | Amine | Product | Yield (%) |
| 1 | Indoline | 2-Amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde* | 60 |
| 2 | N-Methyl-p-anisidine | (E)-3-(2-Amino-4-ethoxy-6-((4-methoxyphenyl)(methyl)amino)pyrimidin-5-yl)-1-phenylprop-2-en-1-one** | 20 |
*Product of amination and subsequent solvolysis with methanol. **Product of a multi-step reaction sequence involving initial amination.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the nucleophilic aromatic substitution of this compound.
Caption: General experimental workflow for the SNAr reaction.
Signaling Pathway Analogy
While not a biological signaling pathway, the following diagram illustrates the logical progression of the chemical transformation, highlighting the key components and their roles in the reaction.
Caption: Logical flow of the SNAr chemical transformation.
References
Application Notes and Protocols for Suzuki Coupling Reaction with 4-Amino-5,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The substituted pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs, including notable kinase inhibitors like Imatinib (Gleevec). Specifically, 4-amino-pyrimidine derivatives are crucial pharmacophores that have been extensively utilized in the development of targeted therapies for cancer and other diseases. The strategic functionalization of the pyrimidine ring via carbon-carbon bond formation is a critical step in the synthesis of novel drug candidates.
4-Amino-5,6-dichloropyrimidine is a valuable and versatile building block for creating libraries of potential therapeutic agents. The presence of two distinct chlorine atoms allows for selective functionalization. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating biaryl structures by coupling an organohalide with an organoboron species. Its broad functional group tolerance and relatively mild reaction conditions make it an ideal choice for the synthesis of complex molecules in drug discovery pipelines.
This document provides a detailed protocol and application notes for the regioselective Suzuki-Miyaura coupling of this compound with various arylboronic acids to synthesize 4-amino-6-aryl-5-chloropyrimidine derivatives.
Reaction Principle and Regioselectivity
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
For dichloropyrimidines, the site of the initial coupling is governed by the electronic properties of the ring. The general order of reactivity for chloro-substituents in palladium-catalyzed couplings is C4(6) > C2 >> C5.[1][2] In the case of this compound, the chlorine atom at the C6 position is significantly more activated towards oxidative addition than the one at C5 due to its position relative to the ring nitrogens. Therefore, a regioselective mono-coupling is expected to occur preferentially at the C6 position, yielding the 4-amino-6-aryl-5-chloropyrimidine product.
Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
Data Presentation: Representative Reaction Conditions
While a specific protocol for this compound is not extensively documented, the following table summarizes effective conditions for Suzuki-Miyaura couplings of structurally similar chloropyrimidines. These examples provide a strong basis for developing an optimized protocol.
| Pyrimidine Substrate | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3.0) | 1,4-Dioxane / H₂O | 100 (MW), 15 min | 85-98 | [3] |
| 4,6-Dichloropyrimidine | Pd(OAc)₂ (5) | PPh₃ (10) | K₃PO₄ (2.0) | 1,4-Dioxane | 100, 12h | 70-85 | [4] |
| 5-Bromo-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O | 70-80, 18-22h | 60-78 | [5] |
| 2,4,6-Trichloropyrimidine | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2.0) | DME / H₂O | 80, 4h | ~90 | [1] |
| 2,4-Dichloropyrimidine | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | KF (3.0) | THF | 50, 16h | Moderate | [6] |
Experimental Protocols
This section provides a generalized, robust starting protocol for the regioselective mono-arylation of this compound at the C6 position. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific arylboronic acids.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or DMF)
-
Degassed deionized water
-
Anhydrous sodium or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Inert gas (Argon or Nitrogen)
Equipment
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller (or microwave reactor)
-
Condenser
-
Inert gas line with bubbler
-
Syringes and needles
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Flash column chromatography system
Procedure
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Add the degassed organic solvent (e.g., 1,4-Dioxane) and degassed water (typically a 3:1 to 5:1 ratio of organic solvent to water) via syringe. The final concentration should be approximately 0.1 to 0.2 M with respect to the pyrimidine.
-
-
Reaction Execution:
-
Conventional Heating: Lower the flask into a preheated oil bath at 80-100 °C. Stir the reaction vigorously for 4-24 hours.
-
Microwave Heating: If using a microwave reactor, place the sealed vial in the instrument and heat to 100-120 °C for 15-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The product is expected to be more nonpolar than the starting pyrimidine.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 4-amino-6-aryl-5-chloropyrimidine product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
-
Figure 2. Generalized workflow for the Suzuki coupling experiment.
References
Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-Amino-5,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and versatile methodology for the construction of carbon-nitrogen (C-N) bonds, a transformation of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] This application note provides a detailed protocol for the palladium-catalyzed amination of 4-amino-5,6-dichloropyrimidine, a key heterocyclic building block in medicinal chemistry. The presence of two distinct chloro-substituents on the pyrimidine ring presents a challenge in terms of regioselectivity, making the choice of catalyst, ligand, and reaction conditions crucial for achieving the desired mono-aminated product. This document aims to provide researchers with a comprehensive guide to successfully perform this transformation, including a general experimental protocol, a summary of relevant reaction parameters, and a discussion on factors influencing the reaction outcome.
Reaction Principle and Regioselectivity
The Buchwald-Hartwig amination of this compound involves the cross-coupling of an amine with the dichloropyrimidine substrate in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a well-established mechanism in cross-coupling chemistry, involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product and regenerate the active Pd(0) catalyst.[1][2]
A critical aspect of the amination of this compound is the control of regioselectivity. The electronic and steric environment of the two chlorine atoms at the C5 and C6 positions are different, which can lead to the formation of two possible mono-amination products: 4,5-diamino-6-chloropyrimidine and 4,6-diamino-5-chloropyrimidine. The inherent reactivity of chloro-substituents on the pyrimidine ring generally follows the order C4(6) > C2 > C5.[3] However, the directing effect of the existing amino group at C4 and the specific choice of catalyst and ligand can significantly influence the regiochemical outcome. For dichloropyrimidines, careful optimization is often necessary to achieve selective amination at the desired position.[4]
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and reported yields for the palladium-catalyzed amination of structurally related dichloropyrimidines. This data serves as a valuable starting point for the optimization of the amination of this compound.
| Entry | Dichloropyrimidine Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,5-dichloro-4,6-pyrimidinediamine | Primary/Secondary Amine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 60-85 |
| 2 | 6-Aryl-2,4-dichloropyrimidine | Secondary Amine | Pd(OAc)₂ (1) | dppb (2) | LiHMDS (1.2) | THF | 0 | 0.1 | >95 |
| 3 | 6-Aryl-2,4-dichloropyrimidine | Aniline | No Catalyst | - | - | - | - | - | High |
| 4 | 4-Amino-6-chloropyrimidine | Adamantane-containing amine | Pd₂(dba)₃ (4-8) | DavePhos (4.5-9) | NaOtBu (1.5) | Dioxane | Reflux | 6-15 | 40-60 |
Note: The data presented is based on published results for analogous substrates and should be used as a guideline. Optimization for this compound is recommended.
Experimental Protocols
The following is a general protocol for the palladium-catalyzed amination of this compound. This procedure is based on established methods for the Buchwald-Hartwig amination of related chloropyrimidines.[4]
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, DavePhos, XPhos)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the palladium precursor (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% Xantphos).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., 1.4 equivalents of NaOtBu), followed by this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the dichloropyrimidine) via a syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aminated pyrimidine derivative.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the palladium-catalyzed amination.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Synthesis of Antiviral Agents from 4-Amino-5,6-dichloropyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of purine-based antiviral agents, utilizing 4-amino-5,6-dichloropyrimidine as a key starting material. The methodologies described herein focus on the construction of a purine scaffold, a privileged structure in antiviral drug discovery, through the well-established Traube purine synthesis.
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry. Its di-chloro substitutions provide reactive sites for nucleophilic displacement, while the vicinal amino group allows for the construction of fused ring systems. This makes it an ideal precursor for the synthesis of a wide array of substituted purines, a class of compounds known for their significant antiviral activities against a range of viruses, including Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), and coronaviruses.[1][2][3] The strategic synthesis of these derivatives allows for the fine-tuning of their biological activity and pharmacokinetic properties.
The primary synthetic strategy involves the cyclization of a 4,5-diaminopyrimidine intermediate to form the imidazole ring of the purine nucleus. This is typically achieved by reacting the diamine with a one-carbon synthon, such as formic acid or triethyl orthoformate. The resulting 6-chloropurine core can then be further functionalized to generate a library of potential antiviral candidates.
Data Presentation
The following tables summarize key quantitative data for the synthesis of a representative 6-chloropurine derivative and its reported antiviral activity.
Table 1: Synthesis Yields and Physicochemical Properties
| Compound Name | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 6-Chloro-9H-purine | This compound | C₅H₃ClN₄ | 154.56 | ~75-85 | 180-182 |
Table 2: Antiviral Activity of 6-Chloropurine Derivatives
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 6-Chloropurine arabinoside | Varicella-Zoster Virus (VZV) | Human Embryonic Lung (HEL) | 0.4 | >100 | >250 |
| 6-Chloropurine arabinoside | Herpes Simplex Virus-1 (HSV-1) | Vero | 10 | >100 | >10 |
| 6-Chloropurine ribonucleoside | SARS-CoV | Vero E6 | ~10 | >100 | >10 |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).
Experimental Protocols
This section provides detailed methodologies for the synthesis of 6-chloropurine from this compound, a key intermediate for various antiviral agents.
Protocol 1: Synthesis of 4,5-Diamino-6-chloropyrimidine
This protocol describes the amination of this compound.
Materials and Equipment:
-
This compound
-
Ammonia (aqueous solution, 28-30%)
-
Ethanol
-
Pressure vessel (autoclave)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a pressure vessel, dissolve 1.64 g (10 mmol) of this compound in 50 mL of ethanol.
-
To this solution, add 20 mL of concentrated aqueous ammonia (28-30%).
-
Seal the vessel and heat the reaction mixture to 120-130 °C with stirring for 12-18 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove ethanol and excess ammonia.
-
The resulting solid is suspended in a small amount of cold water and collected by filtration.
-
Wash the solid with cold water and dry under vacuum to afford 4,5-diamino-6-chloropyrimidine.
Protocol 2: Synthesis of 6-Chloro-9H-purine via Traube Synthesis
This protocol details the cyclization of 4,5-diamino-6-chloropyrimidine to form the purine ring.
Materials and Equipment:
-
4,5-Diamino-6-chloropyrimidine
-
Triethyl orthoformate
-
Formic acid (98-100%)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 1.45 g (10 mmol) of 4,5-diamino-6-chloropyrimidine in 20 mL of triethyl orthoformate.
-
Add 5 mL of formic acid (98-100%) to the suspension.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the precipitate with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 6-chloro-9H-purine.
Mandatory Visualization
Synthetic Pathway for 6-Chloropurine
Caption: Synthetic route from this compound to antiviral purine derivatives.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 6-chloro-9H-purine.
Signaling Pathway Inhibition by Purine Analogs
Caption: Mechanism of action of purine analog antiviral agents.
References
- 1. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Amino-5,6-dichloropyrimidine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-amino-5,6-dichloropyrimidine as a versatile starting material in the synthesis of potent kinase inhibitors. The unique structural features of this pyrimidine derivative, including two reactive chlorine atoms and an amino group, offer multiple points for chemical modification, enabling the generation of diverse compound libraries for drug discovery.
Introduction to this compound in Kinase Inhibitor Synthesis
This compound serves as a valuable scaffold for the development of kinase inhibitors. The pyrimidine core is a well-established pharmacophore that can mimic the adenine ring of ATP, allowing competitive binding to the ATP-binding pocket of various kinases. The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reactivity allows for the introduction of a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties. The amino group at position 5 can influence the electronic properties of the pyrimidine ring and can also be a site for further functionalization.
Kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. The strategic use of building blocks like this compound is instrumental in the efficient synthesis of novel and effective kinase inhibitors.
Targeted Kinase Families and Signaling Pathways
Derivatives of this compound have the potential to target a variety of kinase families implicated in oncogenic signaling pathways. These include, but are not limited to:
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.
-
Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis.
-
Cyclin-Dependent Kinases (CDKs): A family of protein kinases that regulate the cell cycle.
The inhibition of these kinases can disrupt key signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, leading to the suppression of tumor growth and proliferation.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of various pyrimidine-based kinase inhibitors that are structurally related to derivatives of this compound. This data provides a benchmark for the potential potency of novel compounds synthesized from this starting material.
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference Cell Line |
| A12 | FAK | - | 94 | MDA-MB-231 |
| 12s | FAK | 47 | 240 | MGC-803 |
| AMG 900 | Aurora A | 3 | - | - |
| AMG 900 | Aurora B | 1 | - | - |
| Compound 21 | HPK1 | 1.0 | - | - |
| Compound 73 | CDK2 | 44 | - | - |
| Compound 10a | CDK4 | 2 | - | - |
| Compound 10a | CDK6 | 2 | - | - |
Experimental Protocols
The following protocols describe a general and adaptable synthetic approach for the synthesis of 4,6-disubstituted-5-aminopyrimidine derivatives as potential kinase inhibitors, starting from this compound. These protocols are based on established methodologies for similar dichloropyrimidine scaffolds.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the selective substitution of one of the chlorine atoms on the this compound core with a nucleophile, typically an amine.
Materials:
-
This compound
-
Desired amine nucleophile (e.g., a substituted aniline or a cyclic amine)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Standard glassware for organic synthesis under an inert atmosphere
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine nucleophile (1.0-1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired monosubstituted product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the substitution of the remaining chlorine atom with an aryl or heteroaryl group using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Product from Protocol 1 (4-amino-6-chloro-5-(substituted)pyrimidine)
-
Desired aryl or heteroaryl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Standard glassware for organic synthesis under an inert atmosphere
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the 4-amino-6-chloro-5-(substituted)pyrimidine (1.0 eq), the aryl/heteroaryl boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the solvent system and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.10 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final 4,6-disubstituted-5-aminopyrimidine derivative.
Visualizations
Signaling Pathway Diagram
Caption: FAK signaling pathway leading to cell proliferation and migration.
Experimental Workflow Diagram
Caption: General synthetic workflow for kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The synthetic protocols outlined in this document provide a robust framework for the generation of diverse libraries of pyrimidine-based compounds. By leveraging established SNAr and Suzuki-Miyaura coupling reactions, researchers can efficiently explore the structure-activity relationships of these compounds and develop potent and selective inhibitors for various kinase targets implicated in disease. The provided data and pathway diagrams serve as a useful reference for the design and evaluation of new therapeutic agents.
Application Notes and Protocols: Reaction Conditions for Mono-amination of 4,6-Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the selective mono-amination of 4,6-dichloropyrimidines, key intermediates in the synthesis of a wide range of biologically active compounds. This document outlines both catalyst-free nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination methodologies, offering detailed protocols and a comparative summary of reaction conditions to aid in the development of robust and efficient synthetic routes.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The selective functionalization of substituted pyrimidines, such as 4,6-dichloropyrimidine, is a critical step in the synthesis of novel drug candidates. Mono-amination of this substrate provides a versatile platform for further molecular elaboration. The two primary methods for achieving this transformation are direct nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, each with its own set of advantages and substrate scope. The choice of method often depends on the nucleophilicity and steric bulk of the amine, as well as the desired reaction conditions.
Data Presentation: Comparative Reaction Conditions for Mono-amination
The following table summarizes various reaction conditions for the mono-amination of 4,6-dichloropyrimidines with a range of amines, providing a comparative overview of reagents, solvents, temperatures, reaction times, and reported yields.
| Amine Type | Amine | Method | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Aliphatic | Adamantane-containing primary amine | SNAr | - | K₂CO₃ (4 equiv.) | DMF | 140 | - | ~99 | [1] |
| Sterically unhindered amine | SNAr | - | K₂CO₃ (4 equiv.) | DMF | 140 | - | Almost quantitative | [1] | |
| Sterically hindered primary amine | SNAr | - | K₂CO₃ (4 equiv.) | DMF | 140 | - | 60-65 | [1] | |
| Generic Primary Amine | SNAr | - | Triethylamine (1 equiv.) | Ethanol | Reflux | 3 | - | [2] | |
| Secondary Aliphatic | Adamantane-containing secondary amine | SNAr | - | K₂CO₃ (4 equiv.) | DMF | 140 | - | 75 | [1] |
| Generic Secondary Amine | Buchwald-Hartwig | Pd(dba)₂ / DavePhos | NaOtBu | Dioxane/Toluene | 80-120 | - | - | [3] | |
| Aromatic | Aniline | SNAr | - | - | Ethanol | Reflux | - | - | [2] |
| Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | - | - | ||
| Primary Diamine | Diamine (Primary amino group) | SNAr | - | K₂CO₃ (4 equiv.) | DMF | 140 | - | 60 | [1] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the two primary approaches to the mono-amination of 4,6-dichloropyrimidines.
Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) of 4,6-Dichloropyrimidine
This protocol is adapted from a general procedure for the catalyst-free amination of dichloropyrimidines.[1][3]
Materials:
-
4,6-Dichloropyrimidine
-
Amine (1.0-1.2 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0-4.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vial with a magnetic stir bar
-
Standard laboratory glassware
-
TLC plates and developing chamber
-
Ethyl acetate and water for workup
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 4,6-dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).
-
Add anhydrous DMF (5-10 mL) to the vial.
-
Seal the vial tightly and heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated pyrimidine.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 4,6-Dichloropyrimidine
This protocol provides a general procedure for the palladium-catalyzed mono-amination, which is particularly useful for less reactive amines.[3][4]
Materials:
-
4,6-Dichloropyrimidine
-
Amine (1.2-2.0 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., DavePhos, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.2-1.5 equivalents)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Celite for filtration
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., DavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).
-
To the same tube, add 4,6-dichloropyrimidine (1.0 mmol) and the desired amine (1.2-2.0 mmol).
-
Add the anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).
-
Seal the tube and heat the reaction mixture to a temperature between 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental protocols and the general signaling pathway of the mono-amination reaction.
Caption: Experimental workflow for mono-amination of 4,6-dichloropyrimidines.
Caption: Reaction pathways for mono-amination of 4,6-dichloropyrimidines.
References
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3][4] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of dichloropyrimidines, a class of substrates of significant interest in medicinal chemistry due to their prevalence in kinase inhibitors and other biologically active molecules.[1]
The selective functionalization of dichloropyrimidines presents a unique challenge due to the presence of multiple reactive sites.[1] Achieving regioselective mono-amination requires careful optimization of reaction parameters, including the choice of palladium catalyst, phosphine ligand, base, and solvent.[1][5] This guide will delve into the intricacies of this transformation, offering insights into achieving high yields and selectivities.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex.[1] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloropyrimidine.[3][6]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[1]
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the aminated pyrimidine product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][7]
The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition and reductive elimination steps, thereby enhancing reaction efficiency and selectivity.[3]
Experimental Protocols
This section provides a general, representative protocol for the mono-amination of a dichloropyrimidine. It is important to note that optimization of reaction conditions may be necessary for specific substrates and amines.
Materials:
-
Dichloropyrimidine substrate (e.g., 2,4-dichloropyrimidine, 4,6-dichloropyrimidine)
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, dppf)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the palladium catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%) to a dry Schlenk flask or vial equipped with a magnetic stir bar.
-
Reagent Addition: To the flask, add the dichloropyrimidine (1.0 equiv), the amine (1.1-1.2 equiv), and the base (1.4-2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent to the flask to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction Conditions: Seal the flask or vial and remove it from the glovebox. Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired mono-aminated pyrimidine.[1]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of various dichloropyrimidines. These data are compiled from literature sources and serve as a guide for reaction optimization.
Table 1: Regioselective Amination of 6-Aryl-2,4-dichloropyrimidines [5]
| Entry | Amine | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | C4:C2 Ratio |
| 1 | Morpholine | Pd(OAc)₂ (1) | dppb (1) | LiHMDS | THF | 0 | 1 | >95 | >99:1 |
| 2 | Aniline | No Catalyst | - | - | THF | 25 | 12 | 85 | >99:1 |
| 3 | Piperidine | Pd(OAc)₂ (2) | PPh₃ (4) | LiHMDS | THF | -20 | 1 | 92 | 98:2 |
| 4 | N-Methylaniline | Pd(OAc)₂ (2) | dppf (2) | LiHMDS | THF | 0 | 1 | 90 | >99:1 |
dppb = 1,4-bis(diphenylphosphino)butane; dppf = 1,1'-bis(diphenylphosphino)ferrocene; LiHMDS = Lithium bis(trimethylsilyl)amide
Table 2: General Conditions for Amination of Dichloropyrimidines [1]
| Dichloropyrimidine | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 2,5-dichloro-4,6-pyrimidinediamine | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | Varies |
| 2,4-dichloropyrimidine | Various Amines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | Good to Excellent |
| 4,6-dichloropyrimidine | Various Amines | PdCl₂(dppf) | K₃PO₄ | Dioxane | 110 | Good to Excellent |
Yields are generalized from literature and will vary depending on the specific amine and precise reaction conditions.
Mandatory Visualizations
The following diagrams illustrate the fundamental processes involved in the Buchwald-Hartwig amination of dichloropyrimidines.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. youtube.com [youtube.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
One-Pot Synthesis of Di-Substituted Pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of various di-substituted pyrimidines. These methodologies are crucial for the rapid generation of diverse pyrimidine libraries essential for drug discovery and development, given the prevalence of the pyrimidine scaffold in numerous therapeutic agents.
Introduction
Pyrimidines are fundamental heterocyclic structures in medicinal chemistry, forming the core of many FDA-approved drugs.[1][2] Traditional multi-step syntheses of substituted pyrimidines can be time-consuming and inefficient. One-pot multicomponent reactions (MCRs) offer a streamlined and sustainable alternative, enabling the construction of complex molecular architectures from simple precursors in a single synthetic operation.[3] This document outlines several robust one-pot protocols for the synthesis of 2,4-, 2,5-, and 4,6-disubstituted pyrimidines.
I. One-Pot Synthesis of 2,4-Disubstituted Pyrimidines via Sequential Nucleophilic Aromatic Substitution
This method allows for the regioselective introduction of two different substituents at the C2 and C4 positions of the pyrimidine ring starting from a di-halo pyrimidine. A sequential one-pot substitution on a substrate like 4-chloro-2-methanesulfonyl pyrimidine enables the controlled addition of different nucleophiles.[4][5]
Experimental Protocol
A general procedure involves the sequential addition of nucleophiles to a solution of the starting di-substituted pyrimidine.
Materials:
-
4-chloro-2-methanesulfonyl pyrimidine
-
Nucleophile 1 (e.g., N-Boc piperazine)
-
Nucleophile 2 (e.g., imidazole)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Methanolic HCl
Procedure:
-
To a solution of 4-chloro-2-methanesulfonyl pyrimidine in acetonitrile, add the first nucleophile (e.g., N-Boc piperazine, 1.1 equivalents).
-
Add potassium carbonate (2.5 equivalents) and stir the mixture at 60 °C for 4 hours.
-
Cool the reaction mixture to room temperature and add the second nucleophile (e.g., imidazole, 1.2 equivalents).
-
Stir the reaction at 60 °C for another 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
For Boc-protected amines, deprotection can be achieved by treating the purified product with trifluoroacetic acid in dichloromethane, followed by precipitation as a hydrochloride salt from methanolic HCl.[5]
Quantitative Data
| Entry | Nucleophile 1 | Nucleophile 2 | Product | Yield (%) | Reference |
| 1 | N-Boc piperazine | Imidazole | 2-(Imidazol-1-yl)-4-(4-Boc-piperazin-1-yl)pyrimidine | 84-93 | [4] |
| 2 | (R,R)-2,5-dimethylpiperazine | Imidazole | 2-(Imidazol-1-yl)-4-((2R,5R)-2,5-dimethylpiperazin-1-yl)pyrimidine | 79-93 | [4] |
II. One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles
A practical and general one-pot process for the synthesis of 2,5-disubstituted pyrimidines has been developed, starting from readily available nitriles. This protocol is noted for its broad functional group tolerance.[1][6]
Experimental Protocol
This procedure involves the in-situ formation of an amidine from a nitrile, which then condenses with a vinamidinium salt.
Materials:
-
Substituted nitrile (1.0 equivalent)
-
Hydrogen chloride (4.0 M in dioxane)
-
Methanol
-
3-(Dimethylamino)acrolein
-
Ammonium chloride
-
Sodium hydroxide
Procedure:
-
A solution of the nitrile in a suitable solvent is treated with HCl in dioxane and methanol to form the imidate.
-
This is followed by reaction with ammonium chloride to generate the amidine hydrochloride in situ.
-
The reaction mixture is then treated with a vinamidinium salt precursor like 3-(dimethylamino)acrolein.
-
The condensation is typically carried out at elevated temperatures.
-
After the reaction is complete, the mixture is worked up by neutralization and extraction.
-
The final product is purified by crystallization or column chromatography.
Quantitative Data
| Entry | Nitrile | Product | Yield (%) | Reference |
| 1 | 4-Pyridinenitrile | 5-Chloro-2-(pyridin-4-yl)pyrimidine | 75 | [1] |
| 2 | 4-Nitrobenzonitrile | 5-Chloro-2-(4-nitrophenyl)pyrimidine | 82 | [1] |
| 3 | 2-(6-Chloropyridin-3-yl)acetonitrile | 5-Chloro-2-((6-chloropyridin-3-yl)methyl)pyrimidine | 78 | [1] |
III. One-Pot Synthesis of 4,6-Disubstituted Pyrimidines via Chalcone Cyclocondensation
This classical approach involves the cyclocondensation of a chalcone (α,β-unsaturated ketone) with a nitrogen-containing reagent like thiourea. The chalcones themselves can be synthesized in a preceding step, which can be integrated into a one-pot procedure.
Experimental Protocol
This is a two-step, one-pot procedure starting from an acetophenone and a benzaldehyde.
Materials:
-
Substituted acetophenone (e.g., 4-chloroacetophenone) (1.0 equivalent)
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.0 equivalent)
-
Sodium hydroxide
-
Ethanol
-
Thiourea (1.2 equivalents)
-
Potassium hydroxide
Procedure:
-
Chalcone Formation: To a solution of the acetophenone and benzaldehyde in ethanol, add an aqueous solution of sodium hydroxide. Stir the mixture at room temperature until the reaction is complete (TLC monitoring).
-
Cyclocondensation: To the reaction mixture containing the chalcone, add thiourea and potassium hydroxide. Reflux the mixture for several hours.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4,6-diarylpyrimidine-2(1H)-thione.
Quantitative Data
| Entry | Acetophenone | Benzaldehyde | Product | Yield (%) | Reference |
| 1 | 4-Chloroacetophenone | 4-Methoxybenzaldehyde | 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidine-2(1H)-thione | ~70-80 | General Method |
| 2 | 4-Methoxyacetophenone | 4-Chlorobenzaldehyde | 4-(4-Methoxyphenyl)-6-(4-chlorophenyl)pyrimidine-2(1H)-thione | ~70-80 | General Method |
IV. Biginelli Reaction for Di-substituted Dihydropyrimidinones
The Biginelli reaction is a well-established multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. While the products are technically tetrasubstituted, this reaction is a cornerstone of one-pot pyrimidine synthesis and can be adapted to produce di-substituted aromatic pyrimidines after an oxidation step.[3][5][7][8]
Experimental Protocol (Solvent-Free)
Materials:
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Urea (1.4 mmol)
Procedure:
-
Combine the ethyl acetoacetate, benzaldehyde, and urea in a reaction vessel.
-
Heat the mixture at 90-100 °C for 90 minutes.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the resulting solid with cold water.
-
Recrystallize the crude product from absolute ethanol to yield the pure dihydropyrimidinone.[7]
Quantitative Data
| Entry | Aldehyde | β-Ketoester | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 92 | [7] |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 95 | [7] |
| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Ethyl 4-(p-tolyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 89 | [7] |
Visualizations
Caption: Workflow for 2,4-disubstituted pyrimidine synthesis.
Caption: Simplified Biginelli reaction mechanism.
References
- 1. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
The Pivotal Role of 4-Amino-5,6-dichloropyrimidine and Its Isomers in Agrochemical Synthesis
Application Notes and Protocols for Researchers in Agrochemical Development
Introduction
4-Amino-5,6-dichloropyrimidine and its isomers are key heterocyclic intermediates in the synthesis of a variety of biologically active molecules, particularly within the agrochemical industry.[1][2] These compounds serve as versatile building blocks for the development of potent herbicides and fungicides. While this compound is recognized as a valuable precursor, its isomers, notably 2-amino-4,6-dichloropyrimidine and 4-amino-2,6-dichloropyrimidine, are more prominently documented in the synthesis of commercially significant agrochemicals, particularly sulfonylurea herbicides.[3] This document provides a comprehensive overview of the application of these aminodichloropyrimidine scaffolds in agrochemical synthesis, with a focus on the well-established pathways to sulfonylurea herbicides. Detailed experimental protocols, quantitative biological activity data, and workflow diagrams are presented to guide researchers in this field.
I. Application in Herbicide Synthesis: The Sulfonylurea Class
A major application of aminodichloropyrimidines in the agrochemical sector is in the production of sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their selective control of broadleaf weeds in various crops.[3] The mode of action of sulfonylurea herbicides involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[3]
A common synthetic strategy involves the use of 2-amino-4,6-dichloropyrimidine as a starting material to synthesize a key intermediate, 2-amino-4,6-dimethoxypyrimidine. This intermediate is then coupled with a suitable sulfonyl isocyanate to yield the final sulfonylurea herbicide.[3]
Synthesis Pathway for Sulfonylurea Herbicides
The general synthesis pathway from 2-amino-4,6-dichloropyrimidine to a sulfonylurea herbicide is depicted below.
References
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling of chloropyrimidines
Technical Support Center: Suzuki Coupling of Chloropyrimidines
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the Suzuki-Miyaura cross-coupling of chloropyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the Suzuki coupling of chloropyrimidines?
Low yields in these reactions typically stem from a few key areas:
-
Substrate Reactivity: Chloropyrimidines are electron-deficient and can be less reactive than their bromo or iodo counterparts, making the initial oxidative addition step more challenging.[1][2]
-
Catalyst and Ligand Choice: The selection of an appropriate palladium source and, crucially, the right ligand is essential for an efficient reaction.[3][4] Standard catalysts like Pd(PPh₃)₄ may be insufficient for these challenging substrates.[4]
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the final yield. The most common include:
-
Protodeboronation: The boronic acid reacts with a proton source (often water) to form the corresponding unsubstituted arene, effectively removing it from the catalytic cycle.[5][6] This is a major issue with many heteroaryl boronic acids.[7]
-
Homo-coupling: The self-coupling of the boronic acid to form a biaryl byproduct can be promoted by the presence of oxygen or inefficient catalyst systems.[1]
-
-
Reaction Conditions: Suboptimal choice of base, solvent, temperature, and reaction time can significantly hinder the reaction.[8][9] The exclusion of oxygen and moisture is critical, as the active Pd(0) catalyst is sensitive to oxidation.[8]
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting or deactivating the catalyst.[3][7]
Q2: How do I choose the right palladium catalyst and ligand for a chloropyrimidine coupling?
Given the lower reactivity of chloropyrimidines, highly active catalyst systems are often required.[1]
-
Catalyst Precursor: Both Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ and Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) can be used.[3][10] However, Pd(II) sources must be reduced in situ to the active Pd(0) species, a step that can be influenced by ligands and other reaction components.[11]
-
Ligands: The ligand is arguably the most critical component. For challenging substrates like chloropyrimidines, bulky, electron-rich phosphine ligands are highly recommended.[1][3]
-
Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are extremely effective. They stabilize the palladium catalyst, promote the difficult oxidative addition of the C-Cl bond, and accelerate the final reductive elimination step.[1][3]
-
N-Heterocyclic Carbenes (NHCs) such as IPr can also be very effective, sometimes offering different selectivity in cases of di- or tri-chlorinated pyrimidines.[4][12]
-
Q3: My boronic acid seems to be decomposing. What is happening and how can I prevent it?
This is likely due to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[5] Heteroaryl boronic acids are particularly susceptible to this decomposition pathway.[6][7]
Strategies to Minimize Protodeboronation:
-
Use More Stable Boron Reagents: Instead of a boronic acid, consider using a boronate ester (e.g., pinacol or MIDA esters) or a potassium trifluoroborate salt.[1][6] These derivatives are more stable and slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[5][6]
-
Careful Choice of Base and Solvent: The reaction pH is a critical factor.[6] Some bases can accelerate protodeboronation.[13] Anhydrous conditions can sometimes be beneficial.[7]
-
Optimize Temperature: Higher temperatures can increase the rate of protodeboronation.[1] Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Q4: What are the best base and solvent combinations to start with?
The choice of base and solvent is highly interdependent and substrate-specific.[9][14]
-
Bases: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1][15]
-
Potassium Phosphate (K₃PO₄): Often a very effective choice for challenging couplings.[1]
-
Carbonates (K₂CO₃, Cs₂CO₃): Widely used and a good starting point.[1][4]
-
Fluorides (KF, CsF): Can be effective, particularly in anhydrous conditions or when dealing with base-sensitive functional groups.[15][16]
-
-
Solvents: Aprotic polar solvents, often with some water, are common.
Q5: My reaction is sluggish or fails to proceed to completion. What should I try?
If you observe unreacted starting material, especially the chloropyrimidine, the issue likely lies in the oxidative addition step.
-
Switch to a More Active Catalyst System: This is the most crucial step. If you are using a simple catalyst like Pd(PPh₃)₄, switch to a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) combined with a bulky, electron-rich ligand like SPhos or XPhos.[1][19]
-
Increase the Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the C-Cl bond cleavage.[1] However, be mindful that this can also accelerate side reactions like protodeboronation.[4]
-
Ensure Anhydrous and Anaerobic Conditions: Oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[8] Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).[8]
Troubleshooting Guide
This section provides a logical workflow and specific advice for common experimental issues.
Troubleshooting Flowchart
The following diagram outlines a systematic approach to troubleshooting low yields.
Caption: A workflow diagram for troubleshooting low yields in Suzuki couplings.
Data Presentation: Optimizing Reaction Components
The following tables summarize yields from literature for screening various reaction components for the Suzuki coupling of dichloropyrimidines, illustrating the impact of catalyst, ligand, solvent, and base selection.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine [4]
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 71 | A common and effective catalyst for this substrate. |
| Pd₂(dba)₃ | - | <5 | Inefficient without an appropriate supporting ligand. |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Shows moderate yield, an improvement over Pd₂(dba)₃ alone. |
| Pd(OAc)₂ | SPhos | >95 | Highly active systems like Buchwald ligands give excellent yields. |
| Pd/IPr | - | Good | N-heterocyclic carbene (NHC) ligands can also be highly effective.[4][12] |
Table 2: Solvent and Base Optimization for Suzuki Coupling of 2,4-dichloropyrimidine [4][20]
| Solvent | Base | Yield (%) | Notes |
| 1,4-Dioxane | K₂CO₃ | 71 | A good starting combination for many systems. |
| 1,4-Dioxane / H₂O | K₂CO₃ | 80 | The addition of water often improves solubility and reaction rate. |
| Isopropanol | K₂CO₃ | 72 | Alcohols can also be effective solvents. |
| DMF | K₂CO₃ | 65 | Another common polar aprotic solvent. |
| 1,4-Dioxane | K₃PO₄ | High | Stronger bases like potassium phosphate are often superior.[1][18] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Chloropyrimidine
This is a generalized procedure and should be optimized for specific substrates. All operations should be performed using standard inert atmosphere techniques (e.g., Schlenk line or glovebox).[8]
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Arylboronic acid or ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1–2 mol%)
-
Ligand (e.g., SPhos, 2–4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloropyrimidine, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst and the phosphine ligand.[6]
-
Solvent Addition: Add the degassed solvent via syringe.[8]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80–100 °C) and stir vigorously for the specified time (e.g., 4–24 hours).[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[1]
Visualization of Key Concepts
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle helps to identify which step may be failing. For chloropyrimidines, the initial "Oxidative Addition" is often the rate-limiting step.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 19. reddit.com [reddit.com]
- 20. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Technical Support Center: Optimizing Regioselectivity in 4-Amino-5,6-dichloropyrimidine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Amino-5,6-dichloropyrimidine. The following information is designed to help you optimize the regioselectivity of your reactions and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) on this compound?
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. In substituted dichloropyrimidines, the regioselectivity of SNAr reactions is governed by a combination of electronic and steric factors. For this compound, the two chlorine atoms at C5 and C6 are in different chemical environments. Generally, the C6 position is more activated towards nucleophilic attack than the C5 position due to its para relationship with the ring nitrogen at position 1. However, the C4-amino group, being an electron-donating group, can modulate the reactivity of both positions. Definitive regioselectivity is highly dependent on the nature of the nucleophile, solvent, base, and temperature.
Q2: I am observing a mixture of C5 and C6 substituted isomers. How can I improve the selectivity towards one isomer?
Achieving high regioselectivity can be challenging and often requires systematic optimization of reaction conditions. Here are key factors to consider:
-
Steric Hindrance: Bulky nucleophiles may preferentially attack the less sterically hindered position. The environment around C6 (flanked by a nitrogen and the C5-chloro) versus C5 (between the C4-amino and C6-chloro) will influence this.
-
Nucleophile Strength: Harder nucleophiles may favor one position over the other compared to softer nucleophiles.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Solvent: The polarity of the solvent can influence the reaction pathway and the stability of the intermediates, thereby affecting regioselectivity.
-
Base: The choice and strength of the base can be critical, especially when using protic nucleophiles like amines or alcohols.
A logical workflow for optimizing regioselectivity is presented in the diagram below.
Q3: What are the common side reactions to look out for?
Several side reactions can occur, leading to a complex product mixture and reduced yield of the desired isomer:
-
Di-substitution: Reaction at both the C5 and C6 positions can occur, especially if an excess of the nucleophile is used or if the reaction is run for an extended period at high temperatures.
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of the chloro groups can occur to form the corresponding hydroxypyrimidine derivatives. It is crucial to use anhydrous solvents and reagents.
-
Solvolysis: If an alcohol is used as the solvent (e.g., ethanol, methanol), it can act as a nucleophile, leading to the formation of alkoxy-substituted byproducts.
-
N-Heteroarylation: In reactions with amines, di-heteroarylation at the amine nucleophile can sometimes be observed.
Troubleshooting Guides
Problem 1: Poor or No Regioselectivity (Mixture of C5 and C6 Isomers)
| Potential Cause | Recommended Solution |
| Insufficient intrinsic selectivity under the current conditions. | Systematically screen reaction parameters. Begin by lowering the temperature. Then, screen a range of solvents with varying polarities (e.g., THF, Dioxane, DMF, DMSO). Evaluate different bases (e.g., K₂CO₃, Cs₂CO₃, NaH, NaOtBu). |
| Steric effects of the nucleophile are not pronounced enough. | If feasible, consider using a nucleophile with a bulkier protecting group that can be removed later. This may enhance selectivity for the less sterically hindered position. |
| Reaction is under thermodynamic control, leading to a mixture. | Try to favor the kinetic product by running the reaction at a lower temperature for a longer period. Monitor the reaction progress closely by TLC or LC-MS to identify the initial product formed. |
Problem 2: Low Yield of the Monosubstituted Product
| Potential Cause | Recommended Solution |
| Low reactivity of the starting material or nucleophile. | Increase the reaction temperature. If using a weak nucleophile, consider converting it to a more reactive species (e.g., deprotonating an alcohol to an alkoxide with a strong base like NaH). For some cross-coupling reactions, a catalyst may be necessary. |
| Formation of di-substituted byproduct. | Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents). Add the nucleophile slowly to the reaction mixture to maintain a low concentration. Monitor the reaction closely and stop it once the formation of the desired monosubstituted product is maximal. |
| Degradation of starting material or product. | Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if your substrates are sensitive to air. Check the stability of your product under the reaction conditions. |
| Hydrolysis or solvolysis. | Use anhydrous solvents and reagents. If using an alcohol as a solvent is unavoidable and solvolysis is an issue, consider switching to a non-protic solvent like dioxane or toluene. |
Problem 3: Formation of an Unexpected Product
| Potential Cause | Recommended Solution |
| Reaction with the solvent. | As noted, alcoholic solvents can act as nucleophiles. If an unexpected alkoxy-substituted pyrimidine is observed, switch to an inert, aprotic solvent. |
| Rearrangement or fragmentation. | Intramolecular reactions can lead to unexpected cyclizations or fragmentations, especially with nucleophiles containing additional reactive functional groups.[1] Characterize the unexpected product thoroughly to understand the reaction pathway. This may require modifying the nucleophile to prevent the undesired reaction. |
| Incorrect starting material. | Verify the identity and purity of your this compound starting material by analytical methods such as NMR and mass spectrometry. |
Data Presentation: Regioselectivity in Related Dichloropyrimidine Systems
Disclaimer: The following data is for structurally related dichloropyrimidines and is intended to provide a starting point for optimizing reactions with this compound.
Table 1: Monoamination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines[2]
| Entry | Amine Nucleophile | Product Yield (%) |
| 1 | N-(2-(1-adamantyloxy)ethyl)amine | 95 |
| 2 | N-(1-(1-adamantyl)ethyl)amine | 65 |
| 3 | N-(2-(1-adamantyl)ethyl)amine | 76 |
| 4 | N1-(1-adamantylmethyl)ethane-1,2-diamine | 60 |
| 5 | N-methyl-2-(1-adamantyloxy)ethan-1-amine | 75 |
Reaction Conditions: 4,6-dichloropyrimidine (1 equiv.), amine (1-3 equiv.), K₂CO₃ (4 equiv.), DMF, 140 °C, 24 h.
Table 2: Nucleophilic Substitution of 4-Alkoxy-6-chloro-5-nitropyrimidines with Benzylamine[3]
| Entry | Starting Material | Product | Yield (%) |
| 1 | 4-chloro-5-nitro-6-(prop-2-yn-1-yloxy)pyrimidine | N,N'-dibenzyl-5-nitropyrimidine-4,6-diamine | 55 |
| 2 | 4-(benzyloxy)-6-chloro-5-nitropyrimidine | N,N'-dibenzyl-5-nitropyrimidine-4,6-diamine | 33 |
| 3 | 4-chloro-6-ethoxy-5-nitropyrimidine | N,N'-dibenzyl-5-nitropyrimidine-4,6-diamine | 82 |
Reaction Conditions: Starting pyrimidine (1 equiv.), benzylamine (2 equiv.), TEA, DCM, room temperature. This data highlights that even alkoxy groups can be displaced under mild conditions in highly activated systems.
Experimental Protocols
Disclaimer: These are general procedures adapted from reactions with similar dichloropyrimidine substrates. They should be used as a starting point and optimized for your specific reaction.
Protocol 1: General Procedure for Catalyst-Free Amination
This protocol is adapted from the monoamination of 4,6-dichloropyrimidine.[2]
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).
-
Add the desired amine (1.0-1.2 mmol, 1.0-1.2 equiv.) and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add anhydrous DMF (5-10 mL).
-
Seal the vial and heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reaction with Thiolates
This protocol is adapted from a general procedure for substitution on 2,5-dichloropyrazine.[4]
-
In a dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the thiol (1.1 mmol, 1.1 equiv.) in anhydrous DMF (5 mL).
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General SNAr pathway showing competitive attack at C5 and C6.
Caption: Troubleshooting workflow for optimizing regioselectivity.
Caption: Logical relationships of factors affecting regioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Amination Reactions of 4-Amino-5,6-dichloropyrimidine
Welcome to the technical support center for the amination of 4-Amino-5,6-dichloropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of aminated pyrimidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the amination of this compound, covering both catalyst-free Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed (e.g., Buchwald-Hartwig) amination reactions.
Q1: I am observing low to no yield of my desired mono-aminated product. What are the potential causes and solutions?
Low yields are a common issue and can stem from several factors. The following table provides a troubleshooting guide to address this problem.
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature | For catalyst-free SNAr reactions, high temperatures (e.g., >120 °C in a high-boiling solvent like DMF or DMAc) are often required to overcome the activation energy.[1] For Pd-catalyzed reactions, a typical range is 80-120 °C, but this may require optimization depending on the specific substrates and catalyst system.[1] |
| Inappropriate Base | The choice of base is critical. For catalyst-free SNAr, inorganic bases such as K₂CO₃ or Cs₂CO₃ are commonly used.[1] For Pd-catalyzed aminations, stronger bases like NaOtBu or LiHMDS are often more effective.[1] |
| Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) | The selection of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is crucial. For electron-rich pyrimidines, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or Josiphos-type ligands) are often successful.[2] It is recommended to screen a variety of ligands to find the most suitable one for your system. |
| Insufficient Amine Equivalents | Using a stoichiometric amount of the amine may be insufficient. Increasing the equivalents of the amine (e.g., 1.5-4 equivalents) can often improve the reaction outcome, especially in Pd-catalyzed reactions where side reactions can consume the amine.[1][2] |
| Solvent Effects | Aprotic polar solvents like DMF, dioxane, or THF are commonly used.[1] Ensure that your reactants are soluble in the chosen solvent and that the solvent is compatible with the base and catalyst system. The solvent should be anhydrous to prevent hydrolysis side reactions. |
Q2: My reaction is producing a significant amount of the di-aminated byproduct. How can I improve selectivity for the mono-aminated product?
The formation of a di-substituted product, 4,5,6-triaminopyrimidine, is a common selectivity challenge. The table below outlines strategies to favor mono-substitution.
| Factor | Strategy to Favor Mono-amination |
| Stoichiometry | Use a controlled amount of the amine nucleophile (typically 1.0 to 1.2 equivalents). An excess of the amine will drive the reaction towards di-substitution. |
| Reaction Time and Temperature | Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further reaction to the di-substituted product. Lowering the reaction temperature can also help to improve selectivity. |
| Steric Hindrance | If possible, using a bulkier amine nucleophile can sterically hinder the second substitution, thus favoring the mono-aminated product. |
| Slow Addition | Adding the amine nucleophile slowly to the reaction mixture can help to maintain a low concentration of the amine, which can favor mono-substitution. |
Q3: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
Several side reactions can occur during the amination of this compound, leading to a complex mixture of products. The primary byproducts and mitigation strategies are summarized below.
| Byproduct Type | Formation Mechanism & Mitigation Strategies |
| Di-amination Product | Mechanism: The mono-aminated product reacts with another equivalent of the amine. Mitigation: See Q2 for strategies to improve mono-selectivity. |
| Oligomerization/Di-heteroarylation | Mechanism: This is particularly problematic in Pd-catalyzed reactions where the aminated product can act as a nucleophile and react with the starting material, leading to dimers and oligomers.[1][2] Mitigation: Using a higher equivalent of the amine (e.g., >2 equivalents) can favor the desired intermolecular amination over oligomerization.[1][2] Adjusting the catalyst and ligand system can also help to control this side reaction. |
| Solvolysis Products | Mechanism: If an alcohol (e.g., ethanol, methanol) is used as a solvent, the corresponding alkoxide, formed in the presence of a base, can act as a nucleophile, leading to the formation of alkoxy-substituted pyrimidines.[3][4][5] Mitigation: Switch to a non-alcoholic, aprotic solvent such as dioxane, toluene, or DMF.[1] |
| Hydrolysis Products | Mechanism: The presence of water in the reaction mixture can lead to the hydrolysis of the chloro-substituents, forming the corresponding hydroxypyrimidine byproducts.[6] Mitigation: Ensure the use of anhydrous solvents and reagents. Dry glassware thoroughly and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Visualizing Reaction Pathways and Troubleshooting
Byproduct Formation Pathways
The following diagram illustrates the primary reaction pathways leading to the desired mono-aminated product and common byproducts.
Caption: Reaction pathways in the amination of this compound.
Troubleshooting Logic for Low Yield
This flowchart provides a logical workflow for diagnosing and resolving low product yields.
Caption: Troubleshooting flowchart for low product yield.
Experimental Protocols
The following are general starting-point protocols for the amination of this compound. These should be optimized for specific amine substrates.
Protocol 1: General Procedure for Catalyst-Free Amination (SNAr)
This protocol is adapted from general procedures for the monoamination of dichloropyrimidines.[1]
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.0-1.2 mmol, 1.0-1.2 equiv), and anhydrous potassium carbonate (2.0-4.0 mmol, 2.0-4.0 equiv).
-
Add anhydrous DMF (5-10 mL).
-
Seal the vial and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig)
This protocol is based on standard procedures for the Pd-catalyzed amination of related chloropyrimidines.[1][2]
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2-2.0 mmol, 1.2-2.0 equiv).
-
Add anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Analytical Workflow for Byproduct Identification
The following workflow can be used to identify and quantify byproducts in the reaction mixture.
Caption: General workflow for the analysis of amination reaction mixtures.
References
- 1. benchchem.com [benchchem.com]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 6. rsc.org [rsc.org]
Technical Support Center: Dichloropyrimidine Nucleophilic Aromatic Substitution (SNAr)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and selectivity issues encountered during the nucleophilic substitution of dichloropyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when performing nucleophilic substitution on 2,4-dichloropyrimidines?
The most prevalent issues are not typically exotic side reactions but rather a lack of selectivity and the formation of common, predictable byproducts. These include:
-
Mixtures of Regioisomers: The most common problem is obtaining a mixture of C4-substituted and C2-substituted products, which can be difficult to separate.[1][2]
-
Di-substitution: If the reaction conditions are too harsh or the nucleophile is used in large excess, a second substitution can occur, replacing both chlorine atoms.
-
Hydrolysis/Solvolysis: If the reaction is performed in the presence of water or an alcohol solvent, the solvent can act as a nucleophile, leading to the formation of undesired hydroxypyrimidines (pyrimidinones) or alkoxypyrimidines.[3]
-
Reaction Failure/Decomposition: Under excessively harsh conditions (e.g., very high temperatures with certain bases), the starting material may decompose, leading to low yields and complex reaction mixtures.[4]
Q2: Why is the C4 position on 2,4-dichloropyrimidine generally more reactive than the C2 position?
The greater reactivity of the C4 position is a well-established principle in pyrimidine chemistry.[2] This preference is attributed to the electronic properties of the pyrimidine ring. The intermediate formed upon nucleophilic attack at the C4 position (a Meisenheimer complex) is better stabilized through resonance, as the negative charge can be delocalized onto both ring nitrogens. This results in a lower activation energy for the C4 substitution pathway compared to the C2 pathway.[2]
Q3: What key factors control the C4 vs. C2 selectivity?
Achieving the desired regioselectivity is a balancing act of several factors:
-
Ring Substituents: The electronic nature of other groups on the pyrimidine ring has a powerful directing effect. Electron-donating groups (EDGs) at the C6 position can reverse the inherent preference and favor substitution at the C2 position.[2][5][6] Conversely, electron-withdrawing groups (EWGs) at the C5 position enhance the natural preference for C4 substitution.[2]
-
Nucleophile Choice: While most simple amines and alkoxides favor C4, certain nucleophiles have an inherent preference. For substrates with a C5-EWG, tertiary amines can be highly C2-selective.[2][7]
-
Reaction Conditions (Solvent, Base, Temperature): These parameters are critical and can be optimized to favor one isomer over the other.[4] For instance, lower temperatures often improve selectivity by favoring the kinetically preferred product.[2][8]
-
Catalysis: The use of a catalyst, particularly palladium in amination reactions, can dramatically influence the outcome, often strongly favoring the C4-substituted product.[1][2]
Troubleshooting Guide
This guide addresses specific issues encountered during experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Unselective Reaction (Mixture of C4 and C2 isomers) | 1. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions. 2. The reaction is run for too long or at too high a temperature, leading to scrambling or equilibration. | 1. Optimize Conditions: Systematically screen solvents, bases, and temperature. For C4 selectivity, consider conditions like n-butanol with DIPEA.[4] 2. Lower the Temperature: This can often improve selectivity.[2] 3. Control Stoichiometry: Use a slight excess (1.1-1.2 eq.) of the nucleophile. 4. Monitor Closely: Track the reaction by TLC or LC-MS and stop it once the formation of the desired product is maximized.[2] |
| Poor C4-Selectivity | 1. Reaction conditions inadvertently favor C2-substitution. 2. The nucleophile has an inherent preference for the C2 position. 3. Steric hindrance near the C4 position from other substituents on the ring. | 1. Use Palladium Catalysis: For aminations, a Pd-catalyzed approach (Buchwald-Hartwig) with a strong, non-nucleophilic base like LiHMDS can provide excellent C4 selectivity.[1][8] 2. Modify the Nucleophile: If possible, use a less sterically demanding nucleophile. |
| Difficulty Achieving C2-Substitution | 1. C4 is the more reactive site under standard SNAr conditions. 2. Inappropriate reaction conditions are being used. | 1. Modify the Substrate: If possible, use a 2,4-dichloropyrimidine with an electron-donating group (e.g., -OMe, -NHMe) at the C6 position to electronically favor the C2 site.[5][6] 2. Use a C2-Directing Nucleophile: For substrates with a C5-EWG, tertiary amines are highly C2-selective.[7] 3. Explore Specific Conditions: Acidic conditions, such as TFA in IPA, have been reported to facilitate C2 substitution where basic conditions fail.[4] |
| Low Yield / No Reaction | 1. Insufficient reaction temperature or time. 2. Inappropriate base or solvent for the specific transformation. 3. Deactivation of the pyrimidine ring by an existing electron-donating substituent. | 1. Increase Temperature: Catalyst-free SNAr reactions often require elevated temperatures (e.g., 100-150 °C). 2. Switch to Catalysis: For less reactive systems, particularly for a second substitution, a Pd-catalyzed (Buchwald-Hartwig) reaction is often more efficient. 3. Check Reagent Purity: Ensure starting materials and solvents are anhydrous, as water can lead to hydrolysis byproducts. |
| Formation of Hydroxypyrimidine or Alkoxypyrimidine Byproduct | 1. Presence of water in the reaction mixture (hydrolysis). 2. Use of an alcohol as the reaction solvent (solvolysis). | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents before starting the reaction. 2. Use Aprotic Solvents: Switch to a non-reactive, aprotic solvent such as THF, Dioxane, DMF, or Toluene. |
Data Presentation: Regioselectivity Under Various Conditions
The following table summarizes reported C4/C2 isomer ratios for the amination of 2,4-dichloropyrimidines under different experimental conditions.
| Nucleophile | Substrate | Conditions | C4 : C2 Ratio | Reference(s) |
| Neutral N-Nucleophiles | 2,4-Dichloropyrimidine | General SNAr | 1:1 to 4:1 | [1][2] |
| Aliphatic Secondary Amines | 6-Aryl-2,4-dichloropyrimidine | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C | >30:1 | [8] |
| Aniline | 6-(4-F-Ph)-2,4-dichloropyrimidine | LiHMDS, THF, -60 °C | 91:9 | [1] |
| N-Methylaniline | 6-(4-F-Ph)-2,4-dichloropyrimidine | LiHMDS, THF, -60 °C | 97:3 | [1] |
| Tertiary Amines | 2,4-Dichloro-5-nitropyrimidine | CHCl₃, rt, 1h | Excellent C2-Selectivity | [7] |
Visualizations
Caption: Decision logic for achieving C4 vs. C2 selectivity.
Caption: Troubleshooting workflow for an unselective reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Pyrimidine Substitution
Welcome to the technical support center for overcoming challenges in the regioselective substitution of pyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guides
This section addresses specific issues you may encounter during pyrimidine functionalization, offering potential solutions and detailed experimental considerations.
Issue 1: Poor or incorrect regioselectivity in C-H functionalization reactions.
-
Question: My C-H functionalization of a substituted pyrimidine is yielding a mixture of isomers or the incorrect regioisomer. How can I improve the selectivity?
-
Answer: Achieving high regioselectivity in C-H functionalization of pyrimidines depends heavily on the chosen methodology and the electronic nature of the pyrimidine core. The reactivity of the C-H bonds in pyrimidine is generally C4(6) > C2 >> C5.[1] Several strategies can be employed to control the regioselectivity:
-
Directed Ortho-Metalation (DoM): If your substrate has a suitable directing group (e.g., amide, methoxy, or tertiary amine), DoM can be a powerful tool to achieve high regioselectivity.[2][3] The directing group coordinates to a strong base (typically an organolithium reagent), leading to deprotonation at the adjacent ortho position.[2][3] This is a reliable method for functionalizing the position next to the directing group.
-
Transition-Metal Catalysis: The choice of catalyst and ligand is crucial. For instance, palladium-catalyzed reactions have shown high selectivity for the C4 position in Suzuki and Stille couplings.[1] Different metal catalysts like copper can also offer alternative selectivities.[4] It is advisable to screen a variety of catalysts and ligands to find the optimal conditions for your specific substrate.
-
Protecting Groups: The introduction of a protecting group can alter the electronic properties and steric hindrance of the pyrimidine ring, thereby directing substitution to a specific position.[5] For example, protecting one of the nitrogen atoms can influence the reactivity of the adjacent carbon atoms.
-
Deconstruction-Reconstruction Strategy: For complex substrates where other methods fail, a deconstruction-reconstruction approach can be considered. This involves converting the pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved to an iminoenamine intermediate. Subsequent recyclization allows for the regioselective introduction of new functional groups.[6][7]
-
Issue 2: Difficulty in selectively functionalizing di- or poly-halogenated pyrimidines.
-
Question: I am trying to perform a sequential substitution on a dichloropyrimidine, but I am getting a mixture of mono- and di-substituted products, or the wrong isomer. What can I do?
-
Answer: The selective functionalization of di- or poly-halogenated pyrimidines relies on the differential reactivity of the halogenated positions. In 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic aromatic substitution (SNA) and palladium-catalyzed cross-coupling reactions than the C2 position.[1] To achieve selective mono-substitution at C4, you can employ the following strategies:
-
Control of Stoichiometry and Temperature: Use of one equivalent of the nucleophile at low temperatures can favor mono-substitution at the more reactive C4 position.
-
Strategic Choice of Nucleophile: The nature of the nucleophile can influence the regioselectivity. For instance, a highly regioselective amination of 6-aryl-2,4-dichloropyrimidine at the C4 position has been developed using specific reaction conditions.[1]
-
Order of Substitution: By performing the first substitution at the more reactive C4 position, you can then introduce a different substituent at the C2 position in a subsequent step under more forcing conditions. A strategy using 2-chloro-4-(phenylthio)pyrimidine as a precursor allows for the selective synthesis of both C2 and C4 substituted regioisomers by controlling the order of nucleophilic substitution.[8]
-
Issue 3: Low yields in my pyrimidine substitution reaction.
-
Question: I am observing very low yields in my attempts to functionalize a pyrimidine ring. What are the common causes and how can I improve the yield?
-
Answer: Low yields in pyrimidine substitution reactions can stem from several factors. Here are some common troubleshooting steps:
-
Reagent and Solvent Purity: Ensure that all reagents and solvents are pure and dry, especially for moisture-sensitive reactions like those involving organometallic reagents.
-
Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, and concentration is critical. For metal-catalyzed reactions, screening different catalysts, ligands, and additives can significantly impact the yield.[9]
-
Substrate Reactivity: The electronic properties of your pyrimidine substrate play a significant role. Electron-withdrawing groups can activate the ring towards nucleophilic attack, while electron-donating groups can deactivate it. You may need to adjust your reaction conditions accordingly.
-
Side Reactions: Consider the possibility of competing side reactions. For example, in metalation reactions, addition of the organometallic reagent to the C=N bond can be a competing pathway.[10] Using hindered bases like TMPMgCl•LiCl can sometimes mitigate this issue.[10]
-
Product Degradation: The substituted pyrimidine product might be unstable under the reaction or workup conditions. Analyze the reaction mixture at different time points to check for product degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the different positions on the pyrimidine ring?
A1: For nucleophilic aromatic substitution and many palladium-catalyzed cross-coupling reactions on halopyrimidines, the general order of reactivity is C4(6) > C2 >> C5.[1] For direct C-H functionalization, the reactivity can be influenced by the specific reagents and directing groups present.
Q2: How can I achieve C2-selective functionalization of a pyrimidine?
A2: C2-selective functionalization can be challenging due to the higher reactivity of the C4/C6 positions. However, several methods have been developed to achieve this:
-
Directed Metalation: A directing group at the C2 position can direct metalation to this site.
-
Specific Catalytic Systems: A synthetic platform for site-selective C-H amination at the C2 position has been developed, which proceeds through a pyrimidinyl iminium salt intermediate.[11][12][13]
-
Zincation: The use of TMPZnCl⋅LiCl has been shown to achieve highly regioselective zincation at the 2-position of unsubstituted pyrimidine.[14]
Q3: Are there any metal-free methods for regioselective pyrimidine functionalization?
A3: Yes, metal-free approaches for direct C-H functionalization of pyrimidines are an active area of research.[4][15] These methods often involve direct nucleophilic attack at the electron-deficient C2, C4, and C6 positions, followed by oxidation or elimination to restore aromaticity.[9]
Q4: What are "directing groups" and how do they work in pyrimidine substitution?
A4: Directing groups are functional groups that are attached to the pyrimidine ring and guide the substitution to a specific position, most commonly the adjacent (ortho) position.[2] They typically contain a heteroatom (like N or O) that can coordinate to a metal or a Lewis acidic reagent, bringing the reagent into close proximity to a specific C-H bond and facilitating its activation.[3] This is the principle behind Directed Ortho-Metalation (DoM).
Data Presentation
Table 1: Comparison of Regioselective C-H Functionalization Methods for Pyrimidine
| Method | Position Selectivity | Catalyst/Reagent | Typical Yields | Key Advantages |
| Directed Ortho-Metalation (DoM) | ortho to Directing Group | Organolithium reagents (e.g., n-BuLi, s-BuLi) | 60-95% | High regioselectivity, well-established |
| Palladium-Catalyzed C-H Arylation | C5 (with 2-aminopyrimidines) | Pd(OAc)₂, Ligand | 50-90% | Good functional group tolerance |
| Copper-Catalyzed C-H Arylation | Varies with substrate | CuI, Cu(OAc)₂ | 40-80% | Cost-effective catalyst |
| C2-Selective Amination | C2 | Phosphonium salt intermediates | 70-95% | High selectivity for the C2 position |
| Zincation | C2 | TMPZnCl⋅LiCl | up to 98% (for deuterolysis) | Mild conditions, excellent C2 selectivity |
Table 2: Regioselectivity in the Substitution of 2,4-Dichloropyrimidine
| Reaction Type | Reagent/Catalyst | Major Product | Typical Regioisomeric Ratio (C4:C2) |
| Nucleophilic Aromatic Substitution (Amination) | Secondary amines | C4-aminated product | >95:5 |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | C4-arylated product | High preference for C4 |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Little difference in reactivity between C2 and C4 | Mixture often observed |
Experimental Protocols
Protocol 1: Directed Ortho-Metalation (DoM) of a 2-Substituted Pyrimidine
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-substituted pyrimidine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Metalation: Slowly add a solution of n-butyllithium (1.1 equiv) in hexanes to the stirred solution at -78 °C. Maintain the temperature and stir for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (1.2 equiv) to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours (reaction time is dependent on the electrophile). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: C4-Selective Amination of 2,4-Dichloropyrimidine
-
Preparation: To a solution of 2,4-dichloropyrimidine (1.0 equiv) in a suitable solvent (e.g., dioxane or THF) at room temperature, add the amine (1.1 equiv).
-
Base Addition: Add a base such as triethylamine or diisopropylethylamine (1.5 equiv).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the product by flash column chromatography.
Visualizations
Caption: A decision-making workflow for selecting a regioselective pyrimidine functionalization strategy.
Caption: The signaling pathway for Directed Ortho-Metalation (DoM) of pyrimidines.
Caption: The logical relationship in the deconstruction-reconstruction strategy for pyrimidine diversification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine - American Chemical Society [acs.digitellinc.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Catalyst Inhibition in Suzuki Coupling of Aminopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with catalyst inhibition during the Suzuki coupling of aminopyrimidines.
Troubleshooting Guides
This section addresses specific issues encountered during the Suzuki coupling of aminopyrimidines in a question-and-answer format.
Issue 1: Low to No Conversion of Starting Material
Q1: My Suzuki coupling reaction with an aminopyrimidine substrate is showing very low or no conversion to the desired product. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion in the Suzuki coupling of aminopyrimidines is a common issue, primarily stemming from catalyst inhibition and suboptimal reaction conditions. The lone pair of electrons on the pyrimidine ring nitrogens and the amino group can coordinate with the palladium catalyst, leading to its deactivation and halting the catalytic cycle.[1][2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of the palladium source and, more critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Switch to Bulky, Electron-Rich Ligands: Employ sterically hindered and electron-donating phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center, preventing strong coordination with the aminopyrimidine substrate and promoting the desired catalytic activity.[1][2]
-
Utilize Palladium Precatalysts: Consider using well-defined palladium precatalysts (e.g., Buchwald G3 precatalysts). These can generate the active Pd(0) species more efficiently in the presence of the inhibitory substrate.[1]
-
-
Base Selection: The nature and strength of the base are crucial.
-
Screen Different Bases: Strong bases can sometimes exacerbate side reactions. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often more effective for these substrates.[1] A systematic screening of bases is recommended.
-
-
Solvent and Temperature Optimization:
-
Ensure Solubility: Poor solubility of starting materials can hinder the reaction. Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water) to ensure all components are fully dissolved at the reaction temperature.[2]
-
Adjust Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., to 80-110 °C) may be beneficial. However, excessively high temperatures can promote catalyst decomposition and side reactions.[1]
-
-
Inert Atmosphere:
-
Thorough Degassing: Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.[2] Maintain a positive pressure of inert gas throughout the reaction.
-
Issue 2: Formation of Significant Side Products
Q2: My reaction is producing the desired product, but I am also observing significant amounts of side products, mainly protodeboronation and homocoupling products. How can I minimize these?
A2: The formation of side products like the corresponding arene from the boronic acid (protodeboronation) and biaryl products from the self-coupling of starting materials (homocoupling) are common challenges.
Minimizing Protodeboronation:
-
Use Boronic Esters: Pinacol or MIDA boronate esters are generally more stable towards hydrolysis than their corresponding boronic acids and can significantly reduce protodeboronation.[1]
-
Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can suppress this side reaction.[2]
-
Weaker Base: Employing a milder base can sometimes slow down the rate of protodeboronation.[1]
-
Reaction Time and Temperature: Use the lowest effective temperature and shortest reaction time necessary for product formation to minimize the exposure of the boronic acid to conditions that favor its decomposition.[2]
Minimizing Homocoupling:
-
Oxygen Exclusion: The presence of oxygen can promote the homocoupling of boronic acids. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial.[2]
-
Stoichiometry Control: Using a slight excess of the aminopyrimidine halide relative to the boronic acid can sometimes disfavor boronic acid homocoupling.
Frequently Asked Questions (FAQs)
Q3: Why are aminopyrimidines particularly challenging substrates for Suzuki coupling?
A3: The primary challenge arises from the Lewis basicity of the nitrogen atoms in the pyrimidine ring and the amino substituent. These nitrogen atoms can act as ligands, coordinating to the palladium catalyst and forming stable, off-cycle complexes that inhibit or completely deactivate the catalyst.[1][3] This prevents the catalyst from participating in the desired cross-coupling cycle.
Q4: Is it necessary to protect the amino group on the pyrimidine ring?
A4: While traditional methods often required the protection of the amino group to prevent catalyst inhibition, modern catalyst systems with bulky, electron-rich ligands have been developed that can effectively couple unprotected aminopyridines and aminopyrimidines.[4] Therefore, protection is often not necessary if the appropriate catalytic system is chosen.
Q5: Can I use microwave irradiation to improve my reaction?
A5: Yes, microwave-assisted Suzuki coupling can be highly effective for aminopyrimidine substrates. It often leads to significantly shorter reaction times, improved yields, and can sometimes be successful with lower catalyst loadings.[5]
Data Presentation: Successful Suzuki Coupling Conditions for Aminopyrimidines and Analogs
The following tables summarize successful reaction conditions for the Suzuki coupling of aminopyrimidines and related N-heterocycles from the literature.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Amino-Substituted Heteroaryl Halides
| Heteroaryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 82 | [4] |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 99 | [4] |
| 3-Chloroindazole | 5-Indoleboronic acid | P2 precatalyst (2.5) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 90 | [6] |
| 4-Chloro-6-methyl-2-aminopyrimidine | 3-Pyridineboronic acid | PdCl₂(PPh₃)₂ | - | Na₂CO₃ | ACN/H₂O | 78 | - | [7] |
Table 2: Base and Solvent Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid (Microwave)
| Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 65 | [8] |
| Cs₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 62 | [8] |
| K₃PO₄ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 55 | [8] |
| Na₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 60 | [8] |
| K₂CO₃ | DMF/H₂O (2:1) | 100 | 15 | 58 | [8] |
| K₂CO₃ | Toluene/H₂O (2:1) | 100 | 15 | 45 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting Suzuki Coupling of a Halo-Aminopyrimidine
This protocol outlines a starting point for the reaction. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary.
Reagents and Materials:
-
Halo-aminopyrimidine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, with 10-20% water)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the halo-aminopyrimidine, arylboronic acid or ester, and base.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst and ligand.
-
Add the degassed solvent(s) via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Screening of Phosphine Ligands for an Unsuccessful Reaction
If the initial reaction fails, a systematic screening of ligands is a critical troubleshooting step.
Procedure:
-
Set up a parallel series of small-scale reactions in sealed vials.
-
To each vial, add the halo-aminopyrimidine (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) to each vial.
-
To each vial, add a different phosphine ligand (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃, 4 mol%). Include a control reaction with no added ligand.
-
Add the degassed solvent to each vial.
-
Seal the vials and heat to the desired temperature.
-
After a set time (e.g., 12-24 hours), cool the reactions and analyze the conversion in each vial by LC-MS or ¹H NMR of the crude reaction mixture.
Visualizations
Caption: Catalyst inhibition by aminopyrimidine coordination.
Caption: Troubleshooting workflow for low conversion.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving Yield in Palladium-Catalyzed Reactions of Dichloropyrimidines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions of dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis and functionalization of these important heterocyclic scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is the typical order of reactivity for the chlorine atoms on a 2,4-dichloropyrimidine ring in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, as well as in nucleophilic aromatic substitution (SNAr), the C4 position of 2,4-dichloropyrimidine is generally more reactive than the C2 position.[1][2] This preferential reactivity is attributed to the electronic properties of the pyrimidine ring, where the C4(6) positions are more activated towards oxidative addition and nucleophilic attack.[2][3] Consequently, reactions typically yield the C4-substituted product selectively.[1][4]
Q2: Is it possible to reverse the innate selectivity and achieve substitution at the C2 position?
A2: Yes, achieving C2-selectivity is a significant challenge but has been successfully demonstrated, particularly for C-S cross-coupling reactions.[1][4][5] This "unconventional" selectivity is not typically achieved by simple modification of standard conditions but requires a specific catalytic system. Researchers have found that using palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely favor C2-selective C-S coupling with thiols.[4][5][6] This method stands in stark contrast to thousands of previously reported couplings that favor the C4 position.[4][5]
Q3: What are the most critical factors influencing the yield and regioselectivity of these reactions?
A3: The outcome of palladium-catalyzed reactions with dichloropyrimidines is highly sensitive to several factors:
-
Ligand: The choice of ligand is paramount for controlling regioselectivity.[7] Bulky NHC ligands (e.g., IPr, SIPr) can direct selectivity.[1][5][8] For some reactions like Buchwald-Hartwig amination, bidentate phosphine ligands such as BINAP or DPPF are effective.[9]
-
Catalyst Precursor: The structure of the Pd(II) precatalyst can be extremely important, as it can influence the competition between the desired catalytic cycle and undesired side reactions like C4-selective SNAr.[4][5]
-
Base and Solvent: The choice of base and solvent system significantly affects reaction rates, yields, and even selectivity.[2][10][11] For instance, in Suzuki couplings, alcoholic solvent mixtures have been shown to be more effective than polar aprotic solvents.[12]
-
Temperature: Reaction temperature is a critical parameter. For instance, in microwave-assisted Suzuki couplings of 2,4-dichloropyrimidine, 100 °C was found to be optimal, as higher temperatures led to the formation of di-substituted byproducts.[13]
Q4: What are common side reactions that can lower the yield of my desired product?
A4: Several side reactions can compete with the desired cross-coupling, reducing the overall yield:
-
Nucleophilic Aromatic Substitution (SNAr): This is a common uncatalyzed pathway where the nucleophile (e.g., amine or thiolate) directly displaces a chlorine atom, typically at the more reactive C4 position.[1][4] This can be a significant issue, especially with highly nucleophilic substrates.[1]
-
Protodeboronation: In Suzuki couplings, the boronic acid reagent can be degraded, particularly at high temperatures, reducing the amount available for cross-coupling.[14]
-
Homocoupling: This reaction, involving two molecules of the boronic acid (in Suzuki reactions) or two molecules of the alkyne (Glaser coupling in Sonogashira reactions), can consume the coupling partner and reduce yield.[14][15]
-
Catalyst Deactivation: The palladium catalyst can decompose to form palladium black, rendering it inactive.[15] This can be caused by impurities, high temperatures, or inappropriate solvent choice.[16][17]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Coupled Product
| Potential Cause | Troubleshooting Steps & Solutions |
| Inactive Catalyst | The active Pd(0) species is sensitive to oxygen.[18] Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) by thoroughly degassing all solvents and reagents.[15][18] Use a fresh bottle of the palladium catalyst or a reliable pre-catalyst.[18] The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[15] |
| Poor Reagent Quality | Impurities in starting materials can poison the catalyst.[15] For Suzuki reactions, use fresh boronic acid as it can degrade over time (protodeboronation).[14][18] Verify the purity of your dichloropyrimidine starting material. |
| Suboptimal Reaction Conditions | The choice of base, solvent, and temperature is critical.[19] Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, LiHMDS) and solvents (e.g., 1,4-dioxane, THF, DMF, toluene, alcoholic mixtures).[2][12][18] Temperature optimization is crucial; for microwave-assisted Suzuki couplings, 100°C for 15 minutes has been shown to be effective, with higher temperatures potentially causing side reactions.[13] |
| Ineffective Ligand | The chosen ligand may not be suitable for activating the C-Cl bond of the dichloropyrimidine.[19] A ligand screening is highly recommended. For C4-selective couplings, sterically hindered NHC ligands like IPr can be effective.[8][20] For C2-selective amination, ligands like Xantphos have been used.[7] |
Problem 2: Poor Regioselectivity (Mixture of C2 and C4 Isomers)
| Potential Cause | Troubleshooting Steps & Solutions |
| "Innate" Reactivity Dominates | The C4 position is inherently more reactive.[2] To override this, a specific catalytic system is often required. |
| Incorrect Ligand Choice | The ligand is a primary controller of regioselectivity. To enhance C4-selectivity in Suzuki couplings, consider using a very sterically hindered NHC ligand like IPr or SIPr.[7][8] In some cases, ligand-free "Jeffery" conditions can provide excellent C4-selectivity (>99:1).[8][20] To achieve C2-selectivity , particularly in C-S coupling, a combination of a bulky NHC ligand and a specific Pd(II) precatalyst is reported to be uniquely effective.[4][5] |
| Competition from SNAr | The uncatalyzed SNAr reaction almost exclusively yields the C4-substituted product and can compete with the desired catalytic C2-coupling.[1][4] The choice of Pd(II) precatalyst is critical to minimize this side reaction when targeting C2.[4][5] The mode of addition can also be critical; for instance, in amination reactions, premixing the amine with the base (e.g., LiHMDS) before adding it to the dichloropyrimidine solution can suppress the SNAr pathway.[2] |
| Suboptimal Base/Solvent Combination | The reaction environment can influence selectivity. A screening of different solvent and base combinations is recommended as they can alter the reactivity and selectivity profiles.[8] For example, a study on 2,4-dichloropyridines found that C4-selectivity varied from 2.5:1 to 10.4:1 depending on the solvent and base used with a Pd(PEPPSI)(IPr) catalyst.[8] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize yields and regioselectivity from screening various reaction components for the cross-coupling of dichloropyrimidines.
Table 1: Ligand and Catalyst Screening for C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | C4:C2 Ratio | Source |
| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 | 81 | >99:1 | [13] |
| Pd(OAc)₂ (2) | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | - | High | C4-selective | [18] |
| PdCl₂ (no ligand) | - | K₂CO₃ | DMF/H₂O | High | - | - | Excellent (>99:1) | [8] |
| Pd(PEPPSI)(IPr) | - | Various | Various | 60-100 | - | - | 2.5:1 to 10.4:1 | [8] |
MW = Microwave irradiation
Table 2: Condition Screening for C2-Selective C-S Coupling of 2,4-Dichloropyrimidine
| Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Product | C2:C4 Ratio | Source |
| Pd(cinnamyl)Cl(IPr) | - | NaOtBu | Toluene | 23 | C2-Thiolation | >20:1 | [1] |
| Pd(allyl)Cl(IPr) | - | NaOtBu | Toluene | 23 | C2-Thiolation | >20:1 | [1] |
| PdCl₂(IPr)(py) | - | NaOtBu | Toluene | 23 | C2-Thiolation | 1:1.3 | [1] |
| Pd(OAc)₂ | IPr | NaOtBu | Toluene | 23 | C2-Thiolation | 1:1.2 | [1] |
Note: The choice of Pd(II) precatalyst is shown to be critical for achieving high C2 selectivity in this transformation.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted C4-Selective Suzuki Coupling
This protocol is adapted from a procedure for the highly regioselective synthesis of 4-aryl-2-chloropyrimidines.[13]
-
Setup: To a microwave reaction vial, add 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.005 equiv., 0.5 mol%).[7][13]
-
Solvent: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).[7]
-
Reaction: Seal the vial and flush with an inert gas (Argon or Nitrogen). Heat the mixture in a microwave reactor to 100 °C for 15 minutes.[13]
-
Workup: After cooling, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for C2-Selective C-S Coupling
This protocol is based on the discovery of C2-selective thiolation using specific palladium precatalysts and bulky NHC ligands.[1][5]
-
Setup: In a glovebox or under an inert atmosphere, add the 2,4-dichloropyrimidine (1.0 equiv.), the desired thiol (1.1 equiv.), and sodium tert-butoxide (NaOtBu, 1.2 equiv.) to a reaction vial.
-
Solvent: Add anhydrous, degassed toluene.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd(cinnamyl)Cl(IPr), 2-5 mol%). Add the appropriate amount of the catalyst solution to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature (or slightly elevated temperature for less reactive thiols) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Visualized Workflows and Pathways
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: Decision tree for controlling reaction regioselectivity.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Preventing hydrolysis of chloropyrimidines during synthesis
Welcome to the technical support center for chloropyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the common side reaction of hydrolysis, thereby ensuring higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of chloropyrimidine hydrolysis during synthesis?
A1: Hydrolysis of the chloro-substituent to a hydroxy-group is a frequent side reaction. The primary causes are:
-
Presence of Water: Chloropyrimidines are sensitive to water. Any moisture in the reagents, solvents, or reaction atmosphere can lead to the formation of hydroxypyrimidine impurities.[1]
-
Alkaline pH: The rate of hydrolysis is significantly accelerated under basic or alkaline conditions.[2][3][4] For every pH point increase, the rate of hydrolysis can increase by approximately 10 times.[3]
-
Elevated Temperatures: Higher reaction or workup temperatures can increase the rate of hydrolysis, especially in the presence of even trace amounts of water.[5][6] Yields can be significantly reduced if the temperature is allowed to rise, for example, above 0°C during neutralization steps in some procedures.[5]
-
Aqueous Workup: Traditional workup procedures that involve quenching the reaction mixture with water or ice are a major source of hydrolysis.[7][8] This is particularly problematic when residual phosphorus oxychloride (POCl₃) is present, as its reaction with water is highly exothermic and can accelerate product degradation.[8]
Q2: How can I prevent hydrolysis during the reaction itself?
A2: The key is to maintain strictly anhydrous (water-free) conditions throughout the synthesis.
-
Use Anhydrous Reagents and Solvents: Ensure all solvents are thoroughly dried using standard laboratory procedures (e.g., distillation from a drying agent, use of molecular sieves). Reagents should be of high purity and stored in desiccators.[1][9]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[10]
-
Temperature Control: Carefully control the reaction temperature according to the specific protocol. For many chlorination reactions (e.g., using POCl₃), an initial heating step is required, but subsequent steps may require cooling.[5][11]
Q3: My product seems to be degrading during the workup. What is the best way to isolate my chloropyrimidine?
A3: Avoid direct quenching with water. A non-aqueous workup is the recommended procedure for sensitive chloropyrimidines.[7] This approach avoids the vigorous and exothermic reaction of residual chlorinating agents (like POCl₃) with water and minimizes product contact with the aqueous phase.[8] A general non-aqueous workup is detailed in the protocols section below. Another strategy involves quenching with alcohols, which is safer than using water and produces phosphate esters that are easier to handle.[12]
Q4: Which purification methods are least likely to cause hydrolysis?
A4: Purification methods must be chosen carefully to avoid introducing water.
-
Crystallization/Recrystallization: Use only anhydrous solvents for crystallization. This is an effective method for removing impurities.[13]
-
Distillation: For volatile chloropyrimidines, distillation can be an effective purification method.[7][11] Co-distillation with a suitable solvent can prevent the product from crystallizing in the apparatus.[7]
-
Chromatography: Column chromatography can be used, but it is critical to use anhydrous solvents for the mobile phase to prevent degradation on the column.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Chloropyrimidine | Hydrolysis during reaction or workup. | - Ensure all reagents and solvents are strictly anhydrous.[1] - Perform the reaction under an inert atmosphere.[10] - Switch to a non-aqueous workup procedure to avoid contact with water.[7][8] - Check reaction temperature; excessive heat can promote decomposition.[5] |
| Presence of Hydroxypyrimidine Impurity in Final Product (confirmed by NMR/MS) | Incomplete chlorination or hydrolysis at some stage. | - If hydrolysis occurred during workup, repeat the synthesis using a non-aqueous workup. - If chlorination was incomplete, consider increasing the reaction time, temperature, or amount of chlorinating agent (e.g., POCl₃) as per established protocols.[11] |
| Vigorous/Uncontrollable Reaction Upon Quenching | Quenching residual phosphorus oxychloride (POCl₃) directly with water or ice. | - Immediately cease aqueous quenching. Cool the reaction mixture externally. - For future runs, distill off excess POCl₃ before workup.[7] - Adopt a non-aqueous workup or an alcohol-based quenching method.[7][12] |
| Product is an Oil Instead of Expected Solid | Presence of impurities (e.g., solvent, hydroxypyrimidine) preventing crystallization. | - Attempt purification via column chromatography using anhydrous solvents. - Try triturating the crude oil with a non-polar, anhydrous solvent (e.g., hexane, pentane) to induce crystallization.[13] |
Data Summary Tables
Table 1: General Effect of pH and Temperature on Chloropyrimidine Stability
| Condition | pH Range | Temperature | Stability/Hydrolysis Rate | Reference |
| Acidic | 1 - 6 | Low to Moderate (0 - 40°C) | Generally stable, slow hydrolysis. | [4] |
| Neutral | ~7 | Low to Moderate (0 - 40°C) | Moderately stable, but hydrolysis can occur. | [14] |
| Alkaline | 8 - 14 | Any | Unstable. Rapid hydrolysis occurs. | [2][3] |
| Elevated Temperature | Any | > 50°C | Rate of hydrolysis significantly increases regardless of pH. | [6] |
Table 2: Recommended Anhydrous Solvents for Different Stages
| Stage | Recommended Solvents | Purpose |
| Chlorination Reaction | Phosphorus Oxychloride (POCl₃) (reagent & solvent), Acetonitrile, Toluene | Provide an anhydrous reaction medium. |
| Extraction / Workup | Dichloromethane, Ethyl Acetate, Toluene, 1-Chlorobutane | Dissolve the target chloropyrimidine while leaving inorganic salts behind.[7][15] |
| Crystallization | Isopentane, Hexane, Ethanol, Dichloromethane | Purify the final product.[5][13] |
Visual Guides and Workflows
Caption: Recommended workflow for chloropyrimidine synthesis to prevent hydrolysis.
Caption: The chemical pathway of chloropyrimidine hydrolysis.
Detailed Experimental Protocols
Protocol 1: General Anhydrous Synthesis of a Chloropyrimidine (e.g., from a hydroxypyrimidine)
Caution: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.
-
Glassware Preparation: Dry all glassware (three-necked round-bottomed flask, condenser, dropping funnel) in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.
-
Reaction Setup: Assemble the glassware quickly while still warm and place under a positive pressure of dry nitrogen or argon. Fit the flask with a stirrer and thermometer.
-
Reagents: To the flask, add the starting hydroxypyrimidine (1.0 equiv). Add phosphorus oxychloride (POCl₃) (3-5 equiv), which often serves as both the chlorinating agent and the solvent. If required by the specific procedure, add a catalytic amount of an amine base like N,N-dimethylaniline (~0.1 equiv).
-
Reaction: Heat the mixture to reflux (typically 90-110°C) and maintain for the time specified in your synthesis protocol (e.g., 2-6 hours), monitoring by TLC or LCMS if possible.
-
Completion: Once the reaction is complete, allow the mixture to cool to room temperature before proceeding to the workup.
Protocol 2: Non-Aqueous Workup and Isolation
This protocol is designed to follow a chlorination reaction using excess POCl₃.
-
Removal of Excess POCl₃: (Recommended) Set up for distillation and carefully remove the excess POCl₃ under reduced pressure. This step significantly improves safety and ease of handling.[7]
-
Cooling: Cool the remaining reaction mixture (a viscous slurry or solid) in an ice-water bath.
-
Solvent Addition: Under the inert atmosphere, slowly add a pre-chilled, anhydrous organic solvent (e.g., dichloromethane or 1-chlorobutane, ~5-10 volumes relative to the starting material).[7] Choose a solvent that readily dissolves your target chloropyrimidine but is a poor solvent for the amine hydrochloride salts and phosphorus byproducts.[7]
-
Dispersion: Stir the resulting slurry vigorously at room temperature for 30-60 minutes to ensure the chloropyrimidine fully dissolves into the organic phase.
-
Filtration: Filter the slurry through a pad of Celite® or a sintered glass funnel to remove the insoluble amine hydrochloride and other inorganic salts.[7]
-
Washing: Wash the collected solids on the filter with a small amount of the same cold, anhydrous organic solvent to recover any remaining product.
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can now be purified using an appropriate method as described in the FAQs, such as recrystallization from an anhydrous solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 8. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. carbodiimide.com [carbodiimide.com]
- 11. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 12. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 13. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 14. web.viu.ca [web.viu.ca]
- 15. Workup [chem.rochester.edu]
Technical Support Center: Controlling Solvolysis in Dichloropyrimidine Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and controlling unwanted solvolysis during reactions with dichloropyrimidines. The following guides and frequently asked questions (FAQs) address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is solvolysis in the context of dichloropyrimidine reactions?
A1: Solvolysis is a chemical reaction in which the solvent acts as a nucleophile, attacking the dichloropyrimidine substrate.[1] This results in the displacement of one or both of the chloro groups and the formation of undesired byproducts, such as hydroxy- or alkoxy-substituted pyrimidines, depending on the solvent used (e.g., water or an alcohol).[2][3]
Q2: What are the primary factors that promote solvolysis?
A2: Several factors can increase the likelihood and rate of solvolysis:
-
Solvent Choice: Protic solvents, especially alcohols (like methanol and ethanol) and water, are direct sources of nucleophiles that can lead to solvolysis.[2][3]
-
Presence of Base: Many reactions with dichloropyrimidines are conducted in the presence of a base. If an alcohol is used as a solvent, the base can deprotonate it to form a potent alkoxide nucleophile, which readily reacts with the dichloropyrimidine.[2]
-
Reaction Temperature: Higher reaction temperatures generally accelerate the rate of all reactions, including solvolysis. In some cases, prolonged reaction times at elevated temperatures can lead to increased byproduct formation.[2][4]
-
Substituents on the Pyrimidine Ring: The electronic properties of other substituents on the pyrimidine ring can influence the reactivity of the chloro groups towards nucleophilic attack, including solvolysis.[4][5]
Q3: How can I detect the formation of solvolysis byproducts?
A3: Solvolysis byproducts can typically be detected using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Solvolysis products, such as hydroxypyrimidines, are generally more polar than the starting dichloropyrimidine and the desired amine-substituted products. They will, therefore, have a lower Rf value on a silica TLC plate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for identifying solvolysis byproducts. The mass spectrum will show peaks corresponding to the molecular weights of the hydroxy- or alkoxy-substituted pyrimidines.
Q4: I am observing significant solvolysis in my reaction. How can I minimize it?
A4: To minimize solvolysis, consider the following strategies:
-
Solvent Selection: Switch to a non-alcoholic or aprotic solvent such as dioxane, toluene, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[2][6] This removes the primary source of the competing nucleophile.
-
Use of Anhydrous Conditions: Ensure that all reagents and solvents are anhydrous (dry) to prevent hydrolysis of the chloro-substituent. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[7]
-
Careful Selection of Base: If a base is required, use a non-nucleophilic base, or ensure that the reaction is not run in a protic solvent that can be deprotonated to form a strong nucleophile.
-
Temperature Control: Lowering the reaction temperature may help to improve the selectivity of the reaction for the desired nucleophile over the solvent.[4]
Troubleshooting Guide
Below is a troubleshooting guide for common issues related to solvolysis in dichloropyrimidine reactions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product, with a significant amount of a polar byproduct observed by TLC. | The reaction is likely undergoing significant solvolysis due to the use of a protic solvent (e.g., ethanol, methanol).[2] | Switch to an aprotic solvent like dioxane or toluene to eliminate the competing solvent nucleophile.[2] |
| Formation of an alkoxy-substituted pyrimidine confirmed by LC-MS. | An alcohol-based solvent was used in the presence of a base, leading to the formation of a reactive alkoxide.[2] | Replace the alcoholic solvent with an aprotic alternative. If an alcohol must be used, consider a milder base or lower reaction temperature. |
| The desired product is contaminated with a hydroxypyrimidine byproduct. | The presence of water in the reaction mixture is causing hydrolysis of a chloro-substituent.[7] | Use anhydrous solvents and reagents and run the reaction under an inert atmosphere to exclude moisture.[7] |
| Inconsistent results and varying levels of solvolysis when scaling up the reaction. | The efficiency of heat transfer and mixing can change upon scale-up, potentially creating localized "hot spots" that accelerate solvolysis. | Ensure efficient stirring and controlled heating. Consider a slower rate of addition for any reagents that cause an exotherm. |
Quantitative Data on Solvolysis
The extent of solvolysis is highly dependent on the specific dichloropyrimidine substrate, the nucleophile, and the reaction conditions. The following table provides a general overview of the impact of solvent choice on the formation of solvolysis byproducts.
| Dichloropyrimidine Substrate | Nucleophile | Solvent | Base | Observed Solvolysis | Reference(s) |
| 4-Amino-2,6-dichloropyrimidine | Various Amines | Ethanol | K₂CO₃ | Formation of alkoxy-substituted pyrimidines is a known side reaction. | [2] |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines | Methanol | NaOH | Both amination and solvolysis reactions are observed.[8] | [8] |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | Methanol | HCl | Some solvolysis to the 4-methoxy derivative was observed.[3] | [3] |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | Water | HCl | Water acts as a competing nucleophile, leading to hydrolysis.[3] | [3] |
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination with Minimized Solvolysis
This protocol describes a general method for the palladium-catalyzed amination of a dichloropyrimidine, with precautions to minimize solvolysis.
Materials:
-
4-Amino-2,6-dichloropyrimidine (1.0 mmol)
-
Desired amine (1.2-2.0 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 2.0-3.0 mmol)
-
Anhydrous dioxane or toluene (5-10 mL)
-
Reaction tube or flask
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a dry reaction tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add 4-Amino-2,6-dichloropyrimidine and the desired amine.
-
Add the anhydrous solvent (e.g., dioxane or toluene).
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: Monitoring for Solvolysis by TLC
Materials:
-
TLC plate (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp (254 nm)
Procedure:
-
During the reaction, periodically withdraw a small aliquot of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).
-
Spot the diluted aliquot onto a TLC plate alongside a spot of the starting dichloropyrimidine.
-
Develop the TLC plate in an appropriate mobile phase.
-
Visualize the plate under a UV lamp.
-
The formation of a new, more polar spot (lower Rf) relative to the starting material and the desired product may indicate the formation of a solvolysis byproduct.
Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 4. benchchem.com [benchchem.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for 4-Amino-5,6-dichloropyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-amino-5,6-dichloropyrimidine derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary purification techniques for this class of compounds are recrystallization and column chromatography. For highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can also be employed. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the typical impurities encountered in the synthesis of this compound derivatives?
A2: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. A significant side reaction to consider is the hydrolysis of the chloro groups on the pyrimidine ring to form hydroxy derivatives, especially in the presence of water and under acidic or basic conditions.[1] In some synthetic routes, incompletely chlorinated intermediates or over-chlorinated products may also be present.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What can I do?
A3: "Oiling out" typically occurs when the compound's solubility is too high in the chosen solvent at its boiling point, or when significant impurities are present, depressing the melting point of the mixture. To address this, you can try the following:
-
Add a small amount of a co-solvent (an "anti-solvent") in which your compound is less soluble to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
-
Try a different solvent system with a lower boiling point or one in which your compound has a steeper solubility curve (i.e., much less soluble at room temperature compared to the boiling point).
-
Pre-purify the crude material using a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.
Q4: My compound streaks on the TLC plate during method development for column chromatography. How can I improve the separation?
A4: Streaking on a TLC plate is often due to the compound's interaction with the stationary phase (commonly silica gel), especially for polar or basic compounds like amines. To mitigate this:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase to neutralize the acidic sites on the silica gel.
-
Consider using a different stationary phase, such as alumina (neutral or basic), which may offer different selectivity.
-
Ensure your sample is fully dissolved and not overloaded on the TLC plate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the recrystallization solvent at room temperature. | Select a solvent in which the compound has lower solubility at room temperature. You can also try a solvent mixture. Placing the crystallization flask in an ice bath can help maximize crystal formation. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. | |
| Poor Separation in Column Chromatography | The polarity of the mobile phase is too high or too low. | Optimize the mobile phase composition based on TLC analysis. A good starting point for many aminopyrimidine derivatives is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). |
| The column is overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the amount of silica gel should be at least 50-100 times the weight of the crude material. | |
| Presence of Hydroxylated Impurities in the Final Product | Hydrolysis of the chloro groups during workup or purification. | Avoid prolonged exposure to aqueous acidic or basic conditions during extraction and purification. Use anhydrous solvents when possible.[1] |
| Co-elution of Impurities with the Desired Product in HPLC | Inappropriate column or mobile phase conditions. | For reverse-phase HPLC, a C18 column is a good starting point.[2][3] Optimize the mobile phase gradient of acetonitrile and water, and consider adding 0.1% formic acid to improve peak shape.[2][3][4] |
Data on Purification Strategies
The following table summarizes quantitative data for different purification methods applied to 4-amino-dichloropyrimidine derivatives.
| Compound | Purification Method | Solvent/Mobile Phase System | Yield | Purity |
| 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine | Crystallization | Glacial acetic acid/methanol followed by petroleum ether | ~50% (total recovery) | >99% |
| 4-Amino-2,6-dichloropyrimidine | Hot Extraction followed by Sublimation | Boiling ethyl acetate for extraction | 27% | Not specified |
| Adamantane-containing 4-amino-6-chloropyrimidine derivative | Column Chromatography | Hexanes/CH₂Cl₂ (4:1 to 1:4) followed by CH₂Cl₂ and then CH₂Cl₂/MeOH (200:1 to 50:1) | 60-99% | High (implied) |
| 2,4-diamino-6-chloropyrimidine | Neutralization and Extraction | Water, neutralized with ammonia, extracted with ethyl acetate | 82.0% | 99.2% (HPLC) |
Experimental Protocols
Protocol 1: Recrystallization of a this compound Derivative
This protocol is adapted from the purification of a similar compound, 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.[5]
-
Dissolution: In a fume hood, dissolve the crude this compound derivative in a minimal amount of a hot mixture of glacial acetic acid and methanol (2:1 ratio).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold petroleum ether, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase and Mobile Phase Selection: Based on TLC analysis, select an appropriate solvent system. For many this compound derivatives, a gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The addition of 0.1-1% triethylamine to the mobile phase can improve peak shape.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.
-
Elution: Elute the column with the chosen mobile phase, gradually increasing the polarity if a gradient is used.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Protocol 3: Preparative HPLC
-
Column and Mobile Phase: Use a C18 reverse-phase column.[2][3] The mobile phase typically consists of a gradient of acetonitrile in water, with 0.1% formic acid added to both solvents to aid in protonation and improve peak shape.[2][3][4]
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions, such as a mixture of water and acetonitrile.[4] Ensure the sample is filtered through a 0.22 µm filter before injection.
-
Purification: Inject the sample onto the HPLC system and collect the fraction corresponding to the desired product peak.
-
Product Isolation: Remove the organic solvent (acetonitrile) from the collected fraction under reduced pressure. The remaining aqueous solution can be lyophilized to yield the pure product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
Impact of base and solvent on dichloropyrimidine reactivity
Welcome to the technical support center for dichloropyrimidine chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the impact of bases and solvents on dichloropyrimidine reactivity. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for regioselectivity in nucleophilic aromatic substitution (SNAr) reactions with 2,4-dichloropyrimidines?
Generally, the chlorine atom at the C4 position is more reactive towards nucleophiles than the chlorine at the C2 position.[1] This preference is attributed to the larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, which makes it more electrophilic.[1] However, this inherent selectivity is often moderate and can be influenced by numerous factors, frequently resulting in a mixture of C2 and C4 substituted products.[1][2]
Q2: What key factors influence the C4/C2 selectivity in these reactions?
Several factors can significantly alter the regioselectivity:
-
Ring Substituents: Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[1][3] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the preference for C4 substitution.[1]
-
Nature of the Nucleophile: While most nucleophiles preferentially attack the C4 position, certain types, such as tertiary amines, can exhibit high selectivity for the C2 position, particularly when a C5-EWG is present.[1][4] Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers with ratios ranging from 1:1 to 4:1.[5]
-
Reaction Conditions (Base, Solvent, Temperature): The choice of base, solvent, and temperature plays a critical role in the reaction's outcome.[1][2] For instance, polar aprotic solvents like DMF or DMSO are commonly used, but alcoholic solvents may offer better reactivity in some cross-coupling reactions.[6][7]
-
Catalysis: The use of palladium catalysts, especially in amination reactions, has been shown to strongly favor the formation of the C4-substituted product, often achieving C4/C2 ratios greater than 30:1.[1][5]
Q3: I am getting a mixture of C2 and C4 isomers that are difficult to separate. What can I do?
This is a very common challenge.[1][2] Here are several strategies to improve selectivity:
-
Optimize Reaction Conditions: Systematically screen different solvents, bases, and temperatures. For example, using n-butanol with a non-nucleophilic base like diisopropylethylamine (DIPEA) has been reported to favor C4 substitution.[1][2]
-
Employ a Catalyst: For amination reactions, using a palladium catalyst can dramatically increase C4 selectivity.[1]
-
Modify the Nucleophile: If possible, consider whether a different nucleophile could offer better intrinsic selectivity.
-
Change Synthetic Strategy: In some cases, it may be more efficient to use a dichloropyrimidine with a directing group (e.g., an EDG at C6) to force the desired regioselectivity.[1]
Q4: Why is it so difficult to achieve selective C2 substitution?
The C4 position is electronically favored and generally more reactive.[1] To achieve C2 substitution, the reaction conditions must overcome this inherent preference. Strategies include:
-
Substrate Modification: Use a 2,4-dichloropyrimidine with an electron-donating group at the C6 position to electronically favor the C2 position.[1][8]
-
Nucleophile and Substrate Pairing: For substrates with an electron-withdrawing group at C5, tertiary amines can be highly C2-selective.[1]
-
Specific Reagent Systems: Exploring alternative conditions, such as using trifluoroacetic acid (TFA) in isopropanol (IPA), has been reported to facilitate C2 substitution.[1]
Troubleshooting Guide
This guide addresses common problems encountered during dichloropyrimidine reactions, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.[1]2. Reaction temperature is too low.[1]3. Inappropriate solvent or base for the specific transformation.[1]4. Deactivated dichloropyrimidine substrate (e.g., by electron-donating groups).[1] | 1. Use a stronger nucleophile or add an activating agent.2. Gradually increase the reaction temperature while monitoring for side products.3. Screen a range of solvents and bases to find optimal conditions.4. Consider if a different synthetic route or a catalyzed reaction is necessary. |
| Poor C4-Selectivity / Mixture of Isomers | 1. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions.[1]2. Reaction conditions favor C2-substitution (e.g., C6-EDG).3. The nucleophile has an inherent preference for the C2 position.[1] | 1. For aminations, employ a Pd-catalyzed approach to strongly favor C4.[1]2. Systematically screen solvents and bases (e.g., n-butanol/DIPEA for C4 selectivity).[2]3. Carefully control stoichiometry and monitor the reaction closely by TLC or LC-MS to stop it at optimal conversion.[1] |
| Difficulty Achieving C2-Selectivity | 1. C4 is the more electronically reactive site.[1]2. Reaction conditions are not suitable to override the C4 preference. | 1. Use a dichloropyrimidine with a C6 electron-donating group (EDG) to direct substitution to C2.[1]2. For substrates with a C5 electron-withdrawing group (EWG), tertiary amines can be highly C2-selective.[1]3. Explore specific conditions reported to favor C2, such as TFA/IPA.[1] |
| Formation of Side Products (e.g., Hydrolysis) | 1. Presence of water in reagents or solvents.[9]2. Reaction run for too long or at too high a temperature, leading to decomposition or scrambling.[1]3. The chosen base is too nucleophilic and reacts with the substrate. | 1. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon).[9]2. Monitor the reaction closely and stop it once the desired product is maximized. Lowering the temperature may improve selectivity.[1]3. Use a non-nucleophilic base (e.g., DIPEA, LiHMDS, K₂CO₃). |
Data Presentation: Impact of Conditions on Regioselectivity
The tables below summarize quantitative data on how different reaction conditions affect the C4 vs. C2 product ratio in the amination of 2,4-dichloropyrimidines.
Table 1: Comparison of SNAr vs. Pd-Catalyzed Amination Substrate: 6-(4-fluorophenyl)-2,4-dichloropyrimidine; Nucleophile: Dibutylamine
| Reaction Type | Base | Solvent | Temperature | C4:C2 Ratio | Yield (C4) | Reference |
| SNAr | K₂CO₃ | DMAc | Room Temp | 70:30 | Moderate | [5] |
| Pd-Catalyzed | LiHMDS | THF | -20 °C | >30:1 | High | [5] |
| Pd-Catalyzed (Crystallized Substrate) | LiHMDS | THF | Room Temp | 99:1 | 95% | [5] |
Table 2: General Selectivity Ranges for Different Nucleophiles
| Nucleophile Type | Typical Conditions | C4:C2 Ratio Range | Reference |
| Neutral Nitrogen Nucleophiles | SNAr (e.g., K₂CO₃, DIPEA) | 1:1 to 4:1 | [5] |
| Aliphatic Secondary Amines | Pd-Catalyzed (e.g., Pd(OAc)₂/dppb, LiHMDS) | >30:1 | [5] |
| Tertiary Amines (with C5-EWG) | SNAr | Highly C2-Selective | [1][4] |
Mandatory Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Amino-5,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two isomeric aminodichloropyrimidines: 4-Amino-5,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine. A thorough understanding of the distinct reactivity profiles of these isomers is crucial for their effective utilization as building blocks in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. This document summarizes the theoretical principles governing their reactivity, presents available experimental data, details representative experimental protocols, and provides visualizations of a relevant biological pathway and a general experimental workflow.
Introduction to Aminodichloropyrimidine Reactivity
The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of substituted pyrimidines is significantly influenced by the nature and position of their substituents. In dichloropyrimidines, the chlorine atoms serve as leaving groups that can be displaced by a variety of nucleophiles. The presence of an electron-donating amino group modulates the reactivity of the pyrimidine ring and the attached chlorine atoms.
Generally, the reactivity of chloro-substituents on the pyrimidine ring follows the order C4(6) > C2. This is because the intermediate formed during nucleophilic attack at the C4 or C6 position (a Meisenheimer complex) can delocalize the negative charge onto both ring nitrogen atoms, leading to greater stabilization. In contrast, attack at the C2 position allows for delocalization onto only one nitrogen atom.
The position of the amino group is a critical determinant of the overall reactivity and regioselectivity of SNAr reactions. An amino group, being an electron-donating substituent, generally deactivates the ring towards nucleophilic attack. However, its influence is position-dependent.
-
2-amino-4,6-dichloropyrimidine : The amino group at the C2 position is expected to exert a deactivating effect on the adjacent C4 and C6 positions through resonance, thereby reducing their susceptibility to nucleophilic attack compared to an unsubstituted dichloropyrimidine.
-
This compound : The amino group at the C4 position is anticipated to influence the reactivity of the chlorine atoms at the C5 and C6 positions. Due to the scarcity of direct experimental data for this specific isomer, its reactivity is inferred from the behavior of the closely related 5-amino-4,6-dichloropyrimidine and general principles of pyrimidine chemistry. The amino group at C4 is expected to have a less deactivating effect on the C6-chloro position compared to the effect of a C2-amino group on the C4/C6 positions.
Quantitative Data on Reactivity
Direct, side-by-side comparative experimental data for this compound and 2-amino-4,6-dichloropyrimidine is limited in the available literature. However, a comparison can be drawn from reported yields of analogous reactions.
Table 1: Comparison of Reaction Yields for Nucleophilic Aromatic Substitution (Amination)
| Starting Material | Nucleophile | Reaction Conditions | Product | Yield (%) |
| 2-amino-4,6-dichloropyrimidine | Indoline | NaOH, Ethanol, rt, 1h | 2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde* | 60%[1] |
| 2-amino-4,6-dichloropyrimidine | Various amines | K₂CO₃, DMF, 140°C, 24h | Mono-aminated product | 60-95%[2] |
| 5-amino-4,6-dichloropyrimidine | Not specified | Not specified | Used in synthesis of N(7)-substituted purines | Not specified |
Note: The starting material in this case is the 5-carbaldehyde derivative of 2-amino-4,6-dichloropyrimidine, and the reaction results in both amination and solvolysis.
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Starting Material | Reaction Type | Coupling Partner | Catalyst/Ligand/Base | Solvent | Product | Yield (%) |
| 2-amino-4,6-dichloropyrimidine | Suzuki-Miyaura | Arylboronic acids | Pd(OAc)₂/PPh₃/K₃PO₄ | Not specified | 4,6-diaryl-2-aminopyrimidines | Reasonable yields |
| 5-amino-4,6-dichloropyrimidine | Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄/K₃PO₄ | 1,4-Dioxane | 5-amino-4,6-diarylpyrimidines | Good yields[3] |
Experimental Protocols
The following are detailed, representative protocols for key reactions used in the functionalization of aminodichloropyrimidines.
Protocol 1: Nucleophilic Aromatic Substitution (Amination)
Objective: To synthesize a mono-amino-substituted pyrimidine derivative.
Materials:
-
Aminodichloropyrimidine (1.0 eq)
-
Amine nucleophile (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF, Dioxane, or Ethanol)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the aminodichloropyrimidine (1.0 eq) and the anhydrous solvent.
-
Add the base (e.g., K₂CO₃) to the suspension.
-
Add the amine nucleophile (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-140°C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize an aryl-substituted aminopyrimidine derivative.
Materials:
-
Aminodichloropyrimidine (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/water mixture)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate (or microwave reactor)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial under an inert atmosphere, add the aminodichloropyrimidine (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst, and base.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring for the specified time (typically 1-18 hours), or irradiate in a microwave reactor.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
Objective: To synthesize an N-aryl aminopyrimidine derivative.
Materials:
-
Aminodichloropyrimidine (1.0 eq)
-
Amine (1.1-1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.2-1.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent, followed by the aminodichloropyrimidine (1.0 eq) and the amine (1.1-1.2 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring for the required time (typically 1-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of the reactivity of the two aminodichloropyrimidine isomers.
References
- 1. Inferring experimental procedures from text-based representations of chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparison of dichloropyrimidine isomers in Suzuki coupling
A Comparative Guide to the Suzuki Coupling of Dichloropyrimidine Isomers
For researchers and professionals in drug development, the functionalization of the pyrimidine core is a cornerstone of medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for creating carbon-carbon bonds, enabling the diversification of pyrimidine scaffolds. This guide provides an objective comparison of the performance of common dichloropyrimidine isomers—2,4-dichloropyrimidine, 4,6-dichloropyrimidine, and 2,5-dichloropyrimidine—in the Suzuki coupling reaction, supported by experimental data.
Data Presentation
The reactivity and regioselectivity of dichloropyrimidine isomers in Suzuki couplings are highly dependent on the substitution pattern of the pyrimidine ring and the reaction conditions employed. Below is a summary of quantitative data from various studies.
Table 1: Comparison of Dichloropyrimidine Isomers in Suzuki Coupling
| Isomer | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Regioselectivity (Coupling Position) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 71 | C4 selective[1][2] |
| 2,4-Dichloropyrimidine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | - | 65 (di-substituted) | C4 then C2[3] |
| 4,6-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 h | ~60-70 (mono-arylated) | Not specified |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 h | 60 | C4/C6 (mono-arylated)[4][5] |
| 2,5-Dichloropyrimidine | 4-Methylphenylboronic acid | Pd₂(dba)₃ / no ligand ("Jeffery" conditions) | K₃PO₄ | NMP/H₂O | 100 | 18 h | Moderate | C5 selective[6] |
Note: "MW" refers to microwave-assisted reaction. The yield for 5-(4-bromophenyl)-4,6-dichloropyrimidine is for the arylation at the 4- or 6-position, not the bromophenyl group. Data for 2,5-dichloropyrimidine is limited, with the referenced study highlighting the novelty of C5-selective coupling under specific ligand-free conditions.[6]
Table 2: Optimization of Suzuki Coupling for 2,4-Dichloropyrimidine with Phenylboronic Acid[1]
| Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Pd(PPh₃)₄ (3) | K₂CO₃ | THF | 100 (MW) | 15 | 49 |
| Pd(PPh₃)₄ (3) | K₂CO₃ | DMF | 100 (MW) | 15 | 58 |
| Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane | 100 (MW) | 15 | 71 |
| Pd(PPh₃)₄ (3) | K₂CO₃ | Isopropanol | 100 (MW) | 15 | 65 |
| Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane | 100 (MW) | 15 | 81 |
| Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane | 120 (MW) | 15 | 79 |
| Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane | 140 (MW) | 15 | 75 |
This table demonstrates that for the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid, 1,4-dioxane as a solvent and a catalyst loading of 0.5 mol% of Pd(PPh₃)₄ at 100°C under microwave irradiation provides the optimal yield.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine[7]
This protocol describes a rapid and efficient method for the C4-selective mono-arylation of 2,4-dichloropyrimidine.
Reagents and Materials:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Arylboronic acid (0.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (75 mg, 0.5 mmol), the respective arylboronic acid (0.5 mmol), potassium carbonate (207 mg, 1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (2.9 mg, 0.0025 mmol).
-
Add 1,4-dioxane (4 mL) and water (2 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture with stirring at 100°C for 15 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine[3]
This protocol allows for the sequential diarylation of 2,4-dichloropyrimidine in a one-pot fashion.
Reagents and Materials:
-
2,4-Dichloropyrimidine (0.67 mmol)
-
First arylboronic acid (0.67 mmol)
-
Second arylboronic acid (0.67 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.18 mmol)
-
Potassium carbonate (K₂CO₃) (2.01 mmol)
-
Toluene (2.9 mL)
-
Ethanol (0.7 mL)
-
Water (0.7 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve 2,4-dichloropyrimidine (100 mg, 0.67 mmol) in a mixture of toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL) in a round-bottom flask.
-
Degas the solution with argon for five minutes.
-
Add the first arylboronic acid (e.g., phenylboronic acid, 82 mg, 0.67 mmol), tetrakis(triphenylphosphine)palladium(0) (21 mg, 0.18 mmol), and potassium carbonate (278 mg, 2.01 mmol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add the second arylboronic acid and continue to heat at reflux until the mono-arylated intermediate is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Mandatory Visualization
The following diagrams illustrate key aspects of the Suzuki coupling of dichloropyrimidines.
Caption: Experimental workflow for the Suzuki coupling of dichloropyrimidine isomers.
Caption: Regioselectivity trends in the Suzuki coupling of dichloropyrimidine isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Face-Off: Chloro- vs. Ethoxy-Pyrimidines in Nucleophilic Aromatic Substitution
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of heterocyclic chemistry, pyrimidine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and biologically active compounds. The functionalization of the pyrimidine ring, often achieved through nucleophilic aromatic substitution (SNAr), is a cornerstone of synthetic strategies aimed at developing novel drug candidates. The choice of leaving group on the pyrimidine core is a critical determinant of its reactivity. This guide provides an objective, data-driven comparison of the reactivity of two common pyrimidine building blocks: chloropyrimidines and ethoxypyrimidines.
Executive Summary
Experimental evidence and theoretical calculations consistently demonstrate that chloropyrimidines are significantly more reactive towards nucleophiles in SNAr reactions than their ethoxy-substituted counterparts. The chlorine atom is a superior leaving group compared to the ethoxy group, leading to faster reaction rates and milder required reaction conditions for chloropyrimidines. This heightened reactivity is attributed to the greater ability of the chloride ion to stabilize the negative charge that develops in the transition state of the SNAr mechanism.
Quantitative Reactivity Comparison
Computational studies support these experimental findings, showing a lower activation energy barrier for the substitution of the chloro group compared to the alkoxy group.[1]
| Leaving Group | Reaction Pathway | Activation Barrier (kcal/mol) | Reference |
| Chloro | Substitution by a primary amine | 6.1 | [1] |
| Alkoxy | Substitution by a primary amine | 8.4 | [1] |
Furthermore, the general reaction conditions reported for successful SNAr reactions highlight the disparity in reactivity.
| Substrate Type | Nucleophile | Typical Reaction Conditions | Representative Yields | Reference |
| Chloropyrimidines | Anilines | Ethanol, 160 °C (Microwave), 10 min | 71-97% | [3] |
| Chloropyrimidines | Various Amines | Water, KF, Reflux | 62-86% | |
| Ethoxypyrimidines | Amines | "Forcing conditions" required (e.g., higher temperatures, microwave irradiation) | Not directly comparable |
Experimental Protocols
Protocol 1: Synthesis of 2-Anilinopyrimidine from 2-Chloropyrimidine
This protocol is adapted from the microwave-assisted synthesis of 2-anilinopyrimidines.[3]
Materials:
-
2-Chloro-4,6-dimethylpyrimidine
-
Substituted aniline (e.g., 3-fluoroaniline)
-
Ethanol
-
Microwave reactor vials
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, isopropanol)
Procedure:
-
In a microwave reactor vial, combine 2-chloro-4,6-dimethylpyrimidine (1.0 eq) and the substituted aniline (1.0-1.2 eq) in ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 10 minutes.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of isopropanol in dichloromethane) to afford the desired 2-anilinopyrimidine.
Example Yield: The reaction of 2-chloro-4,6-dimethylpyrimidine with 3-fluoroaniline yielded N-(3-fluorophenyl)-4,6-dimethylpyrimidin-2-amine in 97% yield.[3]
Protocol 2: General Procedure for Nucleophilic Substitution on an Ethoxypyrimidine
Due to the lower reactivity of ethoxypyrimidines, more forcing conditions are generally required. This protocol describes a general approach using microwave heating.
Materials:
-
Ethoxypyrimidine derivative
-
Amine nucleophile
-
High-boiling point solvent (e.g., DMF, 1,4-dioxane)
-
Base (e.g., DIPEA, K₂CO₃)
-
Microwave reactor vials
-
Silica gel for column chromatography
-
Solvents for chromatography and workup (e.g., ethyl acetate, water, brine)
Procedure:
-
In a microwave reactor vial, combine the ethoxypyrimidine (1.0 eq), the amine nucleophile (1.2 eq), and a suitable base (1.5 eq) in a high-boiling point solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature range of 150-180 °C for 30-90 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, partition the reaction mixture between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing Reactivity and Workflow
The following diagrams illustrate the logical relationship of reactivity and a typical experimental workflow for the synthesis of aminopyrimidines.
Caption: Relative reactivity and leaving group ability.
Caption: Experimental workflow for aminopyrimidine synthesis.
Conclusion
For synthetic chemists and drug development professionals, the choice between chloro- and ethoxy-pyrimidines as synthetic precursors has clear implications for reaction efficiency. The evidence strongly supports the superior reactivity of chloropyrimidines in nucleophilic aromatic substitution reactions. This allows for the use of milder reaction conditions, shorter reaction times, and often results in higher yields compared to the analogous reactions with ethoxypyrimidines. While ethoxypyrimidines have their applications in synthesis, particularly when other functionalities on the ring need to be preserved under conditions that would affect a C-Cl bond, for direct SNAr, chloropyrimidines are the more facile substrates.
References
- 1. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 4-Amino-5,6-dichloropyrimidine Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various aminopyrimidine derivatives, with a focus on 4-Amino-5,6-dichloropyrimidine analogues and related structures. The information presented is collated from multiple research endeavors, offering a comprehensive overview of their potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to support further research and development in this area.
Introduction to Aminopyrimidine Derivatives
The pyrimidine scaffold is a fundamental heterocyclic structure found in numerous biologically active molecules, including nucleic acids.[1] Substituted aminopyrimidines, in particular, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][3] These compounds serve as versatile building blocks for the synthesis of novel therapeutic agents, with applications ranging from anticancer and antiviral to anti-inflammatory and enzyme inhibition.[4][5][6] The strategic placement of functional groups, such as amino and chloro substituents, on the pyrimidine ring significantly influences the molecule's reactivity and biological targets.[1][7] This guide focuses on the comparative biological screening of this compound derivatives and other structurally related aminopyrimidines.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the biological activities of various aminopyrimidine derivatives from different studies. This allows for a direct comparison of their potency.
Table 1: Anti-inflammatory Activity of 5-Substituted 2-Amino-4,6-dichloropyrimidines
| Compound ID | Substituent at C5 | Target/Assay | IC50 (µM) | Cell Line | Reference |
| B1 | -F | Nitric Oxide Production | 2 | Mouse Peritoneal Cells | [8] |
| B2 | -Cl | Nitric Oxide Production | 9 | Mouse Peritoneal Cells | [8] |
| B3 | -Ethyl | Nitric Oxide Production | 36 | Mouse Peritoneal Cells | [8] |
| B4 | -Propyl | Nitric Oxide Production | 28 | Mouse Peritoneal Cells | [8] |
| B8 | -Butyl | Nitric Oxide Production | 18 | Mouse Peritoneal Cells | [8] |
| B10 | -Phenyl | Nitric Oxide Production | 15 | Mouse Peritoneal Cells | [8] |
| B11 | -Benzyl | Nitric Oxide Production | 12 | Mouse Peritoneal Cells | [8] |
Table 2: Anticancer Activity of Aminopyrimidine Derivatives
| Compound ID | Derivative Class | Cell Line | EC50/IC50 (µM) | Activity | Reference |
| 6 | 2-Amino-4-chloro-pyrimidine | HCT116 (Colon) | 89.24 ± 1.36 | Anticancer | [9] |
| 6 | 2-Amino-4-chloro-pyrimidine | MCF7 (Breast) | 89.37 ± 1.17 | Anticancer | [9] |
| 1 | 2-Amino-4-chloro-pyrimidine | HCT116 (Colon) | 209.17 ± 1.23 | Anticancer | [9] |
| 1 | 2-Amino-4-chloro-pyrimidine | MCF7 (Breast) | 221.91 ± 1.37 | Anticancer | [9] |
| 2 | 4-Amino-thieno[2,3-d]pyrimidine | MCF-7 (Breast) | 0.013 | Antiproliferative | [10] |
| 13g | Aminopyrimidine | BACE1 Inhibition | 1.4 | Enzyme Inhibition | [11] |
| TAS-120 | 1H-pyrazolo[3,4-d]pyrimidin-4-amine | FGFR2 | 0.0013 | Kinase Inhibition | [12] |
| PP1 | pyrazolo[3,4-d]pyrimidin-4-amine | LCK Kinase | 0.005 | Kinase Inhibition | [12] |
| PP2 | pyrazolo[3,4-d]pyrimidin-4-amine | LCK Kinase | 0.004 | Kinase Inhibition | [12] |
Antiviral Activity Screening
It is noteworthy that a study evaluating 5-substituted 2-amino-4,6-dichloropyrimidines against a wide array of viruses, including HIV-1, HIV-2, HCMV, HSV-1, HSV-2, Vaccinia virus, and Vesicular Stomatitis Virus, found no significant antiviral activity, with effective concentrations (EC50) greater than 100 μg/mL.[13] This suggests that while the aminopyrimidine scaffold is versatile, specific substitution patterns are crucial for potent antiviral effects.[13]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Nitric Oxide (NO) Production Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in immune-activated cells.
-
Cell Culture: Mouse peritoneal cells are harvested and cultured in appropriate media.
-
Cell Treatment: The cells are pre-incubated with various concentrations of the test compounds for a specified period.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
NO Quantification: After a further incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the amount of nitrite is determined from a standard curve.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the stimulated, untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined.
2. In Vitro Cell Viability (MTT) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]
-
Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[14]
-
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., HCT116, MCF7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The EC50 or IC50 value, representing the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
3. In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.[14]
-
Principle: The assay measures the phosphorylation of a substrate by a kinase. The inhibition of this phosphorylation by a test compound is quantified.[14]
-
Procedure:
-
Reaction Setup: The reaction is typically performed in a microplate well containing the kinase, a specific substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at a specific temperature to allow the kinase to phosphorylate the substrate.
-
Detection: The amount of phosphorylated substrate is detected. A common method involves using a phosphorylation-specific antibody in an ELISA format or measuring the depletion of ATP using a luminescence-based assay (e.g., Kinase-Glo®).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes and relationships relevant to the biological screening of this compound derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. s3.smu.edu [s3.smu.edu]
- 7. benchchem.com [benchchem.com]
- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for Dichloropyrimidine Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of dichloropyrimidines is a cornerstone in the synthesis of a vast array of biologically active molecules, particularly in the development of novel pharmaceuticals. The strategic introduction of substituents onto the pyrimidine core via cross-coupling reactions is a powerful tool, and the choice of catalyst is paramount in controlling regioselectivity, efficiency, and substrate scope. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of dichloropyrimidines, supported by experimental data and detailed protocols to aid in the selection of the optimal conditions for specific synthetic targets.
Performance Comparison of Catalytic Systems
The efficacy of a cross-coupling reaction on a dichloropyrimidine substrate is critically dependent on the catalyst, ligands, base, and solvent system employed. Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are the most extensively studied and versatile methods. However, advancements in nickel and copper catalysis are providing valuable alternatives.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. In the context of 2,4- and 4,6-dichloropyrimidines, regioselectivity is a key consideration. Generally, substitution is favored at the 4-position due to its higher reactivity. However, recent developments have enabled selective coupling at the C2 and C5 positions.[1][2][3]
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Dichloropyrimidines
| Dichloropyrimidine | Boronic Acid | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Key Observation | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | Standard conditions | [4] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | Microwave acceleration | [4][5] |
| 4,6-Dichloropyrimidine | Arylboronic acid | Pd(OAc)₂ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 h | Good | General protocol | [4] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 h | Good | Effective for diarylation | [6][7][8] |
| 2,4-Dichloropyrimidine | Thiophen-2-ylboronic acid | Pd(OAc)₂ | IPr | K₃PO₄ | 1,4-Dioxane | RT | 12 h | High | C4-selective coupling | [2] |
| 2,5-Dichloropyrimidine | Phenylboronic acid | Pd₂(dba)₃ | - | K₂CO₃ / NBu₄Br | DMF | 100 | 24 h | 85 | >99:1 C5:C2 selectivity (Jeffery conditions) | [2] |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of many pharmaceutical compounds. Similar to Suzuki coupling, regioselectivity is a key challenge.
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Dichloropyrimidines
| Dichloropyrimidine | Amine | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Key Observation | Reference |
| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)₂ | dppb | LiHMDS | Toluene | 0 | Instant | High | >99:1 C4-selectivity | [9] |
| 2,4-Dichloropyridine | Anilines | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 16 h | High | 20:1 to 50:1 C2:C4 selectivity | [10] |
Palladium-Catalyzed C-S Coupling
The formation of C-S bonds on the pyrimidine scaffold is also of significant interest. Recent studies have demonstrated the ability to achieve unconventional C2-selectivity in this transformation.
Table 3: Comparison of Palladium Catalysts for C-S Coupling of Dichloropyrimidines
| Dichloropyrimidine | Thiol | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Key Observation | Reference |
| 2,4-Dichloropyrimidine | Various thiols | (η³-tBu-indenyl)PdCl(IPent) | IPent | DBU | THF | 0 | 1-4 h | High | High C2-selectivity | [3] |
Experimental Protocols
Detailed and reproducible experimental methodologies are essential for successful synthesis.
General Procedure for Suzuki-Miyaura Coupling of 4,6-Dichloropyrimidine[4]
In a Schlenk flask maintained under an inert atmosphere, 4,6-dichloropyrimidine (1.0 mmol) is dissolved in 1,4-dioxane. To this solution, the arylboronic acid (2.2 mmol), K₃PO₄ (3.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂/PPh₃ (4 mol%) or PdCl₂(PPh₃)₂ (4 mol%)) are added. The reaction mixture is then heated to 100 °C and stirred for 12-24 hours, with progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, and the solid residues are filtered off. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography.
Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[4][5]
A microwave reactor tube is charged with 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol). A 2:1 mixture of 1,4-dioxane and water (6 mL total volume) is added, and the mixture is purged with argon for 10 minutes. Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol) is then added. The tube is sealed and placed in the microwave reactor, where it is irradiated at a set temperature and time to achieve the desired transformation.
C4-Selective Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidine[9]
To a solution of the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) and the amine (1.1 equiv) in toluene at 0 °C is added a solution of LiHMDS (1.2 equiv). The catalyst, pre-formed from Pd(OAc)₂ and dppb, is then added (1 mol %). The reaction is typically complete almost instantly.
Visualizing Catalytic Pathways
Understanding the underlying mechanisms of these catalytic reactions is crucial for optimization and troubleshooting. The following diagrams illustrate the generally accepted catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The selection of an appropriate catalyst system is a critical parameter in the successful cross-coupling of dichloropyrimidines. While palladium catalysts, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions, remain the workhorses in this field, the choice of ligands and reaction conditions can be leveraged to achieve remarkable control over regioselectivity. The development of ligand-free conditions and the exploration of alternative metal catalysts such as nickel and copper are expanding the synthetic chemist's toolbox, enabling access to previously challenging chemical space. This guide provides a starting point for researchers to navigate the diverse catalytic landscape for dichloropyrimidine functionalization and to design more efficient and selective synthetic routes toward novel molecules of interest.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. (Open Access) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies (2020) | Ayesha Malik | 18 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Base Selection in the Amination of Dichloropyrimidines for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the synthesis of aminated pyrimidines is a cornerstone of creating novel therapeutics. The selection of an appropriate base in the amination of dichloropyrimidines is a critical parameter that significantly influences reaction yield, regioselectivity, and overall efficiency. This guide provides a comparative analysis of different bases, supported by experimental data, to aid in the strategic design of synthetic routes.
The amination of dichloropyrimidines can proceed through two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination. In both methodologies, the base plays a pivotal role. In SNAr, the base can deprotonate the amine, increasing its nucleophilicity, or act as a scavenger for the HCl generated during the reaction. In the Buchwald-Hartwig reaction, the base is crucial for the deprotonation of the amine-palladium complex, a key step in the catalytic cycle.[1][2]
The choice between an organic or inorganic base, as well as its strength, can lead to vastly different outcomes. Factors such as the electronic properties of the dichloropyrimidine substrate and the nature of the amine nucleophile further dictate the optimal base for a given transformation.
Yield Comparison of Different Bases
The following table summarizes the reported yields for the amination of various dichloropyrimidines using a range of bases under different reaction conditions. This data provides a quantitative basis for comparing the efficacy of different bases in specific contexts.
| Dichloropyrimidine Substrate | Amine | Base | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines | LiHMDS | THF | Pd catalyst | 95 | [3] |
| 4,6-Dichloropyrimidine | Adamantane-containing amines | K₂CO₃ | DMF | 140 °C | 60-99 | [4][5] |
| 2-Amino-4,6-dichloropyrimidine | Various amines | Triethylamine (TEA) | Ethanol | Reflux | Not specified | [6] |
| 2,4-Dichloropyrimidine | Polyamines | Cs₂CO₃ | Dioxane | Pd(dba)₂/BINAP, Boiling | Low | [7] |
| 4-Amino-2,6-dichloropyrimidine | Aniline | Not specified | Ethanol | Reflux | Not specified | [8] |
| 2,4,5-Trichloropyrimidine | Ammonia | None | Methanol | 20 °C | 76 | [9] |
Key Observations:
-
Strong, non-nucleophilic bases like Lithium bis(trimethylsilyl)amide (LiHMDS) have shown to be highly effective in palladium-catalyzed aminations, leading to high yields and excellent regioselectivity, particularly for the C4 position.[3][10]
-
Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly employed, often in polar aprotic solvents like DMF or dioxane, and can provide good to excellent yields, especially in catalyst-free SNAr reactions at elevated temperatures.[4][5][7]
-
Organic bases like triethylamine (TEA) are frequently used as an acid scavenger in SNAr reactions, particularly when using amine salts or in refluxing alcoholic solvents.[6]
-
The reactivity of the dichloropyrimidine substrate plays a significant role. The general order of reactivity for nucleophilic substitution is C4(6) > C2 > C5.[8]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the yield comparison table.
Protocol 1: Palladium-Catalyzed Amination using LiHMDS[3]
This protocol is representative of a Buchwald-Hartwig amination of a 6-aryl-2,4-dichloropyrimidine with an aliphatic secondary amine.
Materials:
-
6-Aryl-2,4-dichloropyrimidine
-
Aliphatic secondary amine (1.1 - 1.5 equivalents)
-
LiHMDS (1.5 - 2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the 6-aryl-2,4-dichloropyrimidine in anhydrous THF.
-
Add the aliphatic secondary amine to the solution.
-
Add the LiHMDS base to the reaction mixture.
-
In a separate flask, prepare the catalyst solution by dissolving the palladium source in anhydrous THF.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction at the appropriate temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: SNAr Amination using K₂CO₃[4][5]
This protocol describes the catalyst-free monoamination of 4,6-dichloropyrimidine with adamantane-containing amines.
Materials:
-
4,6-Dichloropyrimidine
-
Adamantane-containing amine
-
Potassium Carbonate (K₂CO₃, 4 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 4,6-dichloropyrimidine in DMF, add the adamantane-containing amine.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to 140 °C and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add dichloromethane and filter the inorganic precipitate.
-
Wash the precipitate with additional dichloromethane.
-
Combine the organic filtrates and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Logical Workflow of Amination Reaction
The following diagram illustrates the general workflow for a typical amination of a dichloropyrimidine, highlighting the key decision points and processes.
Caption: General experimental workflow for the amination of dichloropyrimidines.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 4-Amino-2,5-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy of 4-Amino-5,6-dichloropyrimidine-Based Compounds: An In Vitro and In Vivo Analysis
A detailed examination of the biological activities of compounds derived from the versatile 4-amino-5,6-dichloropyrimidine scaffold reveals a landscape of potential therapeutic agents, particularly in the realms of oncology and virology. This guide provides a comparative analysis of their in vitro and in vivo performance, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
The this compound core serves as a crucial building block in medicinal chemistry, offering multiple reactive sites for the synthesis of diverse molecular architectures.[1][2] Its derivatives have been investigated for a range of biological activities, with a primary focus on the development of novel anticancer and antiviral drugs. This guide synthesizes available data to offer a comparative perspective on their efficacy.
In Vitro Activity: A Mixed Landscape of Potency
While direct and extensive in vitro studies on a wide array of this compound derivatives are not abundantly available in publicly accessible literature, data from structurally related compounds provide valuable insights into their potential. For instance, derivatives of the isomeric 2-amino-4,6-dichloropyrimidine have demonstrated notable biological effects.
A study on 5-substituted 2-amino-4,6-dichloropyrimidines revealed their ability to inhibit immune-activated nitric oxide (NO) production in vitro. The most potent of these, 5-fluoro-2-amino-4,6-dichloropyrimidine, exhibited an IC50 of 2 µM, with other derivatives showing IC50 values in the range of 9–36 µM.[3] This suggests a potential anti-inflammatory application for this class of compounds.
In the context of anticancer activity, various pyrimidine derivatives have shown promise. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have been evaluated against a panel of 60 human tumor cell lines, with some compounds showing IC50 values in the low micromolar range against leukemia and renal cancer cell lines.[4] Similarly, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have demonstrated significant antiproliferative effects against breast cancer cell lines, with one compound exhibiting an IC50 of 0.013 µM against MCF-7 cells.[5][6] Although not direct derivatives of this compound, these findings highlight the potential of the broader pyrimidine scaffold in cancer therapy.
Regarding antiviral activity, a systematic evaluation of 5-substituted 2-amino-4,6-dichloropyrimidines against a broad panel of viruses, including HIV-1, HIV-2, HCMV, HSV-1, and HSV-2, found no significant antiviral activity, with effective concentrations (EC50) greater than 100 μg/mL.[7] This suggests that simple substitutions on this particular pyrimidine core may not yield broad-spectrum antiviral agents. However, the pyrimidine nucleus is a key component of many established antiviral drugs, indicating that more complex derivatization could lead to potent compounds.
Table 1: Comparative In Vitro Activity of Pyrimidine-Based Compounds
| Compound Class | Target/Assay | Cell Line/System | IC50/EC50 | Reference(s) |
| 5-Substituted 2-amino-4,6-dichloropyrimidines | Nitric Oxide Production | Mouse Peritoneal Cells | 2 - 36 µM | [3] |
| Pyrazolo[3,4-d]pyrimidines | Anticancer Activity | UO-31 (Renal Cancer) | 0.87 µM (for compound 12c) | [4] |
| Anticancer Activity | HL-60 (Leukemia) | 1.41 µM (for compound 12f) | [4] | |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | Antiproliferative Activity | MCF-7 (Breast Cancer) | 0.013 µM (for compound 2) | [5][6] |
| 5-Substituted 2-amino-4,6-dichloropyrimidines | Antiviral Activity | Various viruses | >100 µg/mL | [7] |
In Vivo Activity: Preclinical Evidence and Future Directions
Comprehensive in vivo data for compounds directly derived from this compound remains limited in the reviewed literature. However, the broader class of pyrimidine derivatives has shown promise in preclinical animal models. For instance, a pyrrolo[2,3-d]pyrimidin-4-one derivative, a potent USP7 inhibitor, was shown to inhibit tumor growth in a xenograft mouse model.[8] This underscores the potential for pyrimidine-based compounds to translate from in vitro potency to in vivo efficacy.
The development of effective in vivo candidates requires careful optimization of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The pyrimidine scaffold offers ample opportunities for medicinal chemists to fine-tune these parameters to achieve desirable in vivo profiles.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the in vitro and in vivo activity of pyrimidine-based compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a test compound to inhibit the activity of a specific protein kinase.
-
Principle: The assay quantifies the phosphorylation of a substrate by a kinase. Inhibition of the kinase by the test compound results in a decreased signal.
-
Materials: Recombinant human kinase, kinase substrate (e.g., a specific peptide), ATP, test compound (dissolved in DMSO), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specified temperature for a set period.
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.[9]
-
In Vitro Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9]
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Materials: Cancer cell lines, complete cell culture medium, test compound (dissolved in DMSO), MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]
-
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of a test compound in an immunodeficient mouse bearing a human tumor.[9]
-
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The effect of the test compound on tumor growth is then monitored.
-
Materials: Immunodeficient mice (e.g., nude mice), human cancer cell line, Matrigel (optional), test compound formulation, and vehicle control.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a predetermined schedule and route of administration.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.[9]
-
Signaling Pathways and Experimental Workflows
The biological activity of this compound-based compounds often involves the modulation of key signaling pathways implicated in disease pathogenesis. For instance, many pyrimidine derivatives have been developed as kinase inhibitors, targeting pathways crucial for cancer cell proliferation and survival.
Figure 1. A generalized experimental workflow for the evaluation of this compound-based compounds.
Many pyrimidine-based anticancer agents function by inhibiting protein kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival. A common target is the Epidermal Growth Factor Receptor (EGFR) pathway.
Figure 2. Simplified diagram of a receptor tyrosine kinase signaling pathway often targeted by pyrimidine-based inhibitors.
Conclusion
The this compound scaffold holds significant promise as a starting point for the development of novel therapeutic agents. While comprehensive in vitro and in vivo data for a broad range of its direct derivatives are still emerging, the demonstrated activity of structurally related pyrimidine compounds provides a strong rationale for continued investigation. Future research should focus on the synthesis and systematic biological evaluation of diverse libraries of this compound derivatives to fully explore their therapeutic potential. Detailed structure-activity relationship studies will be crucial in identifying potent and selective candidates for further preclinical and clinical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. s3.smu.edu [s3.smu.edu]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. ijrpr.com [ijrpr.com]
- 9. benchchem.com [benchchem.com]
Efficacy of 4-Aminodichloropyrimidine Derivatives as Antiviral Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral efficacy of 4-aminodichloropyrimidine derivatives. While direct experimental data for 4-amino-5,6-dichloropyrimidine is limited in publicly available literature, this guide focuses on the closely related and more extensively studied 2-amino-4,6-dichloropyrimidine and 4-amino-2,6-dichloropyrimidine derivatives. The performance of these compounds is compared with established antiviral agents, supported by available experimental data. Detailed methodologies for key antiviral and cytotoxicity assays are also presented to facilitate the replication and validation of these findings.
Executive Summary
Current research indicates that simple 2-amino-4,6-dichloropyrimidine derivatives exhibit limited to no direct antiviral activity against a broad spectrum of viruses, with 50% effective concentrations (EC50) often exceeding 100 µg/mL.[1][2] However, the pyrimidine scaffold remains a promising starting point for the development of novel antiviral agents. More complex derivatives have shown significant activity against specific viruses, such as influenza.[3] A potential mechanism of action for these compounds is the inhibition of host cell kinases , which are frequently exploited by viruses for their replication. This approach offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance.
Comparative Antiviral Activity
The available data on the direct antiviral efficacy of simple aminodichloropyrimidine derivatives is summarized below. For context, the activity of established antiviral drugs is provided for comparison.
Table 1: Antiviral Efficacy of 2-Amino-4,6-dichloropyrimidine Derivatives vs. Standard Antivirals
| Virus Family | Virus | 2-Amino-4,6-dichloropyrimidine Derivatives | Standard Antiviral Agent | EC50 of Standard Agent |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | > 100 µg/mL[1][2] | Zidovudine (AZT) | ~0.0022 µM[4] |
| Retroviridae | Human Immunodeficiency Virus 2 (HIV-2) | > 100 µg/mL[1][2] | Zidovudine (AZT) | ~0.015 µg/mL[5] |
| Herpesviridae | Human Cytomegalovirus (HCMV) | > 100 µg/mL[1][2] | Ganciclovir | 0.65 µg/mL[1] |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | > 100 µg/mL[1][2] | Acyclovir | ~6-8 µg/mL[1] |
| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | > 100 µg/mL[1][2] | Acyclovir | ~6-8 µg/mL[1] |
| Poxviridae | Vaccinia Virus | > 100 µg/mL[1][2] | Foscarnet | 10-130 µM[6] |
| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | > 100 µg/mL[1][2] | Ribavirin | ~2250 µM (in Vero cells)[7] |
Table 2: Antiviral Efficacy of More Complex Pyrimidine Derivatives
| Compound Class | Virus | Reported Efficacy (EC50) | Reference |
| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives | Influenza A and B viruses | 0.01-0.1 µM | [3] |
| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | Human coronavirus 229E | Potent activity reported | [8][9] |
| 2-aminopyrimidine derivative (S)-5a | Herpes Simplex Virus 1 (HSV-1) | IC50 = 9.27 µM (low selectivity) | [10] |
Potential Mechanism of Action: Host Kinase Inhibition
A promising strategy for broad-spectrum antiviral drug development is the targeting of host cellular factors that are essential for viral replication. Viruses are known to hijack host cell signaling pathways, such as the MAPK/ERK pathway, to facilitate their life cycle. By inhibiting key kinases in these pathways, it may be possible to disrupt viral replication across a range of different viruses. Pyrimidine derivatives are a class of compounds that have been investigated as kinase inhibitors.
Below is a diagram illustrating the hypothetical mechanism of action where a 4-aminodichloropyrimidine derivative inhibits a host cell kinase, thereby blocking a signaling pathway required for viral replication.
Caption: Hypothetical mechanism of 4-aminodichloropyrimidine derivatives targeting host cell kinases.
Experimental Protocols
To ensure the reproducibility of antiviral efficacy and cytotoxicity studies, detailed experimental protocols are essential. The following sections outline standard methodologies for key assays.
Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Experimental Workflow:
Caption: Workflow for a typical plaque reduction assay.
Detailed Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, HeLa) into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a series of two-fold serial dilutions of the 4-aminodichloropyrimidine derivative in an appropriate cell culture medium.
-
Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Infection: Remove the growth medium from the confluent cell monolayers and wash with phosphate-buffered saline (PBS). Add the virus dilution to the wells.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.
-
Treatment and Overlay: After the adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaques to develop (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with a solution such as 10% formalin. Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control (no compound). The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the concentration of a compound that reduces cell viability by 50% (CC50). This is crucial to ensure that the observed antiviral effect is not due to general toxicity to the host cells.
Experimental Workflow:
Caption: Workflow for a typical MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Seed the same host cell line used in the antiviral assay into a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow the conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
While simple 4-aminodichloropyrimidine derivatives have not demonstrated significant direct antiviral activity in broad-spectrum screens, the pyrimidine scaffold remains a valuable starting point for the development of novel antiviral therapeutics. The promising activity of more complex pyrimidine derivatives against viruses like influenza highlights the potential for structural modifications to yield potent and selective inhibitors. The strategy of targeting host cell kinases represents a compelling avenue for future research, with the potential to overcome viral drug resistance and provide broad-spectrum antiviral solutions. Further structure-activity relationship (SAR) studies are warranted to explore the full potential of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. viivhealthcare.com [viivhealthcare.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Cell Type Mediated Resistance of Vesicular Stomatitis Virus and Sendai Virus to Ribavirin | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity [mdpi.com]
A Comparative Guide to the Regioselectivity of SNAr Reactions on Dichloropyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of 2,4-, 2,5-, 2,6-, and 4,6-dichloropyrimidine isomers, supported by experimental data and protocols.
The functionalization of dichloropyrimidines via nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of a vast array of biologically active molecules. The inherent electronic properties of the pyrimidine ring, coupled with the positions of the chloro substituents, dictate the regiochemical outcome of these reactions. This guide provides a comprehensive comparison of the SNAr reactivity of different dichloropyrimidine isomers, offering insights into the factors that govern regioselectivity and providing a practical framework for synthetic planning.
General Reactivity Trends
The susceptibility of a chloro-substituent on the pyrimidine ring to nucleophilic attack is largely governed by the electron-withdrawing nature of the two ring nitrogen atoms. This activation is most pronounced at the positions ortho and para to the nitrogens. Consequently, the general order of reactivity for the chloro groups in dichloropyrimidines is C4(6) > C2 >> C5. This trend, however, is not absolute and can be significantly influenced by the electronic nature of other substituents on the ring and the specific nucleophile employed.
Isomer-Specific Regioselectivity
2,4-Dichloropyrimidine
This isomer is the most extensively studied, with a general propensity for nucleophilic attack at the C4 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4, where the negative charge can be delocalized onto both nitrogen atoms.
However, this selectivity can be reversed or diminished under specific conditions:
-
Effect of Substituents: The presence of an electron-donating group (EDG) at the C6 position can electronically favor substitution at the C2 position.
-
Nature of the Nucleophile: While most primary and secondary amines preferentially attack the C4 position, tertiary amines have been shown to exhibit high selectivity for the C2 position in 5-substituted 2,4-dichloropyrimidines.[1] Anionic nucleophiles generated from anilines using strong bases like LiHMDS also show a strong preference for the C4 position.[2]
Table 1: Regioselectivity in SNAr Reactions of 2,4-Dichloropyrimidine Derivatives
| C6-Substituent | Nucleophile | C4:C2 Ratio | Yield (%) | Reference |
| H | Neutral Amines | 1:1 to 4:1 | Moderate to Good | [2] |
| Aryl | Aliphatic Secondary Amines (Pd-catalyzed) | >30:1 | Good to Excellent | [2] |
| Aryl | Aromatic Amines (uncatalyzed) | >97:3 | High | [2] |
| NO₂ (at C5) | Tertiary Amines | Highly C2-selective | Moderate to Excellent | [1] |
| OMe | Not Specified | C2 preferred | Not Specified | [3] |
| NHMe | Not Specified | C2 preferred | Not Specified | [3] |
4,6-Dichloropyrimidine
As a symmetrical molecule, the initial monosubstitution of 4,6-dichloropyrimidine with a nucleophile leads to a single product, simplifying synthetic outcomes. The challenge arises in the second substitution, as the introduction of an electron-donating amino group deactivates the ring towards subsequent nucleophilic attack. Reactions are often carried out at elevated temperatures to achieve disubstitution.
Table 2: Monosubstitution of 4,6-Dichloropyrimidine Derivatives with Amines
| Substrate | Nucleophile | Yield (%) | Reference |
| 4,6-Dichloropyrimidine | (1-Adamantyl)methylamine | ~99 | [4] |
| 4,6-Dichloropyrimidine | N-((1-Adamantyl)methyl)amine | 65 | [4] |
| 4,6-Dichloropyrimidine | N-(1-Adamantyl)propan-1,3-diamine | 60 | [4] |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline (with NaOH) | 60 | [5] |
2,6-Dichloropyrimidine
Information on the SNAr reactivity of 2,6-dichloropyrimidine is less abundant in the literature compared to its 2,4- and 4,6-isomers. As a symmetrical molecule, the two chlorine atoms are equivalent, leading to a single monosubstituted product. The introduction of the first substituent will influence the reactivity of the remaining chlorine for a second substitution.
2,5-Dichloropyrimidine
The 2,5-isomer is the least reactive among the dichloropyrimidines in SNAr reactions. The chlorine at the C5 position is significantly less activated towards nucleophilic attack due to its meta-relationship with both ring nitrogens. Therefore, substitution is expected to occur preferentially at the C2 position.
Factors Influencing Regioselectivity
The regiochemical outcome of SNAr reactions on dichloropyrimidines is a delicate interplay of several factors. Understanding these allows for the strategic manipulation of reaction conditions to achieve the desired isomer.
Caption: Key factors governing the regioselectivity of SNAr reactions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and successful synthesis. Below are representative protocols for the monosubstitution of dichloropyrimidine isomers.
Protocol 1: General Procedure for Amination of 4,6-Dichloropyrimidine
This procedure is adapted from the reaction of 4,6-dichloropyrimidine with adamantane-containing amines.[4]
-
Reaction Setup: In a reaction vial, combine 4,6-dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0 mmol).
-
Solvent Addition: Add dimethylformamide (DMF, 1-2 mL) to the vial.
-
Reaction Conditions: Stir the mixture at room temperature or heat as required. The reaction with (1-adamantyl)methylamine proceeded at room temperature for 24 hours.[4]
-
Work-up: After completion (monitored by TLC or LC-MS), pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Regioselective C4-Amination of a 6-Aryl-2,4-dichloropyrimidine (Pd-catalyzed)
This protocol describes a highly regioselective C4-amination.[2]
-
Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, add the 6-aryl-2,4-dichloropyrimidine (1.0 eq) and the palladium catalyst. Dissolve in an anhydrous solvent like THF.
-
Nucleophile Preparation: In a separate dry vessel, pre-mix the aliphatic secondary amine (1.1-1.2 eq) with LiHMDS (1.0 M in THF, 1.1-1.2 eq).
-
Reaction Execution: Slowly add the amine/base mixture to the solution of the pyrimidine and catalyst at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by chromatography.
Protocol 3: SNAr Reaction of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde with an Alkoxide
This procedure illustrates the reaction with an alkoxide nucleophile.[5]
-
Reaction Setup: To a mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) and an amine (in this case, indoline, 1 mmol) in ethanol or methanol (5.0 mL), add NaOH (0.2 g, 5 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1 hour.
-
Product Isolation: The solid product that precipitates is isolated by filtration and recrystallized from ethanol.
Logical Flow of Regioselectivity
The decision-making process for predicting the major product in an SNAr reaction of a dichloropyrimidine can be visualized as follows:
Caption: Decision tree for predicting SNAr regioselectivity.
Conclusion
The regioselectivity of SNAr reactions on dichloropyrimidine isomers is a multifactorial phenomenon. While general trends provide a useful starting point, a nuanced understanding of the interplay between the isomer's electronic landscape, the nature of substituents, and the type of nucleophile is paramount for predictable and efficient synthesis. This guide provides a framework for researchers to navigate these complexities, enabling the strategic design of synthetic routes to novel pyrimidine-based compounds for applications in drug discovery and materials science.
References
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Alternative Reagents for 4-Amino-5,6-dichloropyrimidine in Heterocyclic Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of purine analogs and other complex heterocyclic systems, 4-amino-5,6-dichloropyrimidine serves as a versatile building block. However, the exploration of alternative reagents is crucial for expanding synthetic possibilities, improving reaction efficiencies, and accessing novel chemical space. This guide provides an objective comparison of key alternative reagents, supported by experimental data and detailed protocols, to aid in the strategic selection of precursors for heterocyclic synthesis.
The primary application of these aminopyrimidine derivatives is in the construction of fused heterocyclic systems, most notably purines, which are fundamental components of numerous biologically active molecules. The reactivity and utility of these precursors are largely dictated by the nature and position of the substituents on the pyrimidine ring.
Comparative Analysis of Precursor Reactivity and Utility
The selection of a starting material for purine synthesis and related reactions is a critical decision that influences the overall synthetic strategy, reaction conditions, and achievable yields. Below is a comparative overview of this compound and its principal alternatives.
Table 1: Comparison of Pyrimidine Precursors in the Synthesis of Purine Analogs
| Precursor | Key Transformation to Purine Core | Typical Reagents for Cyclization | Reported Yield Range (%) | Key Advantages | Limitations |
| This compound | Nucleophilic substitution and subsequent cyclization | Amines, Alcohols, Thiols | 5-27 (for unsymmetrical diaminopyrimidines)[1] | Direct introduction of diversity at the 6-position. | Harsh reaction conditions may be required; potential for side reactions.[1] |
| 4,5-Diaminopyrimidine | Traube Purine Synthesis (cyclization of the diamine) | Formic acid, Aldehydes | 64-98[2][3] | High-yielding, classical, and versatile method for purine synthesis.[4] | Requires prior synthesis of the diaminopyrimidine. |
| 4-Amino-5-nitropyrimidine | Reduction of the nitro group followed by cyclization | SnCl₂, Fe/AcOH for reduction | 49-65 (for synthesis of substituted nitropyrimidines)[5] | A common precursor for 4,5-diaminopyrimidines.[5] | An additional reduction step is necessary before cyclization. |
| 4-Amino-6-chloropyrimidine-5-carbaldehyde | Reductive amination or condensation followed by cyclization | Amines, Hydrazines | Moderate to good | The aldehyde group provides a reactive handle for diverse functionalization. | The synthesis of the starting material can be complex. |
Detailed Experimental Protocols and Synthetic Pathways
4,5-Diaminopyrimidine: The Traube Purine Synthesis
4,5-Diaminopyrimidine is a cornerstone in classical purine synthesis via the Traube method. This pathway involves the cyclization of the vicinal diamines with a one-carbon source to form the imidazole ring of the purine nucleus.
Experimental Protocol: Synthesis of Purine from 4,5-Diaminopyrimidine
-
Reaction Setup: In a round-bottom flask, suspend 4,5-diaminopyrimidine (1.0 eq) in formic acid (10 eq).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature and then cool further in an ice bath.
-
Isolation: The product often precipitates upon cooling. The solid is collected by filtration, washed with cold water, and dried to afford the purine product.
Yield: This method is known for its high efficiency, with reported yields often exceeding 80%. For instance, the reaction of 4,5-diaminopyrimidines with various aldehydes can produce substituted purine precursors in yields ranging from 64% to 98%.[2][3]
Logical Relationship: Traube Purine Synthesis Pathway
Caption: Traube synthesis of purines from 4,5-diaminopyrimidines.
4-Amino-5-nitropyrimidine: A Precursor to Diaminopyrimidines
4-Amino-5-nitropyrimidines are valuable intermediates that can be readily converted to the corresponding 4,5-diaminopyrimidines through the reduction of the nitro group. This two-step approach offers a versatile entry point to the Traube synthesis.
Experimental Protocol: Reduction of 4-Amino-5-nitropyrimidine
-
Reaction Setup: To a solution of the 4-amino-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a reducing agent like tin(II) chloride (SnCl₂) (3-5 eq) or iron powder (Fe) in the presence of an acid (e.g., acetic acid or HCl).
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated until the reduction is complete, as monitored by TLC.
-
Work-up: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by crystallization or chromatography.
Yield: The reduction of the nitro group is generally efficient, with yields often in the good to excellent range, setting the stage for a high-yielding subsequent cyclization.
Experimental Workflow: Purine Synthesis from 4-Amino-5-nitropyrimidine
Caption: Synthetic workflow from 4-amino-5-nitropyrimidine to purines.
4-Amino-6-chloropyrimidine-5-carbaldehyde: A Versatile Intermediate
The presence of a formyl group at the 5-position provides a reactive handle for various transformations, including reductive aminations and condensations, to build the second ring of the purine system.
Experimental Protocol: Cyclization with an Amine
-
Reaction Setup: Dissolve 4-amino-6-chloropyrimidine-5-carbaldehyde (1.0 eq) and a primary amine (1.0-1.2 eq) in a suitable solvent like ethanol.
-
Reaction: Heat the mixture to reflux. A reducing agent, such as sodium borohydride, can be added for reductive amination. The reaction progress is monitored by TLC.
-
Work-up and Isolation: Upon completion, the reaction is worked up by quenching any excess reagents, followed by extraction and purification of the resulting purine derivative.
References
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of purine & pyrimidine | PPTX [slideshare.net]
- 4. US6172227B1 - 4,5-diaminopyrimidine derivatives and a method for the preparation thereof - Google Patents [patents.google.com]
- 5. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
A Comparative Guide to 4-Amino-5,6-dichloropyrimidine and Isomeric Building Blocks in Modern Synthesis
In the landscape of medicinal chemistry and drug discovery, substituted pyrimidines represent a "privileged scaffold" due to their presence in a vast array of therapeutic agents, most notably as protein kinase inhibitors for anticancer therapies.[1][2][3][4] Among the key intermediates for accessing these complex molecules, aminodichloropyrimidines are foundational building blocks. This guide provides an objective, data-supported comparison of 4-Amino-5,6-dichloropyrimidine against its key structural isomers, focusing on the principles of reactivity that govern their synthetic utility.
This comparison is designed for researchers, chemists, and drug development professionals to inform the rational selection of building blocks for specific synthetic goals, such as the construction of compound libraries targeting protein kinases.[2][5]
Comparative Analysis of Aminodichloropyrimidine Isomers
The synthetic utility of an aminodichloropyrimidine is dictated by the reactivity of its carbon-chlorine bonds towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The position of the electron-donating amino group significantly modulates the electrophilicity of the carbon atoms within the pyrimidine ring.
In pyrimidine systems, the electrophilicity and thus the reactivity towards nucleophiles generally follow the order C4(6) > C2 > C5.[6][7] This is because the negative charge of the Meisenheimer intermediate is better stabilized when the attack occurs at positions ortho or para to the ring nitrogens. The presence of an amino group further influences this reactivity, deactivating the positions it is attached to and adjacent positions.
Table 1: Comparison of Physicochemical Properties and Reactivity
| Feature | This compound | 4-Amino-2,6-dichloropyrimidine | 2-Amino-4,6-dichloropyrimidine |
| Structure | ![]() | ![]() | ![]() |
| CAS Number | 35140-19-9 | 10132-07-7[8] | 56-05-3 |
| Molecular Formula | C₄H₃Cl₂N₃ | C₄H₃Cl₂N₃[8] | C₄H₃Cl₂N₃[9] |
| Molecular Weight | 163.99 | 163.99[8] | 163.99 |
| Predicted C-Cl Reactivity (SNAr) | C6 > C5 | C6 > C2 | C4/C6 (Symmetric) |
| Reactivity Principle | The C6 position is highly activated by the para-nitrogen and less deactivated by the meta-amino group. The C5 position is generally the least reactive on a pyrimidine ring. | The C6 position is highly activated (para to a ring nitrogen). The C2 position is less activated (ortho to two nitrogens but adjacent to the deactivating amino group).[9] | The C4 and C6 positions are symmetrically activated and are more susceptible to nucleophilic attack than the C2 position in other isomers.[7][9] |
| Key Applications | Precursor for antiviral and anticancer agents where functionalization at the C6 position is desired.[5] | Versatile intermediate for developing antiviral, anticancer, and antibacterial agents.[8][9] | Common starting material for kinase inhibitors, often undergoing sequential substitutions at the C4 and C6 positions.[10][11] |
Experimental Protocols & Methodologies
Detailed and reproducible methodologies are critical for success in synthesis. The following sections provide representative protocols for two of the most common and powerful transformations involving these building blocks.
Protocol 1: General Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the monosubstitution of a chlorine atom on an aminodichloropyrimidine with an amine nucleophile.
Materials:
-
Aminodichloropyrimidine (e.g., 2-Amino-4,6-dichloropyrimidine) (1.0 equiv)
-
Amine nucleophile (e.g., N-(1-adamantyl)ethan-1-amine) (1.0-1.2 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aminodichloropyrimidine (1.0 mmol, 164 mg).
-
Add finely powdered anhydrous K₂CO₃ (2.5 mmol, 345 mg).
-
Add the amine nucleophile (1.0 mmol).
-
Add anhydrous DMF (2 mL) to the vial.
-
Seal the vial with a screw cap and place it in a preheated heating block or oil bath at 140 °C.[12]
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired monoaminated product.
Protocol 2: General Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a general method for forming a carbon-carbon bond between an aminodichloropyrimidine and an arylboronic acid.
Materials:
-
Aminodichloropyrimidine (e.g., 4-Amino-2,6-dichloropyrimidine) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) or similar Pd(0) precursor (0.02 equiv)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask or reaction tube, add the aminodichloropyrimidine (1.0 mmol, 164 mg), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst and ligand.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[13]
-
Using a syringe, add the degassed solvent system (5 mL) to the flask.
-
Place the flask in a preheated heating block or oil bath and stir vigorously at 80-100 °C.[13]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[13]
-
Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure coupled product.
Visualizations: Workflows and Biological Pathways
Experimental and Signaling Pathway Diagrams
To further clarify the application of these building blocks, the following diagrams illustrate a typical synthetic workflow and a relevant biological pathway where the final products often act.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified pathway of cell cycle regulation by Aurora and Polo-like Kinases.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Amino-5,6-dichloropyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Amino-5,6-dichloropyrimidine, ensuring compliance with safety regulations and minimizing environmental impact.
Chemical and waste management are governed by regulations such as the Resource Conservation and Recovery Act (RCRA) from the Environmental Protection Agency (EPA).[1][2] Therefore, all chemical waste, including this compound, must be managed as hazardous waste and disposed of through an established Environmental Health and Safety (EHS) program.[1] It is crucial to never dispose of this chemical in the regular trash or down the sewer system.[1][3]
Hazard and Personal Protective Equipment Summary
Before handling this compound for any purpose, including disposal, it is essential to be aware of its hazards and to use the appropriate Personal Protective Equipment (PPE). While specific data for the target compound is not detailed, information from structurally similar compounds suggests the following precautions.
| Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects eyes and face from splashes and airborne particles.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Double-gloving may be considered. | Prevents skin contact and absorption of the chemical.[4] |
| Body Protection | A lab coat or chemical-resistant coveralls. | Provides a barrier against accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) may be necessary if working in a poorly ventilated area or when dust may be generated. | Protects the respiratory system from inhalation of harmful dust.[4] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant footwear. | Protects feet from spills.[4] |
Experimental Protocol: Waste Segregation and Disposal
The following protocol outlines the detailed methodology for the safe segregation and disposal of this compound waste.
1. Waste Characterization and Segregation:
-
Solid Waste: Collect any unused or contaminated solid this compound in a designated, sealed container clearly labeled for hazardous waste.[4]
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container intended for halogenated organic waste.[4]
-
Contaminated Materials: Any items such as gloves, weigh boats, or paper towels that have come into contact with the chemical are to be disposed of as hazardous waste.[4]
2. Waste Container Management:
-
Use a container that is in good condition, compatible with the chemical, and has a secure lid.[4][5]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[1][4] Abbreviations and chemical formulas are not permissible.[1]
-
Keep the hazardous waste container closed except when adding waste.[5]
3. Storage of Hazardous Waste:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste storage area.[6]
-
Ensure the storage area has secondary containment to control any potential leaks.[4]
-
Segregate the waste container from incompatible materials.[5]
4. Final Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[1][4]
-
Complete all required waste disposal forms as mandated by your institution and local regulations.[1][4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling 4-Amino-5,6-dichloropyrimidine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for 4-Amino-5,6-dichloropyrimidine (CAS No. 310400-38-5), a key intermediate in various synthetic processes. Adherence to these guidelines is critical for ensuring personal safety and regulatory compliance.
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound.[1] This table summarizes the required PPE and its purpose.
| PPE Category | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles, and a face shield.[1] | Protects against splashes, dust, and eye contact which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | A standard laboratory coat or a chemical-resistant suit.[1] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A dust mask or a NIOSH-approved respirator.[1] | Necessary when handling the solid in a way that may generate dust, to prevent respiratory tract irritation. |
Note: No specific quantitative data on occupational exposure limits or glove breakthrough times for this compound were found in the available safety data sheets. It is recommended to consult with an industrial hygienist or safety professional for this information and to select gloves based on the specific solvents being used.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling cleanup.
Preparation
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound.
-
Ensure Proper Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Assemble and Inspect PPE: Gather all necessary PPE as detailed in the table above and inspect it for any damage before use.
Handling
-
Weighing and Transferring: Perform all manipulations of the solid compound, such as weighing and transferring, inside a chemical fume hood to minimize the risk of inhalation.
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[1]
-
Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent contamination and exposure.[2]
Post-Handling and Cleanup
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that may have come into contact with the chemical.
-
Waste Segregation: Segregate all waste containing this compound for proper disposal according to the plan below.
-
PPE Removal and Disposal: Carefully remove and dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[1]
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Storage
-
Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated Materials: Any items such as gloves, weighing paper, or paper towels that are contaminated with the chemical must be disposed of as hazardous waste.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled container for halogenated organic waste.
Final Disposal
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste storage area.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste disposal company, in accordance with all local, state, and federal regulations.[1]
Procedural Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



